1-(3,5-Dichlorophenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXWPKDEAPLDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659289 | |
| Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92821-92-6 | |
| Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)propan-1-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(3,5-dichlorophenyl)propan-1-one, a halogenated aromatic ketone of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol based on established chemical principles, explores its spectral characteristics, and discusses its potential applications as a key pharmaceutical intermediate.
Introduction and Strategic Importance
1-(3,5-Dichlorophenyl)propan-1-one belongs to the class of propiophenones, which are recognized as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of two chlorine atoms on the phenyl ring at the 3 and 5 positions significantly influences the molecule's reactivity and electronic properties. This substitution pattern is often employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, or modulate the pharmacokinetic profile of a drug candidate. The monochlorinated analog, 1-(3-chlorophenyl)propan-1-one, is a well-established intermediate in the synthesis of the widely prescribed antidepressant, bupropion.[1] This precedent strongly suggests the potential of 1-(3,5-dichlorophenyl)propan-1-one as a key starting material for the development of novel therapeutics with potentially enhanced properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3,5-dichlorophenyl)propan-1-one is essential for its effective use in research and development. While experimental data for this specific compound is not extensively available in public literature, we can infer its properties based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 92821-92-6 | |
| Molecular Formula | C₉H₈Cl₂O | |
| Molecular Weight | 203.07 g/mol | |
| Appearance | White to light yellow crystalline solid (predicted) | Inferred from analogs |
| Melting Point | 45-47 °C (for 1-(3-chlorophenyl)propan-1-one) | |
| Boiling Point | 299 °C (predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (predicted). | General chemical principles |
| Flash Point | 125 °C (predicted) |
Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one
The most direct and industrially scalable method for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
1,3-Dichlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to manage HCl gas evolution), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of the Aromatic Substrate: Once the acylium ion has formed, add 1,3-dichlorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectral Analysis
The structural elucidation of 1-(3,5-dichlorophenyl)propan-1-one can be achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d (doublet) | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.6 | t (triplet) | 1H | Aromatic proton para to the carbonyl group |
| ~3.0 | q (quartet) | 2H | Methylene (-CH₂-) protons |
| ~1.2 | t (triplet) | 3H | Methyl (-CH₃) protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | Carbonyl carbon (C=O) |
| ~138 | Aromatic carbon attached to the carbonyl group |
| ~135 | Aromatic carbons bearing chlorine atoms |
| ~132 | Aromatic carbon para to the carbonyl group |
| ~127 | Aromatic carbons ortho to the carbonyl group |
| ~32 | Methylene carbon (-CH₂-) |
| ~8 | Methyl carbon (-CH₃-) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1690 | Strong | C=O stretch (aromatic ketone) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion (M, M+2, M+4).
| m/z | Assignment |
| 202, 204, 206 | Molecular ion ([M]⁺) cluster |
| 173, 175, 177 | [M - C₂H₅]⁺ |
| 139, 141 | [M - C₂H₅CO]⁺ |
Applications in Drug Development
As previously mentioned, the structural similarity of 1-(3,5-dichlorophenyl)propan-1-one to known pharmaceutical intermediates suggests its utility in the synthesis of novel drug candidates. Its primary potential lies in its role as a precursor to compounds analogous to bupropion. The introduction of a second chlorine atom could lead to derivatives with altered pharmacological profiles, such as increased potency, longer half-life, or improved selectivity for dopamine and norepinephrine transporters.
Caption: Potential Drug Development Pathway.
Safety and Handling
1-(3,5-Dichlorophenyl)propan-1-one is a chemical that requires careful handling to minimize risk to personnel.
Hazard Identification
Based on GHS classifications from PubChem, this compound is associated with the following hazards:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling Procedures
When working with 1-(3,5-dichlorophenyl)propan-1-one, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(3,5-Dichlorophenyl)propan-1-one is a valuable chemical intermediate with significant potential in the field of pharmaceutical research and development. Its synthesis via Friedel-Crafts acylation is a well-understood and scalable process. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. As the demand for novel therapeutics continues to grow, the strategic use of such halogenated intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
References
-
PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
1-(3,5-Dichlorophenyl)propan-1-one CAS 92821-92-6
An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)propan-1-one (CAS 92821-92-6)
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)propan-1-one, CAS 92821-92-6, a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It delineates the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, discusses analytical characterization techniques, outlines its significant applications, and addresses critical safety and handling protocols. The synthesis and application pathways are further elucidated through detailed diagrams to provide a clear and practical framework for laboratory application.
Introduction and Core Properties
1-(3,5-Dichlorophenyl)propan-1-one, also known as 3,5-Dichloropropiophenone, is an aromatic ketone distinguished by a dichlorinated phenyl group.[2][3] This structural motif makes it a valuable precursor for creating more complex molecules with specific biological activities.[1] Its primary significance lies in its role as a key building block in the synthesis of pharmaceutical analogues, particularly related to dopamine agonist pharmacotherapies, and in the development of agrochemicals like herbicides and fungicides.[1][3][4]
The compound is typically a white, non-crystalline solid at room temperature.[3][4] Understanding its fundamental properties is the first step in its effective application in a research and development setting.
Figure 1: Chemical Structure of 1-(3,5-Dichlorophenyl)propan-1-one
The three-step mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents & Equipment:
-
1,3-Dichlorobenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute (e.g., 1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are critical as AlCl₃ reacts exothermically with water, which would deactivate the catalyst. [5]2. Initial Cooling: Cool the suspension to 0 °C using an ice bath.
-
-
Substrate Addition: Add 1,3-dichlorobenzene (1.0 equivalent) to the flask.
-
Acylating Agent Addition: Add propanoyl chloride (1.1 equivalents) to the addition funnel. Add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, cold addition is necessary to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. The mixture will typically darken, and HCl gas will be evolved. [6]6. Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl.
-
Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complexes and protonating any aluminum salts, making them water-soluble for easier removal.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The washes remove unreacted acid, neutralize remaining acid (NaHCO₃), and remove bulk water (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel to afford the pure 1-(3,5-Dichlorophenyl)propan-1-one.
Figure 3: General Laboratory Workflow for Synthesis and Purification
A standard workflow for Friedel-Crafts acylation.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data based on the structure are summarized below.
Table 2: Expected Spectroscopic Data for 1-(3,5-Dichlorophenyl)propan-1-one
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic Protons: Two signals in the aromatic region (~7.5-8.0 ppm). One triplet (1H, proton at C4) and one doublet (2H, protons at C2/C6).Ethyl Protons: One quartet (~2.9 ppm, 2H, -CH₂-) coupled to the methyl protons, and one triplet (~1.2 ppm, 3H, -CH₃) coupled to the methylene protons. |
| ¹³C NMR | Carbonyl Carbon: Signal around 198-200 ppm.Aromatic Carbons: Four distinct signals in the aromatic region (~125-140 ppm), including two for carbons bearing chlorine atoms.Ethyl Carbons: Two signals in the aliphatic region (~30 ppm for -CH₂- and ~8 ppm for -CH₃). |
| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band around 1680-1700 cm⁻¹ (characteristic of an aryl ketone).C-Cl Stretch: Strong absorption(s) in the 1000-1100 cm⁻¹ region.Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 202, 204, 206 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M:M+2:M+4 ratio will be approximately 9:6:1.Key Fragments: Loss of the ethyl group (M-29) at m/z 173/175/177 and the dichlorobenzoyl cation at m/z 173/175/177. |
Applications in Research and Development
The primary value of 1-(3,5-Dichlorophenyl)propan-1-one is as a versatile chemical intermediate. [1][7]
Pharmaceutical Synthesis
This compound is a documented intermediate in the synthesis of analogues of Bupropion, such as 5-Chloro Bupropion Fumarate. [3][4]Bupropion is a widely used antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor. By using 3,5-Dichloropropiophenone as a starting material, medicinal chemists can create novel derivatives to explore structure-activity relationships (SAR) and develop new therapeutics for treating addiction to substances like cocaine, methamphetamine, and nicotine. [3][4] Figure 4: Role as a Key Synthetic Intermediate
Synthetic pathway from the title compound to Bupropion analogues.
Agrochemical Development
The dichlorophenyl moiety is a common feature in many active agrochemicals. [1]1-(3,5-Dichlorophenyl)propan-1-one can serve as a precursor for the synthesis of novel herbicides and fungicides, where the chlorine substitution pattern can enhance the efficacy and metabolic stability of the final product. [1]
Safety and Handling
Proper handling of 1-(3,5-Dichlorophenyl)propan-1-one is essential for laboratory safety. It is classified as harmful and an irritant. [8][9]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9] * P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] * Handle only in a well-ventilated area, preferably a chemical fume hood. [10] * Store in a tightly closed container in a dry and cool place. [2][10] For complete safety information, always consult the most current Material Safety Data Sheet (MSDS) from the supplier. [1][7][11]
-
Conclusion
1-(3,5-Dichlorophenyl)propan-1-one (CAS 92821-92-6) is more than a simple aromatic ketone; it is an enabling building block for innovation in medicinal chemistry and agrochemical science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, grounded in the fundamental principles of electrophilic aromatic substitution. A thorough understanding of its properties, synthesis, and handling allows researchers to effectively leverage this compound in the development of next-generation pharmaceuticals and other high-value chemical products.
References
-
1-(3,5-Dichlorophenyl)propan-1-one. ChemScene. [2]2. 1-(3,5-Dichlorophenyl)propan-1-one. MySkinRecipes. [1]3. 1-(3,5-Dichloro-phenyl)-propan-1-one | 92821-92-6. Biosynth. [7]4. 92821-92-6 | 1-(3,5-Dichlorophenyl)propan-1-one. Ambeed.com. [8]5. CAS No : 92821-92-6 | Product Name : 3,5-Dichloropropiophenone. Pharmaffiliates. [4]6. 3,5-Dichloropropiophenone | 92821-92-6. ChemicalBook. [3]7. 3,5-Dichloropropiophenone SDS, 92821-92-6 Safety Data Sheets. Fisher Scientific. [11]8. 1-(3,5-Dichlorophenyl)propan-1-one. PubChem, National Institutes of Health. [9]9. Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [12]11. Friedel–Crafts Acylation. Sigma-Aldrich. [5]12. The Reaction of Acyl Chlorides with Benzene. Chemguide. [6]16. 92821-92-6|1-(3,5-Dichlorophenyl)propan-1-one. BLDpharm. [13]21. 92821-92-6 1-(3,5-dichlorophenyl)propan-1-one. Echemi.
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- 4. pharmaffiliates.com [pharmaffiliates.com]
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- 7. 1-(3,5-Dichloro-phenyl)-propan-1-one | 92821-92-6 | SDA82192 [biosynth.com]
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1-(3,5-Dichlorophenyl)propan-1-one molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(3,5-Dichlorophenyl)propan-1-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural elucidation, synthesis, and physicochemical properties. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a deep and practical understanding of the molecule's characteristics.
Molecular Identity and Physicochemical Characteristics
1-(3,5-Dichlorophenyl)propan-1-one, also known as 3',5'-Dichloropropiophenone, is a solid organic compound characterized by a propiophenone core substituted with two chlorine atoms at the meta positions of the phenyl ring.[1][2] This substitution pattern significantly influences the molecule's electronic properties and reactivity.
The fundamental identification and physical properties are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | [3] |
| Synonyms | 3,5-Dichloropropiophenone | [1] |
| CAS Number | 92821-92-6 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O | [1][3] |
| Molecular Weight | 203.07 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Boiling Point | 299 °C at 760 mmHg (Predicted) | [2] |
| SMILES | CCC(=O)C1=CC(=CC(=C1)Cl)Cl | [1][3] |
| InChIKey | KFXWPKDEAPLDKF-UHFFFAOYSA-N | [3] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 1-(3,5-Dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[4] This electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[5]
Mechanistic Rationale
The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The causality of the mechanism is as follows:
-
Generation of the Electrophile : The Lewis acid catalyst coordinates to the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized propanoyl cation (an acylium ion).[4][6] This step is critical as it generates the potent electrophile required to attack the aromatic ring.
-
Electrophilic Attack : The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. The two chlorine atoms on the ring are deactivating, meaning they withdraw electron density and slow down this step compared to unsubstituted benzene. However, they are ortho-, para-directing. Given the 1,3-substitution, the attack occurs at the C5 position (ortho to one chlorine and para to the other), which is sterically accessible and electronically favored.
-
Re-aromatization : A weak base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon bearing the new acyl group.[6] This restores the aromaticity of the ring, yielding the final product, 1-(3,5-Dichlorophenyl)propan-1-one, and regenerating the AlCl₃ catalyst (in principle).
The overall workflow for this synthesis is depicted below.
Sources
A Technical Guide to the Synthesis Precursors of 1-(3,5-Dichlorophenyl)propan-1-one
Abstract
1-(3,5-Dichlorophenyl)propan-1-one is a key chemical intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its proper synthesis is contingent on a thorough understanding of its core precursors and the reaction dynamics that govern its formation. This technical guide provides an in-depth analysis of the primary precursors for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one, with a central focus on the Friedel-Crafts acylation pathway. We will dissect the strategic importance of each precursor, elucidate the reaction mechanism, address critical challenges such as regioselectivity, and provide a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this important propiophenone derivative.
Core Precursors and Their Strategic Importance
The synthesis of 1-(3,5-dichlorophenyl)propan-1-one is most classically achieved via Friedel-Crafts acylation. This powerful C-C bond-forming reaction requires three critical components: an aromatic substrate, an acylating agent, and a Lewis acid catalyst.
The Aromatic Core: 1,3-Dichlorobenzene
The foundational scaffold of the target molecule is 1,3-dichlorobenzene (m-dichlorobenzene). This colorless liquid serves as the electron-rich aromatic system that undergoes electrophilic attack.
-
Properties and Sourcing : 1,3-Dichlorobenzene is a colorless liquid at room temperature with a boiling point of 172-173°C and a density of approximately 1.288 g/cm³.[1] It is insoluble in water but soluble in common organic solvents like alcohol and ether.[1][2] Industrially, it is produced as a minor byproduct of the direct chlorination of benzene but can be prepared more selectively through methods like the Sandmeyer reaction of 3-chloroaniline.[1]
-
Causality in Synthesis : The choice of 1,3-dichlorobenzene directly dictates the "3,5-dichloro" substitution pattern on the final product's phenyl ring. The two chlorine atoms are strongly deactivating due to their inductive effect, making the ring less nucleophilic than benzene and requiring robust catalytic conditions for acylation to proceed efficiently.
-
Handling and Safety : 1,3-Dichlorobenzene is combustible and should be handled with care in a well-ventilated area, away from strong oxidizing agents and aluminum.[2][3][4] It is considered toxic to aquatic life.[1] Upon decomposition, it can release toxic hydrogen chloride gas.[2]
The Acylating Agent: Propanoyl Chloride
To construct the propan-1-one side chain, a suitable three-carbon acylating agent is required. Propanoyl chloride (propionyl chloride) is the most common and reactive choice.
-
Properties and Reactivity : Propanoyl chloride is a colorless, volatile, and corrosive liquid with a pungent odor and a low boiling point of 80°C.[5] It is the acyl chloride derivative of propionic acid and is highly reactive.[5][6]
-
Causality in Synthesis : As an acyl halide, propanoyl chloride readily reacts with a Lewis acid to form the highly electrophilic acylium ion, which is the key species that attacks the aromatic ring. Its high reactivity ensures the acylation reaction proceeds.
-
Handling and Safety : Propanoyl chloride is highly flammable and reacts vigorously with water and alcohols to produce corrosive hydrogen chloride gas and propionic acid.[7][8][9] It must be handled under anhydrous conditions, and all glassware must be thoroughly dried.[7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[7]
The Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
The Friedel-Crafts acylation is not spontaneous and requires a potent Lewis acid catalyst to activate the acylating agent. Anhydrous aluminum chloride is the archetypal catalyst for this transformation.
-
Role in Mechanism : AlCl₃ coordinates with the chlorine atom of propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the resonance-stabilized propanoyl acylium ion (CH₃CH₂CO⁺). This step is what transforms the mild acylating agent into a potent electrophile capable of reacting with the deactivated dichlorobenzene ring.
-
Criticality of Anhydrous Conditions : Aluminum chloride reacts violently with water, hydrolyzing to aluminum hydroxide and hydrogen chloride gas.[10][11] This not only deactivates the catalyst but also generates hazardous byproducts. Therefore, the reaction must be conducted under strictly anhydrous conditions, often under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents.[10]
-
Handling and Safety : Anhydrous AlCl₃ is a corrosive solid that can cause severe skin and eye burns.[11][12][13] It should be handled in a fume hood or glove box.[10] Spills should be covered with dry sand; water must never be used to clean up AlCl₃ spills .[10]
The Primary Synthetic Route: Friedel-Crafts Acylation
The assembly of 1-(3,5-dichlorophenyl)propan-1-one from its precursors follows a well-established electrophilic aromatic substitution mechanism.
Mechanistic Breakdown
The reaction proceeds in three fundamental steps:
-
Generation of the Acylium Ion : The Lewis acid catalyst, AlCl₃, abstracts the chloride from propanoyl chloride, forming a highly reactive acylium ion electrophile and the [AlCl₄]⁻ complex.
-
Electrophilic Attack : The π-electron system of the 1,3-dichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Proton Elimination and Catalyst Regeneration : A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, while also producing HCl as a byproduct.
A Critical Note on Regioselectivity: Kinetic vs. Thermodynamic Control
From a purely electronic standpoint, the two chlorine atoms on 1,3-dichlorobenzene are ortho-, para-directing groups. Their combined effect would be expected to direct the incoming acyl group to the C4 or C6 positions, which are ortho to one chlorine and para to the other. This would yield 1-(2,4-dichlorophenyl)propan-1-one as the primary kinetic product—the product that is formed fastest.
However, the desired product is 1-(3,5 -dichlorophenyl)propan-1-one, which results from acylation at the C5 position, a site that is meta to both chlorine atoms. The formation of this isomer highlights the crucial interplay between kinetic and thermodynamic control.[14][15][16] The C5 position is less sterically hindered than the C2 position (between the chlorines) and may lead to a more thermodynamically stable product. Achieving the desired 3,5-isomer often requires conditions that allow for reversibility and equilibration, such as higher temperatures or longer reaction times, enabling the reaction to overcome the initial kinetic preference and settle in the lower-energy thermodynamic state.[17] A patent exists describing a process that includes an isomerization step using an aluminum chloride catalyst to convert a 2,4-dichloroalkylbenzene into the 3,5-dichloroalkylbenzene isomer, supporting the concept that the 3,5-isomer can be a thermodynamically favored product under the right conditions.[18]
Visualization of the Synthetic Workflow
Caption: Core precursors for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one.
Experimental Protocol & Data
The following is a generalized, self-validating protocol for the laboratory-scale synthesis of 1-(3,5-dichlorophenyl)propan-1-one.
Step-by-Step Methodology
-
Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture. The entire system should be maintained under an inert atmosphere (dry N₂ or Ar).
-
Catalyst Suspension : Charge the flask with anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Begin stirring to create a suspension.
-
Substrate Addition : Add 1,3-dichlorobenzene (1.0 equivalent) to the flask.
-
Acylating Agent Addition : Add propanoyl chloride (1.0 to 1.1 equivalents) to the addition funnel. Add the propanoyl chloride dropwise to the stirred reaction mixture at a controlled temperature, typically 0-5°C, using an ice bath.[19] Vigorous evolution of HCl gas will be observed.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60°C) for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.[19][20] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Work-up & Quenching : Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice, followed by the cautious addition of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane).
-
Washing & Drying : Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).
Data Summary Table
The following table presents representative parameters for a Friedel-Crafts acylation reaction. Actual yields and optimal conditions may vary and require optimization.
| Parameter | Specification | Rationale & Field Insights |
| Aromatic Substrate | 1,3-Dichlorobenzene | The foundational building block. Its deactivation requires a slight excess of catalyst. |
| Acylating Agent | Propanoyl Chloride | A slight excess may be used to drive the reaction to completion. |
| Catalyst | Anhydrous AlCl₃ | A stoichiometric amount (or slight excess) is often required as it complexes with the product ketone. |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. Its low boiling point facilitates easy removal post-reaction. |
| Temperature | 0°C (addition), then 40-60°C (reflux) | Low temperature during addition controls the exothermic reaction; heating promotes the formation of the thermodynamic product. |
| Reaction Time | 2-6 hours | Varies based on scale and temperature; must be monitored for completion to avoid side reactions. |
| Typical Yield | 60-80% | Highly dependent on strict anhydrous conditions and purification efficiency. |
Concluding Remarks
The synthesis of 1-(3,5-dichlorophenyl)propan-1-one is a prime example of a classic, yet nuanced, organic transformation. The core precursors—1,3-dichlorobenzene, propanoyl chloride, and anhydrous aluminum chloride—are strategically selected to build the target molecule via Friedel-Crafts acylation. Success in this synthesis hinges not only on the purity and proper handling of these precursors but also on a deep understanding of the underlying chemical principles. The critical challenge of controlling regioselectivity to favor the thermodynamically stable 3,5-dichloro isomer over the kinetically preferred alternatives is a testament to the scientific rigor required. By carefully controlling reaction parameters and maintaining strictly anhydrous conditions, researchers can reliably access this valuable chemical intermediate for applications in drug discovery and development.
References
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Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
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Pentachemicals. (2024, April 30). Aluminium chloride anhydrous Safety Data Sheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for 1,3-Dichlorobenzene. Retrieved from [Link]
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Environment and Climate Change Canada. (n.d.). Fact sheet: 1,3-dichlorobenzene. Retrieved from [Link]
- Self-sourced content based on general chemical principles.
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Lab Alley. (n.d.). Aluminum Chloride, Anhydrous, Reagent Grade Safety Data Sheet. Retrieved from [Link]
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Vanchlor. (2015, January 5). SAFETY DATA SHEET Aluminum Chloride - Anhydrous. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
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LookChem. (n.d.). Propionyl chloride. Retrieved from [Link]
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International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1095 - 1,3-DICHLOROBENZENE. Retrieved from [Link]
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-
Semantic Scholar. (2011). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. Retrieved from [Link]
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ResearchGate. (2011). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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Reddit. (2022). Thermodynamic vs Kinetic Control. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 113337, 1-(3,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726525, 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Bromo-1-(3,5-Dichlorophenyl)Propan-1-One, 98%. Retrieved from [Link]
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Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 92821-91-5 | Product Name : 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one. Retrieved from [Link]
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- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
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Journal of the Brazilian Chemical Society. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the products. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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A Technical Guide to the Solubility of 1-(3,5-Dichlorophenyl)propan-1-one in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and theoretical analysis of the solubility of 1-(3,5-Dichlorophenyl)propan-1-one in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the dissolution characteristics of this compound.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. 1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone, presents a molecular structure whose interactions with solvents are of prime interest for process optimization and product performance. Understanding its solubility profile is paramount for designing efficient crystallization processes, selecting appropriate solvent systems for chromatographic purification, and developing stable liquid formulations. This document provides a foundational framework for approaching the solubility assessment of this compound.
Physicochemical Profile of 1-(3,5-Dichlorophenyl)propan-1-one
A thorough understanding of the solute's intrinsic properties is the first step in predicting and interpreting its solubility. Key physicochemical descriptors for 1-(3,5-Dichlorophenyl)propan-1-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | PubChem[1] |
| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |
| Molecular Weight | 203.06 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
The structure of 1-(3,5-Dichlorophenyl)propan-1-one features a polar carbonyl group, which can act as a hydrogen bond acceptor, and a nonpolar dichlorophenyl ring. The calculated XLogP3 value of 3.3 indicates a significant lipophilic character, suggesting a preference for nonpolar or moderately polar organic solvents over water. The absence of hydrogen bond donors limits its ability to form strong hydrogen bonding networks with protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental, qualitative guideline for predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity. For a more quantitative and mechanistic understanding, thermodynamic models are employed. The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol), which is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:
ΔGsol = ΔHsol - TΔSsol
A negative ΔGsol indicates a spontaneous dissolution process. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
Experimental Determination of Solubility
A systematic approach to experimentally determining the solubility of 1-(3,5-Dichlorophenyl)propan-1-one is crucial for obtaining reliable and reproducible data. The isothermal shake-flask method is a widely accepted technique for this purpose.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of 1-(3,5-Dichlorophenyl)propan-1-one into a series of sealed vials.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.
-
Data Analysis: Calculate the solubility in various units (e.g., mg/mL, mol/L, mole fraction) and repeat the experiment at different temperatures to study the temperature dependence of solubility.
Predicted Solubility Profile and Discussion
Hypothetical Solubility Data
The following table presents hypothetical solubility data for 1-(3,5-Dichlorophenyl)propan-1-one in a range of organic solvents at 298.15 K to illustrate how such data would be presented.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Rationale |
| Hexane | 1.88 | Low | Nonpolar solvent, limited interaction with the polar carbonyl group. |
| Toluene | 2.38 | Moderate | Aromatic solvent can engage in π-π stacking with the dichlorophenyl ring. |
| Ethyl Acetate | 6.02 | High | Good balance of polarity; can accept hydrogen bonds and has a nonpolar ethyl group. |
| Acetone | 20.7 | High | Polar aprotic solvent, strong dipole-dipole interactions with the carbonyl group. |
| Ethanol | 24.5 | Moderate | Polar protic solvent, but the nonpolar character of the solute may limit solubility compared to aprotic polar solvents. |
| Methanol | 32.7 | Moderate-Low | More polar than ethanol, potentially less favorable for the lipophilic solute. |
Causality of Solubility Behavior
-
Polarity Matching: The solubility is expected to be highest in solvents of intermediate polarity, such as ethyl acetate and acetone, which can effectively solvate both the polar carbonyl group and the nonpolar dichlorophenyl moiety. The general principle of "like dissolves like" suggests that the solubility of a compound is favored in solvents with similar polarity.[2][3]
-
Specific Interactions: In aromatic solvents like toluene, π-π stacking interactions between the solvent and the dichlorophenyl ring of the solute can contribute to enhanced solubility.
-
Hydrogen Bonding: As 1-(3,5-Dichlorophenyl)propan-1-one can only act as a hydrogen bond acceptor, its solubility in protic solvents like alcohols will depend on the balance between the favorable hydrogen bonding with the carbonyl group and the unfavorable interactions with the large nonpolar part of the molecule.
Thermodynamic Analysis
The temperature dependence of solubility can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, using the van't Hoff equation:
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
where x is the mole fraction solubility, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. This analysis provides insights into whether the dissolution process is endothermic or exothermic and the degree of disorder it creates. For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning solubility increases with temperature.[4]
Conclusion
This technical guide has outlined the key theoretical and practical considerations for understanding and determining the solubility of 1-(3,5-Dichlorophenyl)propan-1-one in organic solvents. While specific experimental data is pending, the provided framework, based on the compound's physicochemical properties and established solubility principles, offers a robust approach for researchers and scientists. A systematic experimental investigation, as detailed in this guide, is essential for obtaining precise solubility data, which is a cornerstone for successful process development and formulation design in the chemical and pharmaceutical industries.
References
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved from [Link]
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1-(3,5-Dichlorophenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Solubility and thermodynamic analysis of musk ketone in four binary solvents from T = (273.15 to 313.15) K - ResearchGate. (2025, August 10). Retrieved from [Link]
-
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Sources
Introduction: Defining the Role of 1-(3,5-Dichlorophenyl)propan-1-one in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(3,5-Dichlorophenyl)propan-1-one
1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone, represents a class of chemical intermediates pivotal to synthetic chemistry and pharmaceutical development. Its structural motifs—a dichlorinated phenyl ring and a propyl ketone chain—offer versatile reaction sites for building more complex molecular architectures. The presence of chlorine atoms significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for creating novel compounds with specific biological or material properties.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to provide a synthesized overview of the compound's core physical and chemical characteristics, supported by established analytical methodologies and safety protocols. The objective is to equip the scientific community with the foundational knowledge required for the effective handling, characterization, and application of this compound in a research and development setting.
Section 1: Chemical Identity and Structural Elucidation
The unique properties of 1-(3,5-Dichlorophenyl)propan-1-one are fundamentally derived from its molecular structure. Accurate identification is the first step in any rigorous scientific investigation.
Core Identifiers:
-
IUPAC Name: 1-(3,5-dichlorophenyl)propan-1-one[1]
Structural Representation:
Caption: Molecular structure of 1-(3,5-Dichlorophenyl)propan-1-one.
Section 2: Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including solvent selection, purification methods, and storage.
Table 1: Summary of Physical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 203.06 g/mol | [1] |
| 203.07 g/mol | [2][3][5] | |
| Monoisotopic Mass | 201.99522 Da | [1] |
| Boiling Point | ~299 °C at 760 mmHg | [4] |
| Density | ~1.3 g/cm³ | [4] |
| Physical Form | Solid | |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |
| XLogP3 (LogP) | 3.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
These properties suggest a compound with low polarity and poor water solubility, characteristic of many organic molecules with significant hydrocarbon and halogen content. Its high boiling point is consistent with its molecular weight and aromatic nature.
Section 3: Spectroscopic and Chemical Profile
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific spectral data for this exact molecule is not publicly available, its structure allows for the confident prediction of key features based on well-established principles.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region should display two signals: a triplet for the single proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions. The ethyl group will present as a quartet for the methylene (-CH₂) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (typically 190-200 ppm). The aromatic region will show distinct signals for the substituted and unsubstituted carbons. The two carbons bearing chlorine atoms will be shifted downfield, while the carbons at the 2, 4, and 6 positions will also have characteristic shifts. The ethyl group carbons will appear in the upfield aliphatic region.
-
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202.[6] A key diagnostic feature would be the isotopic pattern characteristic of two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, unequivocally indicating a dichlorinated compound.
Chemical Reactivity and Synthesis
The reactivity of 1-(3,5-Dichlorophenyl)propan-1-one is primarily governed by the ketone functional group and the electron-withdrawing nature of the dichlorinated phenyl ring.
-
Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, 1-(3,5-dichlorophenyl)propan-1-ol.[7][8][9] The protons on the carbon alpha to the ketone are acidic and can be removed by a base, enabling aldol-type reactions and alkylations. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chloro and propanoyl substituents.
-
Synthesis Pathway: A common and logical synthetic route to this compound is the Friedel-Crafts acylation . This involves reacting 1,3-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, facilitating electrophilic attack on the aromatic ring.
Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.
Section 4: Experimental Protocol: GC-MS Analysis
To validate the identity and assess the purity of 1-(3,5-Dichlorophenyl)propan-1-one, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique.[10]
Objective: To confirm the molecular weight and fragmentation pattern of the compound, and to determine its purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be suitable for GC injection.
-
Vortex the solution until the sample is completely dissolved.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C (to ensure rapid volatilization).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min. This gradient allows for the separation of any potential volatile impurities from the target analyte.
-
Final hold: Hold at 280 °C for 5 minutes to ensure all components elute.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns for library matching.
-
Mass Range: Scan from m/z 40 to 450. This range is sufficient to detect the molecular ion and key fragments.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to 1-(3,5-Dichlorophenyl)propan-1-one based on its retention time.
-
Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (m/z ~202) and the characteristic dichlorinated isotopic pattern.
-
Compare the fragmentation pattern to reference libraries or predict fragmentation pathways to further confirm the structure.
-
Calculate purity by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.
-
Caption: Standard operational workflow for GC-MS analysis.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data, 1-(3,5-Dichlorophenyl)propan-1-one is classified with the following hazards:
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5] The recommended storage condition is room temperature.[2][3][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system.
Conclusion
1-(3,5-Dichlorophenyl)propan-1-one is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its dichlorinated aromatic structure and ketone functionality make it a valuable building block for synthetic chemists. This guide has provided a detailed overview of its identity, properties, a conceptual synthesis pathway, a practical analytical protocol, and essential safety information. By understanding these core characteristics, researchers and drug development professionals can confidently and safely utilize this compound to advance their scientific objectives.
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A Comprehensive Technical Guide to the Safe Handling of 1-(3,5-Dichlorophenyl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This in-depth technical guide provides a comprehensive framework for the safe handling, use, and disposal of 1-(3,5-Dichlorophenyl)propan-1-one in a laboratory setting. By integrating authoritative safety protocols and explaining the rationale behind procedural choices, this document aims to foster a culture of safety and scientific integrity. The guide is structured to provide a logical flow from hazard identification and risk assessment to detailed operational procedures and emergency response.
Preamble: The Principle of RAMP in Chemical Handling
Safe laboratory practice is anchored in a proactive approach to risk management. The American Chemical Society advocates for the RAMP paradigm: R ecognize hazards, A ssess the risks of those hazards, M inimize the risks, and P repare for emergencies.[1] This guide is structured around this principle to ensure a thorough and intuitive understanding of the safety measures required for 1-(3,5-Dichlorophenyl)propan-1-one.
Hazard Recognition and Compound Profile
1-(3,5-Dichlorophenyl)propan-1-one is a halogenated aromatic ketone. Its chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of a robust safety plan.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| Chemical Name | 1-(3,5-Dichlorophenyl)propan-1-one |
| Synonyms | 3,5-Dichloropropiophenone |
| CAS Number | 92821-92-6 |
| Molecular Formula | C₉H₈Cl₂O |
| Molecular Weight | 203.07 g/mol |
| Appearance | White to off-white crystalline powder |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The known GHS classifications for 1-(3,5-Dichlorophenyl)propan-1-one are summarized below.
Table 2: GHS Hazard Statements
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Risk Assessment and Minimization: Engineering Controls and Personal Protective Equipment (PPE)
A systematic risk assessment is crucial before any work with 1-(3,5-Dichlorophenyl)propan-1-one commences. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Risk minimization is achieved through a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of 1-(3,5-Dichlorophenyl)propan-1-one, especially the handling of the powdered form, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.
-
Ventilated Enclosures for Weighing: To avoid fluctuations in balance readings caused by the airflow in a fume hood, a ventilated balance enclosure or a similar containment system should be used for weighing the powder.[2][3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the chemical and the procedures being performed.[4]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne powder, preventing serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while Butyl gloves are particularly effective against ketones.[5][6][7][8] Regular glove changes are essential to prevent permeation. |
| Body Protection | A fully buttoned laboratory coat and, for larger quantities, a chemically resistant apron. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when using a fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] | Prevents inhalation of the irritant powder. |
Diagram 1: Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls, prioritizing the most effective safety measures.
Standard Operating Procedures (SOPs): From Weighing to Waste
Adherence to well-defined SOPs is critical for ensuring safety and reproducibility.
Protocol for Weighing and Preparing Solutions
The fine, crystalline nature of 1-(3,5-Dichlorophenyl)propan-1-one necessitates careful handling to prevent aerosolization.
Step-by-Step Protocol:
-
Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Tare Container: On a balance located outside the fume hood, tare a sealable container (e.g., a vial with a screw cap).[3][10]
-
Transfer Powder: Inside the fume hood, carefully transfer the approximate amount of 1-(3,5-Dichlorophenyl)propan-1-one into the tared container. Use a spatula and minimize any movements that could generate dust.
-
Seal and Weigh: Securely close the container and move it back to the balance to obtain the precise weight.
-
Adjust and Dissolve: If necessary, repeat steps 3 and 4 to adjust the amount. Once the desired weight is achieved, add the solvent to the container inside the fume hood, mixing gently to dissolve the solid.
-
Decontamination: Clean any spatulas or other equipment used with an appropriate solvent, collecting the rinsate as halogenated waste.
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
-
Ensure the storage location is secure and accessible only to authorized personnel.
Waste Disposal
Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[11][12][13][14]
-
Waste Segregation: All waste containing 1-(3,5-Dichlorophenyl)propan-1-one, including contaminated PPE and rinsates, must be collected in a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.
Emergency Preparedness and Response
Preparation is key to effectively managing any laboratory incident.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol
The response to a spill depends on its size and location. This protocol is for minor spills that can be safely managed by trained laboratory personnel.[16][17][18][19]
Diagram 2: Minor Spill Response Workflow
Caption: Step-by-step workflow for responding to a minor spill.
Step-by-Step Spill Cleanup:
-
Alert and Evacuate: Alert personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 3.
-
Containment: For a powdered spill, gently cover it with a damp paper towel to prevent it from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the absorbed material or the covered powder into a sealable plastic bag or container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should be considered hazardous waste.[20]
-
Disposal: Seal the container with the cleanup debris, label it as "Hazardous Waste: 1-(3,5-Dichlorophenyl)propan-1-one spill debris," and dispose of it according to institutional guidelines.
-
Reporting: Report the incident to your laboratory supervisor and the institutional environmental health and safety office.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
Conclusion
The safe handling of 1-(3,5-Dichlorophenyl)propan-1-one is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By following the principles of RAMP and adhering to the specific procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount in all scientific endeavors.
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A Technical Guide to the Research Applications of 1-(3,5-Dichlorophenyl)propan-1-one: A Versatile Chemical Intermediate in Modern Chemistry
Abstract
1-(3,5-Dichlorophenyl)propan-1-one, also known as 3,5-Dichloropropiophenone (3,5-DCPP), is a halogenated aromatic ketone that serves as a highly versatile yet underexplored building block in synthetic chemistry. Its unique electronic and steric properties, conferred by the meta-substituted dichlorophenyl ring and the reactive propiophenone core, position it as a valuable precursor for novel compounds in medicinal chemistry and agrochemical science. This technical guide provides an in-depth exploration of the potential research applications of 3,5-DCPP. We delve into its utility as a scaffold for creating new central nervous system (CNS) agents, enzyme inhibitors, and next-generation fungicides. By presenting detailed synthetic protocols, hypothetical structure-activity relationship (SAR) studies, and workflow diagrams, this document aims to equip researchers with the foundational knowledge and practical insights required to leverage 3,5-DCPP in their discovery programs.
Introduction: The Chemical and Strategic Value of 1-(3,5-Dichlorophenyl)propan-1-one
1-(3,5-Dichlorophenyl)propan-1-one (3,5-DCPP) is a synthetic organic compound distinguished by a propiophenone core attached to a 3,5-dichlorinated benzene ring.[1][2] While commercially available for research purposes, its full potential as a strategic starting material remains largely untapped in published literature.[3][4] The true value of 3,5-DCPP lies in the combination of its structural features:
-
The Propiophenone Core: The three-carbon chain terminating in a ketone provides multiple reactive sites. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups. The adjacent alpha-carbon can be functionalized, typically via halogenation, to enable subsequent nucleophilic substitution, a key step in the synthesis of many biologically active molecules.[5][6]
-
The Dichlorophenyl Moiety: The presence of two chlorine atoms on the aromatic ring significantly alters the molecule's properties. Chlorine is an electronegative, lipophilic substituent that can enhance a molecule's ability to cross biological membranes and improve its metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] The meta (3,5) substitution pattern provides a unique steric and electronic profile that can be exploited to achieve specific binding interactions with biological targets, such as proteins and enzymes.[9][10]
This guide will explore the practical applications of this unique chemical scaffold in two major research domains: Medicinal Chemistry and Agrochemical Development.
Table 1: Physicochemical Properties of 1-(3,5-Dichlorophenyl)propan-1-one
| Property | Value | Reference |
| CAS Number | 92821-92-6 | [2][11] |
| Molecular Formula | C₉H₈Cl₂O | [11] |
| Molecular Weight | 203.07 g/mol | [3][11] |
| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | [11] |
| Synonyms | 3,5-Dichloropropiophenone | [2][12] |
| Appearance | Colorless liquid or white solid | [4][12] |
| Storage | Sealed in dry, room temperature | [1][2] |
| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis | [12][13] |
Applications in Medicinal Chemistry and Drug Discovery
The 3,5-DCPP scaffold is a promising starting point for synthesizing novel therapeutic agents due to its structural relationship to known drugs and its favorable physicochemical properties.
Scaffold for Novel CNS-Active Agents
The propiophenone core is a well-established precursor for the synthesis of phenethylamines and cathinones, many of which exhibit significant activity within the central nervous system by modulating monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[14][15][16] Notably, 3,5-DCPP is a direct structural analog of intermediates used to synthesize bupropion, a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). The compound has been specifically cited as an intermediate for a 5-chloro substituted bupropion analogue.[13]
This precedent provides a strong rationale for using 3,5-DCPP to develop novel NDRIs or other CNS-targeted agents. The 3,5-dichloro substitution pattern can be leveraged to explore new structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles compared to existing therapeutics.
This workflow outlines the synthesis and evaluation of a novel NDRI candidate derived from 3,5-DCPP. The key synthetic step is an alpha-bromination of the ketone, followed by a nucleophilic substitution with an appropriate amine (e.g., tert-butylamine, mirroring the bupropion structure).
-
Alpha-Bromination: To a solution of 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature. Stir the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with an aqueous solution of sodium bisulfite and extract the product, 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one, with dichloromethane.[6] Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.
-
Amination: Dissolve the crude 2-bromo intermediate (1.0 eq) in acetonitrile. Add tert-butylamine (2.5 eq) and potassium carbonate (2.0 eq) to the solution. Reflux the mixture for 12-18 hours, monitoring by TLC. After cooling to room temperature, filter the solid and concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target compound as a hydrochloride salt after treatment with HCl in ether.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Synthetic pathway from 3,5-DCPP to a novel NDRI candidate.
To explore the SAR, a small library of analogs could be synthesized by varying the amine nucleophile in Step 2 of the protocol. Their biological activity would then be assessed using in vitro radioligand binding assays to determine their affinity for DAT, NET, and SERT.
Table 2: Hypothetical Binding Affinities (Ki, nM) of Novel NDRIs
| Compound | R-Group (Amine) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| A | tert-Butyl | 55 | 28 | >10,000 |
| B | Isopropyl | 120 | 65 | >10,000 |
| C | Cyclohexyl | 80 | 45 | >10,000 |
| D | Methyl | 450 | 210 | >8,000 |
This data is purely illustrative to demonstrate the application. The results would guide further optimization, aiming to balance potency at DAT/NET with selectivity over SERT to minimize serotonin-related side effects.
Precursor for Novel Enzyme Inhibitors
The ketone functional group is a key pharmacophore that can be chemically modified to create potent enzyme inhibitors.[17] Specifically, converting the ketone to an α-fluoromethyl ketone can produce highly reactive electrophiles that form stable, covalent hemiacetals with catalytic serine or cysteine residues in enzyme active sites.[17] This strategy has been successfully used to develop inhibitors for proteases like caspases and cathepsins, which are implicated in diseases ranging from cancer to viral infections.
The 3,5-dichlorophenyl group can serve as a lipophilic "warhead" that anchors the inhibitor within the hydrophobic binding pockets of the target enzyme, enhancing binding affinity and specificity.
Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies. This workflow describes the conversion of 3,5-DCPP to a fluoromethyl ketone derivative for evaluation as a Cathepsin K inhibitor.
-
Synthesis of α-Fluoromethyl Ketone: A multi-step synthesis would be required, potentially involving the creation of an intermediate that can be fluorinated. For example, creating a diazoketone from the corresponding carboxylic acid (derived from 3,5-DCPP), followed by treatment with HF-pyridine.
-
Enzyme Inhibition Assay: The inhibitory activity of the synthesized compound against recombinant human Cathepsin K would be measured using a fluorogenic substrate assay.
-
Data Analysis: The assay would be performed at various inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Applications in Agrochemical Research
The structural motifs present in 3,5-DCPP are also prevalent in modern agrochemicals. Dichlorinated aromatic rings are found in numerous commercial fungicides and herbicides, where they contribute to both biological activity and environmental persistence.[18][19] The propiophenone core can be modified to generate a wide range of heterocyclic systems known to possess fungicidal properties.[20]
Synthesis of Novel Fungicides
Many of the most successful classes of fungicides, such as triazoles and strobilurins, function by inhibiting specific fungal enzymes (e.g., C14-demethylase in ergosterol biosynthesis).[19] The development of new fungicides is critical to combat the emergence of resistant fungal strains. 3,5-DCPP provides a robust starting platform for the synthesis of novel fungicidal compounds.
This workflow details the synthesis of a novel fungicide by incorporating a 1,2,4-triazole moiety, a key pharmacophore for antifungal activity, onto the 3,5-DCPP scaffold.
-
Reduction of Ketone: Reduce 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq) to the corresponding alcohol, 1-(3,5-Dichlorophenyl)propan-1-ol, using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0°C. Monitor by TLC and purify by column chromatography.
-
Williamson Ether Synthesis: To a solution of the alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq) at 0°C and stir for 30 minutes. Then, add 1-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel chromatography to yield Hypothetical Fungicide B.
-
In Vitro Antifungal Assay: Evaluate the efficacy of the synthesized compound against a panel of economically important phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium culmorum, Rhizoctonia solani) using a mycelial growth inhibition assay.[21] Determine the EC₅₀ values.
Caption: Synthetic workflow for a novel triazole fungicide from 3,5-DCPP.
Table 3: Hypothetical EC₅₀ Values (µg/mL) of Fungicide B
| Fungal Species | EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | 8.5 |
| Fusarium culmorum (Head Blight) | 12.1 |
| Rhizoctonia solani (Root Rot) | 5.3 |
| Tebuconazole (Control) | 1.5 - 4.0 |
This data is purely illustrative. The results would indicate moderate to good antifungal activity, justifying further optimization of the linker and heterocyclic system to improve potency.
Conclusion and Future Outlook
1-(3,5-Dichlorophenyl)propan-1-one is more than a simple chemical reagent; it is a strategic platform for innovation in both pharmaceutical and agrochemical research. Its combination of a reactive propiophenone core and a metabolically robust, lipophilic dichlorophenyl ring offers a compelling starting point for generating novel, high-value molecules. The applications detailed in this guide—from CNS-active agents modeled on established drugs to next-generation fungicides—represent only a fraction of its potential. Future research could explore its use in developing anticancer agents, antiviral compounds, or novel herbicides. As the demand for new, effective, and specific chemical entities continues to grow, versatile building blocks like 3,5-DCPP will become increasingly indispensable to the discovery chemist's toolkit.
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An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)propan-1-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichlorophenyl)propan-1-one, also known as 3',5'-dichloropropiophenone, is a halogenated aromatic ketone with the chemical formula C₉H₈Cl₂O.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. The presence of the dichlorophenyl ring and the reactive carbonyl group makes it a versatile intermediate for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a focus on insights relevant to drug discovery and development.
Physicochemical and Computed Properties
1-(3,5-Dichlorophenyl)propan-1-one is a solid at room temperature.[2] A summary of its key physical and computed properties is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 92821-92-6 | [1][2] |
| Molecular Formula | C₉H₈Cl₂O | [1][2] |
| Molecular Weight | 203.07 g/mol | [2] |
| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | [1] |
| Synonyms | 3',5'-Dichloropropiophenone | [2] |
| Monoisotopic Mass | 201.99522 Da | [3] |
| XlogP (predicted) | 3.3 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one
The most common and industrially scalable method for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of 1-(3,5-Dichlorophenyl)propan-1-one.
Experimental Protocol:
The following is a generalized, field-proven protocol for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one based on established Friedel-Crafts acylation procedures.
Materials:
-
1,3-Dichlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion complex is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.
-
Electrophilic Aromatic Substitution: To the cold acylium ion complex, add a solution of 1,3-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. The reaction mixture is typically stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight to ensure complete reaction.
-
Quenching and Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is then purified by recrystallization or column chromatography to yield 1-(3,5-dichlorophenyl)propan-1-one as a solid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 4-position (between the two chlorine atoms) will appear as a triplet (or a finely split singlet) due to coupling with the two equivalent protons at the 2 and 6 positions. The protons at the 2 and 6 positions will appear as a doublet.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the carbonyl group (δ 2.8-3.2 ppm) and a triplet for the terminal methyl protons (-CH₃) (δ 1.0-1.3 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display distinct signals for each unique carbon atom:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm.
-
Aromatic Carbons: Four signals corresponding to the aromatic carbons. The carbon atoms attached to the chlorine atoms will be deshielded.
-
Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy (Inferred)
Based on the IR spectrum of the closely related 1-(3,5-dichlorophenyl)-2-(methylamino)propan-1-one, the IR spectrum of 1-(3,5-dichlorophenyl)propan-1-one is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.[4] Characteristic absorptions for the C-Cl bonds and the aromatic ring will also be present.
Mass Spectrometry (MS) (Inferred)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.07 g/mol ).[2] Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, which is a definitive feature for compounds containing two chlorine atoms.[4]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-(3,5-dichlorophenyl)propan-1-one is primarily dictated by the carbonyl group and the activated alpha-protons of the ethyl chain.
Key Reactions
-
Reduction of the Carbonyl Group: The ketone functionality can be readily reduced to the corresponding secondary alcohol, 1-(3,5-dichlorophenyl)propan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental in the synthesis of chiral ligands and pharmaceutical intermediates.
-
Alpha-Halogenation: The protons on the carbon atom alpha to the carbonyl group are acidic and can be substituted with halogens (e.g., bromine) under acidic or basic conditions. This reaction yields α-halo ketones, which are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.
-
Condensation Reactions: The alpha-protons also allow for aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones, which are important precursors in many synthetic pathways.
Caption: Key chemical transformations of 1-(3,5-Dichlorophenyl)propan-1-one.
Potential Applications in Drug Development
While specific pharmacological data for 1-(3,5-dichlorophenyl)propan-1-one is limited in the public domain, the broader class of substituted propiophenones and dichlorophenyl compounds has shown significant promise in various therapeutic areas.
Antifungal Activity
Derivatives of aromatic ketones, including those with dichlorophenyl moieties, have been investigated for their antifungal properties. The core structure of 1-(3,5-dichlorophenyl)propan-1-one can be a starting point for the synthesis of novel antifungal agents. For instance, patent literature describes various heterocyclic compounds with antifungal activity where a dichlorophenyl group is a key structural feature. These compounds often target fungal cell wall biosynthesis or ergosterol biosynthesis pathways.
Anticancer and Enzyme Inhibition
Substituted propiophenones have been explored as scaffolds for the development of anticancer agents. The mechanism of action can vary, but some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. The dichlorophenyl group can enhance the binding affinity of these molecules to their biological targets through hydrophobic and halogen bonding interactions.
Neurological and Metabolic Disorders
The propiophenone scaffold is also present in a number of centrally acting drugs. The substitution pattern on the phenyl ring significantly influences the pharmacological activity. For example, the structure of 1-(3,5-dichlorophenyl)propan-1-one shares similarities with precursors to compounds that interact with neurotransmitter transporters or receptors. Furthermore, compounds with dichlorophenyl groups have been investigated as modulators of metabolic pathways.
Conclusion
1-(3,5-Dichlorophenyl)propan-1-one is a synthetically accessible and versatile chemical intermediate. Its dichlorophenyl and propiophenone moieties provide a unique combination of steric and electronic properties that can be exploited in the design of new molecules with tailored biological activities. While further research is needed to fully elucidate its pharmacological profile, the existing literature on related compounds suggests that it holds significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of antifungal and anticancer drug discovery. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(3,5-dichlorophenyl)-2-(methylamino)propan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44542959, 1-(3,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725601, 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130236410, 1-(3,5-Dichlorophenyl)-2,2-difluoro-1-propanone. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(3,5-dichlorophenyl)propan-1-one. Retrieved from [Link]
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Google Patents. (n.d.). RU2809148C1 - USE OF 1-METHYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-6H-PYRROLO[1,2-a][5][6]BENZODIAZEPIN-6-ONE AS AN ANTIFUNGAL AGENT AGAINST YEAST FUNGI. Retrieved from
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-
MDPI. (n.d.). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
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Application Notes and Protocols for the Claisen-Schmidt Condensation: Synthesis of (E)-1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation, with a specific focus on the reaction between 1-(3,5-Dichlorophenyl)propan-1-one and benzaldehyde to yield (E)-1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines the reaction mechanism, provides a step-by-step experimental protocol, and details methods for purification and characterization. The significance of the resulting 3,5-dichlorophenyl substituted chalcone scaffold in medicinal chemistry is also discussed, supported by authoritative references.
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of organic compounds. They are not only precursors in the biosynthesis of flavonoids and isoflavonoids in plants but also serve as a "privileged scaffold" in medicinal chemistry.[1][2] The inherent α,β-unsaturated ketone moiety is a key pharmacophore that can readily interact with biological nucleophiles, leading to a wide spectrum of pharmacological activities.[3] These activities include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4]
The introduction of halogen substituents, such as chlorine, onto the aromatic rings of the chalcone structure can significantly enhance its biological activity.[5] The 3,5-dichlorophenyl motif, in particular, is of interest in drug discovery for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on the synthesis of a chalcone bearing this specific substitution pattern, providing a robust and reproducible protocol for its preparation.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone containing α-hydrogens, typically catalyzed by a base.[3][6] The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: A base, commonly sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (1-(3,5-Dichlorophenyl)propan-1-one) to form a resonance-stabilized enolate ion. The hydrogens on the methylene (CH2) group are more acidic than those on the methyl (CH3) group and are thus preferentially abstracted.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (benzaldehyde).
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, known as a chalcone. The formation of this extended conjugated system is a significant thermodynamic driving force for the reaction.[3]
Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (E)-1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
This protocol provides a reliable method for the synthesis of the target chalcone. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 1-(3,5-Dichlorophenyl)propan-1-one | C₉H₈Cl₂O | 203.07 | 1.0 | 2.03 g (10 mmol) |
| Benzaldehyde | C₇H₆O | 106.12 | 1.05 | 1.11 g (1.07 mL, 10.5 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 | 0.80 g (20 mmol) |
| Ethanol (95%) | C₂H₅OH | - | - | 40 mL |
| Deionized Water | H₂O | - | - | 200 mL |
| Hydrochloric Acid (HCl) | HCl | - | - | ~5 mL (10% aq. soln.) |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Glassware for recrystallization
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2.03 g (10 mmol) of 1-(3,5-Dichlorophenyl)propan-1-one and 1.07 mL (10.5 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.
-
Catalyst Addition: In a separate beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide in 20 mL of deionized water and cool the solution in an ice bath.
-
Condensation Reaction: Place the flask containing the ethanolic solution of the ketone and aldehyde in an ice bath. While stirring vigorously, add the cold aqueous NaOH solution dropwise over approximately 20-30 minutes. A precipitate will likely form during the addition.
-
Reaction Progression: After the complete addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system), observing the consumption of the starting materials.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 150 mL of ice-cold water. Acidify the mixture to a pH of ~7 by the slow addition of 10% aqueous HCl with stirring.
-
Product Collection: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual base.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Figure 2: Experimental Workflow for Chalcone Synthesis.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid chalcones.[7] The choice of solvent is critical for successful purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system for chalcones.[8]
Protocol:
-
Place the crude, dried chalcone in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly before characterization.
Characterization of (E)-1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods and melting point determination. The following data are representative of the expected product.
Table 2: Representative Characterization Data
| Analysis | Expected Results |
| Appearance | Pale yellow solid |
| Melting Point | Specific to the compound, determined experimentally |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C stretch), ~975 (trans C-H bend) |
| ¹H NMR (CDCl₃, δ ppm) | δ 7.8-8.1 (m, Ar-H), δ 7.6-7.8 (d, 1H, J ≈ 15.5 Hz, CO-CH=), δ 7.3-7.5 (m, Ar-H), δ 7.2-7.3 (d, 1H, J ≈ 15.5 Hz, Ar-CH=) |
| ¹³C NMR (CDCl₃, δ ppm) | δ ~188 (C=O), δ ~145 (Ar-CH=), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~126 (Ar-C), δ ~122 (CO-CH=) |
Note: The exact chemical shifts and coupling constants will need to be determined from the acquired spectra of the synthesized compound.
Applications in Drug Discovery
Chalcones bearing a dichlorophenyl moiety have demonstrated significant potential in drug development. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the specific substitution pattern can influence the molecule's interaction with biological targets.
Chalcones with halogen substitutions have been reported to possess a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The α,β-unsaturated ketone system can act as a Michael acceptor, covalently modifying cysteine residues in essential microbial enzymes.[3] Dichlorinated chalcones have shown promising activity against various bacterial and fungal strains.[9]
-
Anticancer Activity: Many chalcone derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and targeting specific signaling pathways.[10]
-
Anti-inflammatory Activity: Chalcones can inhibit the production of inflammatory mediators, making them attractive candidates for the development of new anti-inflammatory drugs.[4]
The synthesis of a library of chalcone analogues based on the 1-(3,5-Dichlorophenyl)propan-1-one scaffold, by varying the aromatic aldehyde, can provide valuable structure-activity relationship (SAR) data for the optimization of lead compounds in a drug discovery program.
Conclusion
The Claisen-Schmidt condensation offers a straightforward and efficient method for the synthesis of chalcones. The protocol detailed in this application note provides a reliable procedure for the synthesis of (E)-1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, a compound with a promising scaffold for medicinal chemistry applications. The detailed steps for synthesis, purification, and characterization are designed to be a valuable resource for researchers in both academic and industrial settings, facilitating the exploration of this important class of molecules in drug discovery and development.
References
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- Elkanzi, N. A. A., et al. (2022).
- Google Patents. (n.d.). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- MDPI. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP).
- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Mokale, S. N., et al. (2016). STRUCTURE BASED ANTIBACTERIAL ACTIVITY OF 1,3-DIARYL-2-PROPEN-1-ONES AND THEIR RECENT PHARMACOLOGICAL INTERESTS.
- Nandre, J., et al. (n.d.). Synthesis And Biological Evaluation of Some Novel 3,4-Dichloroacetophenone Chalcones as Potential Antifungal, Anti Tubercular, A. IJFMR.
- Naveen, S., et al. (2017). (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one.
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PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one. Retrieved from [Link]
- Roşca, S. I., et al. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Sajadi, Z., et al. (2022). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
- Saleena, N., et al. (2012). Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties. PubMed.
- TSI Journals. (n.d.). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)
- Wikipedia. (n.d.).
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A-784: A-784: Protocol for the Synthesis of 3-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole
Application Note: A-784
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis begins with the Claisen condensation of 1-(3,5-dichlorophenyl)propan-1-one with an appropriate ester to form a 1,3-dicarbonyl intermediate. This intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate, a variation of the classic Knorr pyrazole synthesis, to yield the target pyrazole derivative.[1][2][3][4][5] This guide offers a comprehensive walkthrough of the reaction mechanism, step-by-step experimental procedures, safety protocols, and expected outcomes to ensure reproducibility and success for researchers in drug discovery and organic synthesis.
Introduction & Scientific Principle
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of pharmaceuticals, including anti-inflammatory drugs like celecoxib, and various agents with antibacterial, and antitumor properties.[6] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its pharmacological and pharmacokinetic properties.
The most prevalent and robust method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[4][5][7] This protocol adapts this cornerstone of heterocyclic chemistry. Since the starting material, 1-(3,5-dichlorophenyl)propan-1-one, is not a 1,3-dicarbonyl, an initial Claisen condensation is required to install the second carbonyl group, creating a suitable precursor for the Knorr synthesis.[8][9][10]
The overall synthetic strategy is a two-step process:
-
Crossed Claisen Condensation: The starting ketone, 1-(3,5-dichlorophenyl)propan-1-one, is deprotonated at the α-carbon with a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an acylating agent (e.g., ethyl acetate) to form the intermediate 1-(3,5-dichlorophenyl)-1,3-butanedione.[8][11]
-
Knorr Pyrazole Synthesis: The synthesized β-diketone intermediate undergoes a cyclocondensation reaction with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3][7][12]
Reaction Scheme & Mechanism
The synthesis proceeds as illustrated below. The first step is a base-mediated Claisen condensation to form the β-diketone, which is then cyclized with hydrazine.
Figure 1. Overall two-step reaction scheme.
The mechanism for the Knorr pyrazole synthesis involves the initial condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[5][12]
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous materials including strong bases (Sodium Hydride) and toxic reagents (Hydrazine Hydrate). Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 1-(3,5-Dichlorophenyl)propan-1-one | ≥97% | Sigma-Aldrich | 13031-50-6 |
| Sodium Hydride (NaH), 60% dispersion in oil | Reagent grade | Sigma-Aldrich | 7646-69-7 |
| Ethyl Acetate | Anhydrous, ≥99.5% | Sigma-Aldrich | 141-78-6 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Hydrazine Hydrate | ≥98% | Sigma-Aldrich | 7803-57-8 |
| Ethanol (EtOH) | 200 proof, absolute | Sigma-Aldrich | 64-17-5 |
| Glacial Acetic Acid | ACS reagent, ≥99.7% | Sigma-Aldrich | 64-19-7 |
| Diethyl Ether | ACS reagent | Fisher Scientific | 60-29-7 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS reagent | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich | 7487-88-9 |
| Hydrochloric Acid (HCl), 3N Solution | ACS reagent | Fisher Scientific | 7647-01-0 |
Step 1: Synthesis of 1-(3,5-Dichlorophenyl)-1,3-butanedione
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried and under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol). Wash the NaH three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen. Suspend the washed NaH in 50 mL of anhydrous THF.
-
Enolate Formation: In a separate flask, dissolve 1-(3,5-dichlorophenyl)propan-1-one (8.12 g, 40.0 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Condensation: To the resulting mixture, add ethyl acetate (4.7 mL, 48.0 mmol) dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction to room temperature, carefully quench it by slowly adding 50 mL of ice-cold water. Acidify the aqueous layer to pH ~5 with 3N HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, 1-(3,5-dichlorophenyl)-1,3-butanedione [CAS: 55748-85-1], can be used in the next step without further purification.[13]
Step 2: Synthesis of 3-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-(3,5-dichlorophenyl)-1,3-butanedione (approx. 40.0 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.4 mL, 50.0 mmol) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[12]
-
Reaction: Heat the reaction mixture to reflux for 3 hours.[14] Monitor the reaction completion by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and then a small amount of cold ethanol.
-
Drying: Allow the product to air dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system like ethanol/water.
Experimental Workflow & Expected Results
The overall workflow is summarized in the diagram below.
Figure 2. Step-by-step experimental workflow.
Expected Results
| Parameter | Expected Outcome |
| Step 1 Yield | 75-85% (crude) |
| Step 2 Yield | 80-90% (after recrystallization) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific to the final product; determine experimentally |
| Characterization | ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation; moisture in reagents/glassware. | Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh, high-quality NaH. |
| No reaction in Step 2 | Insufficient catalyst or low reaction temperature. | Ensure catalytic acetic acid is added. Confirm the reaction mixture is reaching reflux temperature. |
| Formation of oily product instead of solid | Impurities are present. | Purify the intermediate from Step 1 via column chromatography. Try different recrystallization solvents. |
| Mixture of regioisomers | (Less likely with symmetrical hydrazine) If a substituted hydrazine is used. | This is a known challenge in Knorr synthesis.[4] Purification by column chromatography may be necessary. |
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Krasavin, M. (2018). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]
-
NROChemistry. (2022). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
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Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Akrache, D. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Kumar, A., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. PubMed. [Link]
-
Kumar, A., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1‑Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Figshare. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]
- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
-
ResearchGate. (n.d.). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazole 5. Reagents and conditions. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 1-(3,5-Dichlorophenyl)propan-1-one
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and novel mechanisms of action.[1][2] Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including significant antimicrobial effects.[3][4][5] The reactivity of the α,β-unsaturated keto group is crucial for their biological activity, making them versatile precursors for the synthesis of various heterocyclic compounds.[3][6] This application note provides a comprehensive guide for researchers on the utilization of 1-(3,5-Dichlorophenyl)propan-1-one as a starting material for the synthesis of novel chalcone and pyrazoline derivatives and the subsequent evaluation of their antimicrobial efficacy. The strategic incorporation of the dichlorophenyl moiety is intended to enhance lipophilicity and potentially improve the antimicrobial profile of the resulting compounds.[7]
Strategic Synthesis Pathway: From Ketone to Heterocycle
The synthetic strategy detailed herein follows a logical and well-established reaction sequence. The initial step involves a Claisen-Schmidt condensation to form a chalcone, which then serves as the key intermediate for the synthesis of a pyrazoline derivative. This approach is widely documented for its efficiency and the biological significance of the resulting heterocyclic compounds.[8][9]
Start [label="1-(3,5-Dichlorophenyl)propan-1-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chalcone [label="Chalcone Intermediate\n(Claisen-Schmidt Condensation)", fillcolor="#FBBC05"]; Pyrazoline [label="Pyrazoline Derivative\n(Cyclization Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(FTIR, NMR, Mass Spec)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntimicrobialScreening [label="Antimicrobial Susceptibility Testing\n(Broth Microdilution)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determination of MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Chalcone [label=" Aromatic Aldehyde,\n Base Catalyst "]; Chalcone -> Pyrazoline [label=" Hydrazine Hydrate,\n Acetic Acid "]; Pyrazoline -> Purification; Purification -> Characterization; Characterization -> AntimicrobialScreening; AntimicrobialScreening -> MIC; }
Figure 1: Overall workflow from synthesis to antimicrobial evaluation.
Part 1: Synthesis and Characterization
Protocol 1: Synthesis of (E)-1-(3,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Derivative)
This protocol details the base-catalyzed Claisen-Schmidt condensation of 1-(3,5-dichlorophenyl)propan-1-one with 4-hydroxybenzaldehyde. The hydroxyl group on the benzaldehyde is a common feature in bioactive chalcones.[10]
Materials:
-
1-(3,5-Dichlorophenyl)propan-1-one
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Glacial Acetic Acid
-
Distilled Water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(3,5-dichlorophenyl)propan-1-one (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) in 50 mL of ethanol.
-
Prepare a 40% aqueous solution of potassium hydroxide. Slowly add 10 mL of the KOH solution to the ethanolic mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture by dropwise addition of glacial acetic acid until the pH is neutral.
-
The precipitated solid (the chalcone derivative) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the pure chalcone.
| Parameter | Value |
| Reactant 1 | 1-(3,5-Dichlorophenyl)propan-1-one |
| Reactant 2 | 4-Hydroxybenzaldehyde |
| Solvent | Ethanol |
| Catalyst | Potassium Hydroxide |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Purification | Recrystallization from Ethanol |
| Expected Yield | >80% |
Protocol 2: Synthesis of 5-(3,5-dichlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline Derivative)
This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate in the presence of a catalytic amount of acetic acid to form the corresponding pyrazoline.[9][11]
Materials:
-
(E)-1-(3,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine Hydrate (80%)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a 100 mL round-bottom flask, dissolve the synthesized chalcone (0.005 mol) in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.[8][11]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid pyrazoline derivative that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol.
| Parameter | Value |
| Reactant 1 | Chalcone Derivative |
| Reactant 2 | Hydrazine Hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Time | 6-8 hours |
| Temperature | Reflux |
| Purification | Recrystallization from Ethanol |
| Expected Yield | >70% |
Characterization of Synthesized Compounds
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structure and purity.[12][13][14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, C=N, O-H, N-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.
Part 2: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized pyrazoline derivative is determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[17][18][19] This method provides a quantitative measure of the compound's potency.[20]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized Pyrazoline Derivative
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Standard laboratory equipment for microbiology.
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the synthesized pyrazoline derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the test compound.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17][19][20] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[17]
| Parameter | Condition |
| Method | Broth Microdilution |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Size | ~5 x 10⁵ CFU/mL |
| Incubation | 35°C ± 2°C for 16-20 hours |
| Endpoint | Lowest concentration with no visible growth (MIC) |
Part 3: Hypothesized Mechanism of Action
While the precise mechanism of action for a novel compound requires extensive investigation, chalcones and their derivatives are known to exert their antimicrobial effects through various pathways. The presence of the α,β-unsaturated ketone moiety is often implicated in their activity.[3][6]
Compound [label="Pyrazoline Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target1 [label="Inhibition of Cell Wall Synthesis", fillcolor="#FBBC05"]; Target2 [label="Disruption of Cell Membrane Integrity", fillcolor="#FBBC05"]; Target3 [label="Inhibition of Nucleic Acid Synthesis\n(e.g., DNA Gyrase)", fillcolor="#FBBC05"]; Target4 [label="Inhibition of Protein Synthesis", fillcolor="#FBBC05"]; Outcome [label="Bacterial Cell Death or\nGrowth Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Target1; Compound -> Target2; Compound -> Target3; Compound -> Target4; Target1 -> Outcome; Target2 -> Outcome; Target3 -> Outcome; Target4 -> Outcome; }
Figure 2: Potential antimicrobial mechanisms of action.
Potential mechanisms include:
-
Inhibition of Essential Enzymes: Chalcone derivatives have been shown to inhibit various microbial enzymes, including those involved in cell wall synthesis and DNA replication, such as DNA gyrase.[4]
-
Disruption of Cell Membranes: The lipophilic nature of these compounds can facilitate their interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Efflux Pumps: Some chalcones can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentially reversing multidrug resistance.[1]
Further studies, such as enzyme inhibition assays and membrane permeability studies, would be required to elucidate the specific mechanism of action of the newly synthesized pyrazoline derivative.
Conclusion
This application note provides a detailed and practical framework for the synthesis of novel antimicrobial agents starting from 1-(3,5-Dichlorophenyl)propan-1-one. The described protocols for the synthesis of chalcone and pyrazoline derivatives, along with the standardized method for antimicrobial susceptibility testing, offer a solid foundation for researchers in the field of drug discovery. The versatility of the chalcone scaffold allows for further structural modifications to optimize antimicrobial activity and explore structure-activity relationships, paving the way for the development of new and effective treatments against resistant pathogens.
References
- Synthesis and Antimicrobial activities of Various Pyrazolines
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (URL: )
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC - NIH. (URL: [Link])
- The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (URL: )
-
Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (URL: [Link])
-
Synthesis of Chalcone Derivatives and its Antimicrobial Activities. (URL: [Link])
- Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. (URL: )
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (URL: [Link])
-
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (URL: [Link])
-
A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. (URL: [Link])
-
Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. (URL: [Link])
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (URL: [Link])
- Synthesis of some Mannich base derivatives and their antimicrobial activity study. (URL: )
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (URL: [Link])
-
Synthesis of New Antibiotics via Mannish Reaction. (URL: [Link])
-
Antibacterial mechanisms of chalcone and its derivatives. (URL: [Link])
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (URL: [Link])
- Synthesis, spectral study, and antimicrobial screening of new amides. (URL: )
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (URL: [Link])
-
Broth Microdilution. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (URL: [Link])
-
Novel Mannich Base Derivatives: Synthesis, Characterization, Antimicrobial and Antioxidant Activities. (URL: [Link])
-
Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. (URL: [Link])
-
Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. (URL: [Link])
-
Antibacterial activity of chalcone derivates. (URL: [Link])
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (URL: [Link])
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (URL: [Link])
- Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv
-
Synthesis and antimicrobial activity of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones. (URL: [Link])
-
Design and Synthesis of Novel Antimicrobial Agents. (URL: [Link])
-
Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (URL: [Link])
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Application Notes & Protocols: Development of Novel Antifungal Agents from a 1-(3,5-Dichlorophenyl)propan-1-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The persistent rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The 1-(3,5-dichlorophenyl)propan-1-one backbone presents a promising starting point for the development of potent fungistatic and fungicidal agents. The dichlorophenyl moiety is a common feature in several known bioactive compounds, suggesting its potential for favorable interactions with fungal-specific targets. This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel antifungal compounds derived from this core structure. We present detailed, field-proven protocols for minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) determination, alongside methodologies to investigate key fungal pathways, such as ergosterol biosynthesis and cell membrane integrity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Rationale for the 1-(3,5-Dichlorophenyl)propan-1-one Scaffold
The selection of a starting scaffold in a drug discovery campaign is a critical decision. The 1-(3,5-dichlorophenyl)propan-1-one structure is attractive for several reasons. The dichlorinated phenyl ring offers a site for potential halogen bonding and hydrophobic interactions within a target's active site, which can significantly enhance binding affinity[1]. Furthermore, many existing antifungal agents, particularly the azoles, target the fungal-specific enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway[2][3]. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death[3][4]. The structural features of the proposed scaffold provide a versatile foundation for designing derivatives that could effectively inhibit this pathway or other crucial fungal processes.
This document serves as a practical guide, outlining a logical workflow from chemical synthesis to biological characterization.
Synthesis of Novel Analogs
The following is a representative, scientifically plausible protocol for the synthesis of novel antifungal candidates based on the 1-(3,5-dichlorophenyl)propan-1-one scaffold. The objective is to introduce various heterocyclic moieties, as these are prevalent in many successful antifungal drugs[5][6][7].
Protocol 2.1: Synthesis of a 1,2,4-Triazole Derivative
This protocol describes a multi-step synthesis to introduce a triazole group, a common pharmacophore in antifungal agents.
Step 1: α-Bromination of the Ketone The first step involves the bromination at the α-carbon to the carbonyl group, creating a reactive site for subsequent nucleophilic substitution.
-
Dissolve 1-(3,5-dichlorophenyl)propan-1-one (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise at room temperature while stirring.
-
Stir the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water until neutral, and dry the crude α-bromo ketone.
Step 2: Substitution with 1,2,4-Triazole The reactive α-bromo ketone is then reacted with 1,2,4-triazole.
-
Dissolve the α-bromo ketone (1.0 eq) and 1,2,4-triazole (1.2 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to yield the final triazole derivative.
Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure purity and verify the chemical structure[8][9].
In Vitro Antifungal Susceptibility Testing
Determining the antifungal potency of newly synthesized compounds is a cornerstone of the evaluation process. The broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol 3.1: Broth Microdilution for MIC Determination
Rationale: This method establishes the lowest concentration of a drug that prevents the visible growth of a microorganism. It is a quantitative assay that allows for the comparison of multiple compounds against various fungal strains.
Materials:
-
Synthesized test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[10]
-
Inoculum Dilution: Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[10]
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).
-
Controls: Include a growth control (medium and inoculum, no drug) and a sterility control (medium only). Fluconazole or Amphotericin B should be used as a positive control.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well containing the drug dilutions. Incubate the plates at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as determined by visual inspection.[10][12]
Protocol 3.2: Minimum Fungicidal Concentration (MFC) Assay
Rationale: While MIC determines growth inhibition (fungistatic activity), the MFC assay determines the concentration that actively kills the fungus (fungicidal activity).
Procedure:
-
Following MIC determination, take an aliquot (e.g., 20 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[10][12]
-
Incubate the agar plates at 35°C for 48 hours.
-
The MFC is defined as the lowest compound concentration that results in no fungal growth on the agar plate, corresponding to a 99.9% kill rate.[12]
Data Presentation and Structure-Activity Relationship (SAR)
Summarize all quantitative data into clearly structured tables. This allows for easy comparison and the elucidation of preliminary Structure-Activity Relationships (SAR). By systematically modifying the scaffold (e.g., changing substituents on the phenyl ring or altering the heterocyclic moiety) and observing the impact on MIC/MFC values, researchers can identify key structural features required for potent antifungal activity.[13][14]
Table 1: Illustrative Antifungal Activity of Hypothetical 1-(3,5-Dichlorophenyl)propan-1-one Derivatives
| Compound ID | R-Group (Modification) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| DPP-01 | (Parent Scaffold) | >64 | >64 | >64 |
| DPP-02 | 4-Fluorophenyl | 32 | 64 | 32 |
| DPP-03 | 1,2,4-Triazole | 8 | 16 | 4 |
| DPP-04 | Imidazole | 16 | 32 | 8 |
| DPP-05 | 4-Chloro-1,2,4-Triazole | 4 | 8 | 2 |
| Fluconazole | (Control) | 4 | 16 | 8 |
Note: Data are hypothetical and for illustrative purposes only.
From this illustrative data, a preliminary SAR can be inferred: the introduction of a triazole moiety (DPP-03) significantly enhances antifungal activity compared to the parent scaffold. Further substitution on the triazole ring with an electron-withdrawing group like chlorine (DPP-05) appears to further boost potency.
Elucidating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for lead optimization. Based on the structural similarity to known antifungals, two primary mechanisms are hypothesized: inhibition of ergosterol biosynthesis and direct membrane damage.
Workflow for Mechanism of Action Studies
Caption: Logical workflow for investigating the mechanism of action.
Protocol 4.1: Ergosterol Biosynthesis Inhibition Assay
Rationale: This assay quantitatively measures the amount of ergosterol in fungal cells after treatment with a test compound. A reduction in ergosterol content compared to an untreated control suggests inhibition of the ergosterol biosynthesis pathway.[15][16]
Procedure:
-
Culture the fungal cells (C. albicans is a good model) to mid-log phase in a suitable broth medium.
-
Treat the cells with the test compound at its MIC and 0.5x MIC for several hours (e.g., 8-16 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Sterol Extraction (Saponification): Add 25% alcoholic potassium hydroxide solution to the cell pellet. Vortex and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of n-heptane and sterile water, followed by vigorous vortexing.
-
Separate the layers by centrifugation and carefully collect the upper n-heptane layer.
-
Quantification: Scan the n-heptane extract spectrophotometrically between 230 nm and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or significant reduction of this curve in treated samples indicates inhibition.
-
Calculate the percentage of ergosterol inhibition relative to the untreated control.[15][17]
Protocol 4.2: Fungal Cell Membrane Permeability Assay
Rationale: Damage to the fungal cell membrane results in a loss of integrity, allowing molecules that are normally excluded to enter the cell. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter membrane-compromised cells and intercalate with DNA, producing a strong red fluorescence.[18][19]
Procedure:
-
Culture fungal cells to the mid-log phase, then harvest and wash them in a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a specific density.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include an untreated control and a positive control (e.g., heat-killed cells).
-
Add propidium iodide (PI) to each sample to a final concentration of ~2.5 µg/mL.
-
Incubate for 30 minutes in the dark at room temperature.
-
Measure the fluorescence using a fluorometer or a fluorescence microscope (Excitation ~535 nm, Emission ~617 nm).
-
A significant increase in fluorescence in the treated samples compared to the untreated control indicates membrane permeabilization.[18][20]
Visualizing the Proposed Mechanism
The combined results from these assays can be used to build a model of the compound's mechanism of action.
Caption: Proposed mechanism of action for DPP derivatives.
Conclusion and Future Directions
The 1-(3,5-dichlorophenyl)propan-1-one scaffold represents a viable and promising starting point for the development of novel antifungal agents. The protocols detailed in this guide provide a robust and validated workflow for synthesizing, screening, and characterizing new chemical entities. By combining systematic chemical modification with rigorous biological testing, researchers can effectively explore the potential of this scaffold. Future work should focus on expanding the library of derivatives to build a more comprehensive SAR, conducting in vivo efficacy studies in animal models of fungal infection, and performing toxicological assessments to ensure the safety of lead candidates.
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Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Omega. [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). PMC. [Link]
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Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
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Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (n.d.). Oxford Academic. [Link]
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Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. [Link]
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Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). MDPI. [Link]
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Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). PMC. [Link]
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Ergosterol biosynthesis inhibitor potency in different assay methods. (n.d.). ResearchGate. [Link]
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Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. (n.d.). PubMed. [Link]
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Synthesis antimicrobial and antifungal activity of some new 3 substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole. (2002). PubMed. [Link]
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Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. (n.d.). PMC. [Link]
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Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]
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Multi-Omics Analyses Reveal the Antifungal Mechanism of Phenazine-1-Carboxylic Acid Against Pseudogymnoascus destructans. (n.d.). MDPI. [Link]
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1-(3,5-Dichlorophenyl)propan-1-one. (n.d.). PubChem. [Link]
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1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. (n.d.). PubChem. [Link]
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Antifungals: Mechanism of Action and Drug Resistance. (n.d.). AWS. [Link]
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Design, Synthesis and Antifungal Activity of Novel 1,4-Pentadiene-3-one Containing Quinazolinone. (2023). MDPI. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. (2022). MDPI. [Link]
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The Mechanistic Targets of Antifungal Agents: An Overview. (n.d.). PMC. [Link]
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Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PMC. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. [Link]
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Membrane damage mechanism contributes to inhibition of trans-cinnamaldehyde on Penicillium italicum using Surface-Enhanced Raman Spectroscopy (SERS). (2019). PMC. [Link]
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Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]
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Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. (n.d.). PubMed. [Link]
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Antifungals and Drug Resistance. (n.d.). MDPI. [Link]
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (n.d.). MDPI. [Link]
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Application Notes & Protocols: Experimental Procedures for the Synthesis of Triazine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Triazines, a class of nitrogen-containing heterocyclic compounds, are distinguished by a six-membered ring with three nitrogen atoms. The three structural isomers—1,3,5-triazine (s-triazine), 1,2,4-triazine (as-triazine), and 1,2,3-triazine (v-triazine)—form the core of molecules with vast applications in medicinal chemistry, agriculture, and materials science.[1][2] Their derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide provides a detailed overview of field-proven synthetic protocols for each major triazine isomer, emphasizing the rationale behind procedural choices, practical execution, and methods for validation.
Introduction: The Chemical Significance of Triazine Isomers
The arrangement of nitrogen atoms within the triazine ring dictates its chemical properties and, consequently, its synthetic accessibility and applications.
-
1,3,5-Triazines (s-Triazines): The most symmetric and widely utilized isomer. Its derivatives, such as melamine and atrazine, are produced on an industrial scale. The cornerstone of s-triazine synthesis is often cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor whose chlorine atoms can be sequentially substituted under controlled temperature conditions.[3]
-
1,2,4-Triazines (as-Triazines): These asymmetric triazines are key pharmacophores in numerous bioactive compounds.[4] Their synthesis typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones or related precursors.[4][5]
-
1,2,3-Triazines (v-Triazines): This isomer is the least common, partly due to challenges in its synthesis and stability. However, recent advances have provided more reliable routes, opening avenues for its exploration in drug discovery.[6][7][8]
This document details robust synthetic methodologies for each isomer class, providing researchers with the foundational knowledge to produce these valuable scaffolds.
Synthesis of 1,3,5-Triazine Derivatives via Nucleophilic Substitution
The differential reactivity of the chlorine atoms on cyanuric chloride is the key to synthesizing a vast library of substituted 1,3,5-triazines. This reactivity is highly dependent on temperature, allowing for a controlled, stepwise substitution.
Principle: The electron-withdrawing nature of the triazine ring and the nitrogen atoms makes the chlorine-bound carbons highly electrophilic. The first substitution occurs readily at low temperatures (0–5 °C), the second requires moderate temperatures (room temperature to 40 °C), and the third often necessitates elevated temperatures (>80 °C) and sometimes microwave irradiation for efficient reaction.[9][10]
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// Align reagents with arrows edge [style=invis, arrowhead=none]; start -> r1_pos; step1 -> r2_pos; step2 -> r3_pos; } dot Caption: Temperature-controlled sequential substitution workflow for 1,3,5-triazines.
Protocol 2.1: Synthesis of a Di-substituted Amino-1,3,5-triazine
This protocol describes the synthesis of a N²,N⁴-disubstituted-6-chloro-1,3,5-triazine-2,4-diamine, a common intermediate for further functionalization.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Nucleophile 1 (e.g., Aniline) (1.0 eq)
-
Nucleophile 2 (e.g., Benzylamine) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve cyanuric chloride in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.
-
First Substitution (0 °C): In a separate flask, dissolve Nucleophile 1 and DIPEA (1.1 eq) in DCM. Add this solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Second Substitution (Room Temperature): Add Nucleophile 2 and the remaining DIPEA (1.1 eq) to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours, again monitoring by TLC for the disappearance of the mono-substituted intermediate.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights:
-
Choice of Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Its use prevents unwanted side reactions and protonation of the amine nucleophiles.
-
Solvent: DCM or THF are chosen for their ability to dissolve the reagents and for their relative inertness under the reaction conditions.
-
Temperature Control: This is the most critical parameter. Failure to maintain low temperatures during the first substitution will lead to a mixture of mono- and di-substituted products, complicating purification.
Synthesis of 1,2,4-Triazine Derivatives
The most versatile and common method for constructing the 1,2,4-triazine ring is the condensation of an α-dicarbonyl compound with an amidrazone.[5]
Principle: The reaction proceeds via a double condensation. The more nucleophilic terminal nitrogen of the amidrazone attacks one carbonyl group, followed by an intramolecular cyclization where the other amidrazone nitrogen attacks the second carbonyl, and subsequent dehydration to form the aromatic 1,2,4-triazine ring.
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Protocol 3.1: Synthesis of 5,6-Diphenyl-3-substituted-1,2,4-triazine
This protocol details a one-pot synthesis using benzil (an α-dicarbonyl) and a suitable amidrazone.[4][11]
Materials:
-
Benzil (1.0 eq)
-
Substituted Amidrazone Hydrochloride (1.0 eq)
-
Sodium Acetate or Triethylamine (1.1 eq)
-
Ethanol or Acetic Acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amidrazone hydrochloride and sodium acetate (or triethylamine) in ethanol. Stir for 15 minutes at room temperature to generate the free amidrazone.
-
Addition of Dicarbonyl: Add benzil to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4-8 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC. The product is typically more UV-active and has a different Rf value than the starting materials.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol and then water to remove salts and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Verify the product's identity and purity using melting point, NMR spectroscopy, and mass spectrometry.
Causality and Insights:
-
Solvent Choice: Ethanol or acetic acid are excellent solvents for this condensation as they effectively dissolve the reactants and facilitate the dehydration steps.
-
Base: A mild base like sodium acetate or triethylamine is required to neutralize the hydrochloride salt of the amidrazone, liberating the nucleophilic free base necessary for the reaction to proceed.
-
Versatility: This method is highly versatile. By changing the substituents on the amidrazone (R group) and the α-dicarbonyl compound, a wide array of 1,2,4-triazine derivatives can be synthesized.[4]
| Reactant Combination | R¹ | R² | R³ | Typical Yield (%) |
| Benzil + Formamidrazone | H | Ph | Ph | 56%[4] |
| Benzil + Acetamidrazone | CH₃ | Ph | Ph | ~60-70% |
| Phenylglyoxal + Formamidrazone | H | Ph | H | 83%[5] |
| Glyoxal + Acetamidrazone | CH₃ | H | H | ~50-60% |
| Table 1: Representative yields for 1,2,4-triazine synthesis based on different precursors. |
Synthesis of 1,2,3-Triazine Derivatives
The synthesis of the 1,2,3-triazine core is historically challenging. A modern and effective method involves the deoxygenation of 1,2,3-triazine 1-oxides, which can be formed from a [5+1] cycloaddition.[8][12]
Principle: This two-step approach first builds a stable N-oxide precursor, which is then cleanly deoxygenated to furnish the final 1,2,3-triazine ring. The deoxygenation is typically achieved using a phosphite reagent.[6][7]
Protocol 4.1: Deoxygenation of a 1,2,3-Triazine 1-Oxide
This protocol outlines the final step to produce the 1,2,3-triazine.[7][12]
Materials:
-
Substituted 1,2,3-Triazine 1-Oxide (1.0 eq)
-
Triethyl phosphite or Trimethyl phosphite (can be used as both reagent and solvent)
-
Acetonitrile (optional, as solvent)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve the 1,2,3-triazine 1-oxide in an excess of trimethyl phosphite (or dissolve in acetonitrile and add 1.5 eq of triethyl phosphite).
-
Heating: Heat the reaction mixture to 60 °C. Triethyl phosphite is more reactive and may allow for lower temperatures or shorter reaction times.[7][12]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess phosphite and solvent under high vacuum.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazine derivative.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality and Insights:
-
Reagent Choice: Trialkyl phosphites are effective oxygen acceptors, forming stable phosphate esters as byproducts, which drives the reaction to completion. Triethyl phosphite is often more reactive than trimethyl phosphite.[6][7]
-
Inert Atmosphere: An inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of the phosphite reagent and potential side reactions.
-
Precursor Synthesis: The starting 1,2,3-triazine 1-oxides are accessible through methods like the formal [5+1] cycloaddition of vinyl diazo compounds with tert-butyl nitrite.[8]
Modern Synthetic Approaches: Cycloaddition Reactions
Triazines can also participate in inverse electron-demand Diels-Alder (IEDDA) reactions, where the electron-poor triazine ring acts as the diene.[2] This is a powerful tool for creating other complex heterocyclic systems and has found applications in bioorthogonal chemistry.[2][13] For example, electron-deficient 1,2,3-triazines react rapidly with electron-rich dienophiles like enamines or ynamines.[13][14] This reactivity underscores the synthetic versatility of the triazine core beyond its use as a final scaffold.
References
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]
- 8. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Characterization of 1-(3,5-Dichlorophenyl)propan-1-one Derivatives
Introduction
1-(3,5-Dichlorophenyl)propan-1-one and its derivatives represent a class of chemical compounds with significant interest in pharmaceutical and agrochemical research. Their synthesis often leads to a variety of related substances, including starting materials, intermediates, by-products, and degradation products. To ensure the quality, safety, and efficacy of any product derived from these compounds, a robust analytical characterization strategy is paramount. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this specific class of molecules. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The core of this guide is built upon the principle of orthogonality, where the use of multiple, diverse analytical techniques provides a more complete and reliable characterization than any single method alone. We will delve into spectroscopic techniques for structural confirmation and chromatographic methods for separation and quantification of the main component and its impurities.
Part 1: Structural Elucidation using Spectroscopic Techniques
Spectroscopic analysis is fundamental to confirming the chemical identity and structure of 1-(3,5-dichlorophenyl)propan-1-one derivatives. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For 1-(3,5-dichlorophenyl)propan-1-one derivatives, ¹H and ¹³C NMR are essential for confirming the presence and substitution pattern of the aromatic ring, as well as the structure of the propan-1-one side chain.
Expected Spectral Features for 1-(3,5-Dichlorophenyl)propan-1-one:
-
¹H NMR:
-
A triplet corresponding to the methyl (CH₃) protons of the propyl chain.
-
A quartet corresponding to the methylene (CH₂) protons adjacent to the methyl group.
-
Singals in the aromatic region corresponding to the protons on the dichlorophenyl ring. The specific splitting pattern will depend on the substitution. For a 3,5-dichloro substitution, one would expect to see a triplet and a doublet (or two distinct singlets depending on the resolution and coupling constants).
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O), typically in the downfield region (around 190-200 ppm).[6]
-
Signals for the carbons of the dichlorophenyl ring. The carbons attached to chlorine will have distinct chemical shifts.
-
Signals for the methyl and methylene carbons of the propyl chain.
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C spectra.
-
For more complex derivatives, consider 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon connectivities, respectively.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons in each environment.
-
Analyze the chemical shifts and splitting patterns to assign signals to specific protons and carbons in the molecule.
-
Compare the obtained spectra with reference spectra or predicted spectra to confirm the structure.[7][8]
-
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-(3,5-dichlorophenyl)propan-1-one derivatives, the most prominent feature will be the carbonyl (C=O) stretching vibration of the ketone.
Expected Spectral Features:
-
A strong, sharp absorption band in the region of 1670-1780 cm⁻¹ corresponding to the C=O stretch of the ketone.[9][10][11] The exact position can be influenced by conjugation with the aromatic ring.
-
C-H stretching vibrations from the aromatic ring and the alkyl chain (typically 2850-3100 cm⁻¹).
-
C-Cl stretching vibrations, which are typically found in the fingerprint region (below 1500 cm⁻¹).
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
-
Data Analysis:
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the elemental composition and for gaining further structural insights. For compounds containing chlorine, the isotopic pattern is a key diagnostic feature.
Expected Spectral Features:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
A characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). One would expect to see peaks at M, M+2, and M+4 with a specific intensity ratio.
-
Fragmentation patterns corresponding to the loss of specific groups, such as the ethyl group or the carbonyl group. Common fragments for propiophenone derivatives include ions at m/z 105 and 131.[14]
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[15][16]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: Typically 250-280°C.
-
Oven Program: A temperature gradient to ensure good separation of any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) is common for initial characterization.
-
Mass Range: Scan a range that includes the expected molecular weight of the compound and its fragments.
-
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Part 2: Purity Assessment and Impurity Profiling using Chromatographic Techniques
Chromatographic techniques are essential for separating the main compound from its impurities and for quantifying their levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[17] It is the method of choice for purity determination and assay of 1-(3,5-dichlorophenyl)propan-1-one derivatives in pharmaceutical formulations.
Protocol: Reversed-Phase HPLC Method for Purity and Assay
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector, autosampler, and a column oven.[18]
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is often necessary to separate impurities with a wide range of polarities.[19] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Volume | 10 µL |
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.
-
-
Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[1][2][4][5][20][21][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23] This can be demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[24]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the comprehensive characterization of 1-(3,5-Dichlorophenyl)propan-1-one derivatives.
Analytical Method Validation Process
Caption: The process of analytical method validation according to ICH guidelines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Carbonyl - compounds - IR - spectroscopy. University of Warsaw.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- How do you identify carbonyl groups using IR spectroscopy?. TutorChase.
- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- IR: carbonyl compounds. University of Calgary.
- Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. (2025). ResearchGate.
- Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
- Supplementary Information. The Royal Society of Chemistry.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scirp.org.
- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Human Metabolome Database.
- Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate.
- 1-(3,5-Dichlorophenyl)propan-1-one. PubChem.
- Separation of 1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]- on Newcrom R1 HPLC column. SIELC Technologies.
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scirp.org.
- 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one. PubChem.
- The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate.
- 1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one. BLDpharm.
- 1-(3,5-Dichlorophenyl)propan-1-amine. BLDpharm.
- Synthesis and Spectral Characterization of Some 1,3,5-Dithazines with Chalcone Backbone. (2016). ResearchGate.
- A Novel Approach to Using Magnetite Nanoparticles in Heterogeneous Catalysis: Microwave Assisted Synthesis of 1,3-Oxathiolan-5-ones. (2025). MDPI.
- Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. PubMed.
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2016). PMC.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
- ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... ResearchGate.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. ResearchGate.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.
- propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr. docbrown.info.
- 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. PubChem.
- Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI.
- 2-(2,4-Dichlorophenyl)propan-1-ol. PubChem.
- (2,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. PubChem.
- Characterization of the dispirotripiperazine derivative PDSTP as antibiotic adjuvant and antivirulence compound against Pseudomonas aeruginosa. (2024). PubMed.
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Application Notes and Protocols for the Biological Activity Screening of 1-(3,5-Dichlorophenyl)propan-1-one Analogs
Introduction: The Rationale for Screening 1-(3,5-Dichlorophenyl)propan-1-one Analogs
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. The propiophenone backbone, a phenyl group attached to a propanone structure, is a recurring motif in a variety of biologically active molecules.[1][2] The specific compound class, 1-(3,5-Dichlorophenyl)propan-1-one and its analogs, presents a compelling case for comprehensive biological activity screening. The presence of the 3,5-dichlorophenyl moiety is of particular interest, as this substitution pattern is found in compounds with demonstrated anticancer and antimicrobial properties.[3][4][5] This guide provides a detailed framework for the systematic in vitro screening of this promising class of compounds, focusing on their potential as antimicrobial and anticancer agents.
The protocols outlined herein are designed to be robust and reproducible, providing researchers in drug development with a clear path to evaluating the therapeutic potential of these analogs. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of not just the "how," but also the "why."
Part 1: Synthesis and Characterization of Analogs
A crucial first step in any screening campaign is the synthesis and purification of the compounds of interest. Analogs of 1-(3,5-Dichlorophenyl)propan-1-one can be synthesized through various established organic chemistry reactions, such as the Friedel-Crafts acylation. By modifying the substituents on either the phenyl ring or the propane chain, a library of analogs with diverse physicochemical properties can be generated. This structural diversity is key to exploring the structure-activity relationships (SAR) that govern the biological effects of these molecules.[6][7][8]
General Synthesis Workflow:
Caption: General workflow for the synthesis and preparation of a screening library of 1-(3,5-Dichlorophenyl)propan-1-one analogs.
Part 2: Antimicrobial Activity Screening
The presence of halogenated phenyl rings is a common feature in many antimicrobial compounds. Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This assay quantitatively measures the in vitro activity of the test compounds against various microbial strains. Serial dilutions of the compounds are incubated with a standardized inoculum of microorganisms in a liquid medium. The MIC is determined by observing the lowest concentration of the compound that inhibits microbial growth.
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO vehicle)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the 1-(3,5-Dichlorophenyl)propan-1-one analogs in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of compound concentrations.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in their respective broths.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, including positive and negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DCP-1 | >128 | >128 | 64 |
| DCP-2 | 32 | 64 | 16 |
| DCP-3 | 16 | 32 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Hypothetical data for demonstration purposes.
Part 3: Anticancer Activity Screening
Numerous propiophenone and chalcone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and reliable method for the initial screening of potential anticancer agents.
Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates (sterile)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the 1-(3,5-Dichlorophenyl)propan-1-one analogs in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and a positive control.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| DCP-1 | 75.2 | >100 | 88.4 |
| DCP-2 | 22.5 | 35.1 | 18.9 |
| DCP-3 | 8.3 | 12.6 | 5.7 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Hypothetical data for demonstration purposes.
Part 4: Elucidating the Mechanism of Action: Enzyme Inhibition Assays
For compounds that exhibit significant biological activity, the next logical step is to investigate their mechanism of action. Many drugs exert their effects by inhibiting specific enzymes. A general enzyme inhibition assay can be adapted to screen promising 1-(3,5-Dichlorophenyl)propan-1-one analogs against a panel of relevant enzymes, such as kinases or proteases, which are often implicated in cancer and infectious diseases.
Protocol: General Enzyme Inhibition Assay
Principle: This assay measures the effect of a compound on the activity of a specific enzyme. The rate of the enzymatic reaction, typically monitored by the formation of a product or the depletion of a substrate, is measured in the presence and absence of the test compound.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96- or 384-well plates
-
Detection system (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the purified enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. The IC₅₀ value can then be calculated from a dose-response curve.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The systematic screening of 1-(3,5-Dichlorophenyl)propan-1-one analogs offers a promising avenue for the discovery of novel antimicrobial and anticancer agents. The protocols detailed in this guide provide a robust and validated starting point for these investigations. Positive "hits" from these primary screens should be subjected to further characterization, including secondary screening against a broader panel of microbial strains or cancer cell lines, more detailed mechanism of action studies, and in vivo efficacy and toxicity studies. The structure-activity relationship data generated from these screens will be invaluable for the rational design of more potent and selective therapeutic candidates.
References
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Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]
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Singhal, S. S., et al. (2015). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS One, 10(6), e0128310. [Link]
-
Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358-2368. [Link]
-
Zheng, C., et al. (2014). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 57(15), 6524-6537. [Link]
-
Foley, D. J., et al. (1991). 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria. Journal of Medicinal Chemistry, 34(8), 2356-2360. [Link]
-
PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. [Link]
-
Singhal, S. S., et al. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Cancer Science & Therapy, 6(11), 457-465. [Link]
-
MDPI. (2022). Antimicrobial Natural Products. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]
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ResearchGate. (2018). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds. [Link]
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PubMed. (2025). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. [Link]
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PMC. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]
- Google Patents. (1991). Method of preparing 4-dichlorophenyl-1-tetralones.
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PMC. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. [Link]
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PubMed. (2013). Therapeutic ketosis with ketone ester delays central nervous system oxygen toxicity seizures in rats. [Link]
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ResearchGate. (2015). Dichlorodiphenyltrichloroethane suppresses neurite outgrowth and induces apoptosis in PC12 pheochromocytoma cells. [Link]
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MDPI. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]
-
PMC. (2016). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
-
PubChem. 1-[1-(3,5-Dichlorophenyl)-. [Link]nih.gov/compound/118937525)
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The Strategic Application of 1-(3,5-Dichlorophenyl)propan-1-one in the Synthesis of Bioactive Heterocycles: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Ketone
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are ubiquitous in a vast array of pharmaceuticals and agrochemicals due to their diverse biological activities. Within the synthetic chemist's toolkit, certain starting materials stand out for their versatility and potential to generate a multitude of complex molecular architectures. 1-(3,5-Dichlorophenyl)propan-1-one is one such pivotal precursor. The presence of the dichlorophenyl moiety is of particular significance, as this substitution pattern is frequently associated with enhanced biological efficacy, particularly in the realm of antifungal agents.[1][2] This guide provides an in-depth exploration of the application of 1-(3,5-dichlorophenyl)propan-1-one in the synthesis of three key classes of heterocycles: thiazoles, pyrimidines, and pyrazoles, complete with detailed experimental protocols and an analysis of their potential as antifungal agents.
I. Synthesis of Thiazole Derivatives: The Hantzsch Reaction Pathway
The thiazole ring is a prominent feature in many biologically active compounds.[3] The Hantzsch thiazole synthesis, a classic and reliable method, provides a direct route to this important scaffold.[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide. To utilize 1-(3,5-dichlorophenyl)propan-1-one in this synthesis, it must first be converted to its α-bromo derivative.
A. Key Intermediate: α-Bromination of 1-(3,5-Dichlorophenyl)propan-1-one
The first crucial step is the selective bromination at the carbon atom adjacent to the carbonyl group (the α-position). This transformation introduces the necessary leaving group for the subsequent cyclization with a thioamide.
Experimental Protocol: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one
-
Materials:
-
1-(3,5-Dichlorophenyl)propan-1-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Dissolve 1-(3,5-dichlorophenyl)propan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The solid precipitate of 2-bromo-1-(3,5-dichlorophenyl)propan-1-one is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
B. Hantzsch Thiazole Synthesis: From α-Bromoketone to Thiazole
With the α-bromoketone in hand, the Hantzsch synthesis can be performed to construct the thiazole ring. The reaction with thiourea is a common and efficient method to produce 2-aminothiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-dichlorophenyl)-5-methylthiazole
-
Materials:
-
2-Bromo-1-(3,5-dichlorophenyl)propan-1-one
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3,5-dichlorophenyl)propan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.[7][8]
-
Reflux the reaction mixture for several hours, monitoring its completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a weak base, such as a 5% sodium carbonate solution, to precipitate the product.[7]
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude 2-amino-4-(3,5-dichlorophenyl)-5-methylthiazole can be purified by recrystallization from ethanol or an ethanol/water mixture.[8]
-
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for Hantzsch thiazole synthesis.
II. Synthesis of Pyrimidine Derivatives: The Chalcone-Mediated Pathway
Pyrimidines are another class of heterocycles with a wide range of biological activities, including antifungal properties.[9][10][11] A versatile method for synthesizing substituted pyrimidines involves the cyclization of chalcones with urea or thiourea.[12][13] This approach requires the initial conversion of 1-(3,5-dichlorophenyl)propan-1-one into a chalcone via a Claisen-Schmidt condensation.
A. Key Intermediate: Claisen-Schmidt Condensation to Form a Chalcone
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[14][15] In this case, 1-(3,5-dichlorophenyl)propan-1-one will react with an aromatic aldehyde (e.g., benzaldehyde) to form the corresponding α,β-unsaturated ketone, a chalcone.
Experimental Protocol: Synthesis of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
-
Materials:
-
1-(3,5-Dichlorophenyl)propan-1-one
-
Benzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a beaker, dissolve 1-(3,5-dichlorophenyl)propan-1-one (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[5]
-
With continuous stirring, slowly add an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid.
-
Collect the solid chalcone product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one.
-
B. Pyrimidine Synthesis from a Chalcone Intermediate
The synthesized chalcone serves as the key building block for the pyrimidine ring. The reaction with urea in the presence of a base leads to the formation of a dihydropyrimidinone, which can be subsequently oxidized to the aromatic pyrimidine.
Experimental Protocol: Synthesis of 4-(3,5-Dichlorophenyl)-6-phenylpyrimidin-2(1H)-one
-
Materials:
-
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
-
Urea
-
Ethanolic Sodium Hydroxide or Potassium Hydroxide
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol in a round-bottom flask.[12]
-
Add an ethanolic solution of sodium hydroxide or potassium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water and neutralize with a dilute acid.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Diagram of the Pyrimidine Synthesis Workflow:
Caption: Workflow for pyrimidine synthesis via a chalcone intermediate.
III. Synthesis of Pyrazole Derivatives: A Direct Approach
Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including notable antifungal properties.[16][17] While the Paal-Knorr synthesis is a common method for preparing pyrazoles from 1,4-dicarbonyl compounds,[11][18] a more direct route from ketones involves their reaction with hydrazine.
A. Synthesis of 3-(3,5-Dichlorophenyl)-5-methylpyrazole
The reaction of 1-(3,5-dichlorophenyl)propan-1-one with hydrazine hydrate offers a straightforward pathway to the corresponding pyrazole. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenyl)-5-methylpyrazole
-
Materials:
-
1-(3,5-Dichlorophenyl)propan-1-one
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(3,5-dichlorophenyl)propan-1-one (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated pyrazole derivative by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Diagram of the Pyrazole Synthesis Workflow:
Caption: Direct synthesis of a pyrazole derivative.
IV. Application Notes: Antifungal Potential of the Synthesized Heterocycles
The 3,5-dichlorophenyl motif is a known pharmacophore that often imparts significant biological activity, particularly antifungal properties. The heterocycles synthesized from 1-(3,5-dichlorophenyl)propan-1-one are therefore promising candidates for novel antifungal agents.
Structure-Activity Relationship (SAR) Insights:
-
Thiazoles: The presence of the 3,5-dichlorophenyl group on the thiazole ring is expected to enhance antifungal activity.[4][12] The 2-amino group also provides a handle for further structural modifications to optimize the biological profile.
-
Pyrimidines: Dichlorinated pyrimidines have shown notable antifungal effects.[9] The substituents at other positions of the pyrimidine ring, derived from the chalcone precursor, can be varied to fine-tune the activity and selectivity.
-
Pyrazoles: Pyrazole derivatives containing halogenated phenyl rings have demonstrated potent antifungal activity.[19] The specific substitution pattern on both the phenyl ring and the pyrazole core plays a crucial role in determining the efficacy against various fungal strains.
Quantitative Data on Antifungal Activity:
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for related heterocyclic compounds, highlighting the potential of the 3,5-dichlorophenyl moiety.
| Heterocycle Class | Fungal Strain | Representative MIC (µg/mL) | Reference |
| Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | [3] |
| Thiazole Derivatives | Aspergillus niger | ~200 | [4][12] |
| Pyrazole Derivatives | Candida spp. | 16 - 32 | [13] |
| Pyrazole Derivatives | Candida albicans | ≥ 15.6 | [19] |
| Pyrimidine Derivatives | Candida albicans | > 64 (efflux pump active) | [11] |
| Pyrimidine Derivatives | Candida albicans (efflux pump negative) | 2 - 64 | [11] |
Note: The presented MIC values are for structurally related compounds and serve as an indication of the potential antifungal activity of the derivatives synthesized from 1-(3,5-dichlorophenyl)propan-1-one.
Conclusion
1-(3,5-Dichlorophenyl)propan-1-one is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Through well-established synthetic routes such as the Hantzsch thiazole synthesis, chalcone-mediated pyrimidine synthesis, and direct condensation with hydrazine to form pyrazoles, researchers can efficiently generate libraries of novel compounds. The inherent biological potential of the 3,5-dichlorophenyl group makes these resulting heterocycles particularly attractive for screening as potential antifungal agents. The detailed protocols and application notes provided in this guide are intended to empower researchers in their efforts to develop new and effective therapies to combat fungal infections.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Online]. Available: [Link].
-
Claisen-Schmidt Condensation. [Online]. Available: [Link].
-
Hantzsch Thiazole Synthesis - Chem Help ASAP. [Online]. Available: [Link].
-
Synthesis and Anti-inflammatory Activities of some Pyrimidine Analogs derived from 1,3-diarylpropenones (Chalcones). [Online]. Available: [Link].
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC. [Online]. Available: [Link].
-
Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. [Online]. Available: [Link].
-
Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC. [Online]. Available: [Link].
-
Hantzsch Thiazole Synthesis - SynArchive. [Online]. Available: [Link].
-
Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships. [Online]. Available: [Link].
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Online]. Available: [Link].
-
Thiazole synthesis - Organic Chemistry Portal. [Online]. Available: [Link].
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Online]. Available: [Link].
-
Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC. [Online]. Available: [Link].
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Request PDF. [Online]. Available: [Link].
-
Claisen–Schmidt condensation - Wikipedia. [Online]. Available: [Link].
-
Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed. [Online]. Available: [Link].
-
Claisen Schimdt Reaction (Mixed Aldol Condensation) - PraxiLabs. [Online]. Available: [Link].
-
Antifungal and antimycobacterial activity of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives - PubMed. [Online]. Available: [Link].
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Technical Support Center: A Guide to Improving Chalcone Synthesis Yield with 1-(3,5-Dichlorophenyl)propan-1-one
Welcome to the technical support center for optimizing the synthesis of chalcones using 1-(3,5-Dichlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their chalcone products. Here, we will delve into the intricacies of the Claisen-Schmidt condensation, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the success of your synthesis.
Introduction to Chalcone Synthesis with 1-(3,5-Dichlorophenyl)propan-1-one
Chalcones, characterized by their α,β-unsaturated ketone core, are pivotal precursors in the biosynthesis of flavonoids and serve as a versatile scaffold in medicinal chemistry.[1] The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2]
The use of 1-(3,5-Dichlorophenyl)propan-1-one as the ketone component introduces specific electronic and steric considerations. The two electron-withdrawing chlorine atoms on the phenyl ring increase the acidity of the α-hydrogens on the adjacent methylene group, which can facilitate the initial deprotonation step to form the enolate. However, these electronic effects and the steric bulk of the ethyl group can also influence reaction rates and the propensity for side reactions. This guide will address these unique challenges to help you navigate the synthesis process effectively.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of impurities are common obstacles in chalcone synthesis. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low to No Product Yield
A diminished or absent yield of the desired chalcone is a frequent problem that can often be traced back to several key factors.
Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I rectify this?
A: A low yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A methodical approach to troubleshooting is recommended:
-
Catalyst Inactivity: The base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the reaction. If the catalyst is old, has absorbed moisture, or has been neutralized by acidic impurities in your reagents or solvent, its efficacy will be compromised.
-
Solution: Always use a fresh batch of high-purity base. Consider titrating your base solution to confirm its concentration. Ensure your ketone, aldehyde, and solvent are free from acidic impurities.
-
-
Suboptimal Temperature: While many Claisen-Schmidt condensations proceed at room temperature, the optimal temperature is highly dependent on the specific substrates.
-
Solution: If your reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) to increase the reaction rate. Conversely, if you observe significant side product formation, lowering the temperature (e.g., using an ice bath) may improve selectivity.[3]
-
-
Poor Solubility: Inadequate solubility of the reactants or the intermediate aldol adduct can hinder the reaction.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent, such as ethanol or methanol, to fully dissolve the starting materials. Gentle heating can also improve solubility.
-
-
Reversibility of the Aldol Addition: The initial aldol addition step can be reversible. The subsequent dehydration to form the stable conjugated chalcone is what drives the reaction to completion.
-
Solution: Ensure your reaction conditions (e.g., sufficient catalyst concentration and appropriate temperature) favor the irreversible dehydration step.
-
Issue 2: Formation of Multiple Products and Impurities
The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of side reactions, which can complicate purification and reduce the yield of your target chalcone.
Q: My TLC analysis shows multiple spots. What are the common side reactions, and how can I enhance the selectivity towards my desired product?
A: The formation of byproducts is a common challenge in Claisen-Schmidt condensations. Understanding these competing pathways is key to optimizing your reaction for higher selectivity.
-
Self-Condensation of the Ketone: 1-(3,5-Dichlorophenyl)propan-1-one can react with itself in an aldol condensation, especially given the increased acidity of its α-hydrogens.
-
Solution: A common strategy to minimize this is to add the ketone slowly to a mixture of the aldehyde and the base. This ensures that the enolate formed from the ketone is more likely to react with the more electrophilic aldehyde which is present in higher concentration.
-
-
Cannizzaro Reaction of the Aldehyde: If you are using an aromatic aldehyde without α-hydrogens in the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[1]
-
Solution: This is more likely to occur if the condensation reaction is slow. Ensuring the ketone is present and reactive can help to outcompete this side reaction. Using a milder base or adding the base slowly can also be beneficial.
-
-
Michael Addition: The enolate of the starting ketone can add to the α,β-unsaturated system of the newly formed chalcone product in a Michael 1,4-addition.
-
Solution: Using a slight excess of the aldehyde can help to ensure the complete consumption of the ketone's enolate. Running the reaction at a lower temperature can also disfavor this side reaction.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of chalcones with 1-(3,5-Dichlorophenyl)propan-1-one.
Q1: What is the most effective catalyst for this reaction, and what concentration should I use?
A1: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective catalysts for the Claisen-Schmidt condensation.[4] The concentration of the base is a critical parameter. Typically, a 10-60% aqueous or ethanolic solution of the base is employed. For your specific propiophenone, starting with a catalytic amount and optimizing from there is recommended. The electron-withdrawing nature of the dichlorophenyl group may mean that a lower concentration of base is sufficient to generate the enolate.
Q2: How does the propiophenone structure of 1-(3,5-Dichlorophenyl)propan-1-one affect the reaction compared to an acetophenone?
A2: The propiophenone structure introduces two key differences:
-
Acidity of α-Hydrogens: The α-hydrogens are on a methylene group (-CH2-) rather than a methyl group (-CH3-). The presence of the adjacent methyl group has a minor electronic effect. The dominant effect comes from the dichlorophenyl ring.
-
Steric Hindrance: The ethyl group is bulkier than a methyl group, which may introduce some steric hindrance during the nucleophilic attack of the enolate on the aldehyde. This could potentially slow down the reaction rate compared to the corresponding acetophenone.
Q3: Are there any "green chemistry" alternatives to the traditional solvent-based synthesis?
A3: Yes, solvent-free grinding is an excellent green chemistry approach that has been shown to be highly effective for chalcone synthesis.[5] This method involves grinding the solid reactants (ketone, aldehyde, and a solid base like NaOH or KOH) together in a mortar and pestle. This technique often leads to shorter reaction times, simpler workup procedures, and high yields, all while avoiding the use of hazardous organic solvents.[6]
Q4: My purified product is an oil and will not crystallize. What should I do?
A4: This can be due to the presence of impurities or the intrinsic properties of the chalcone itself.
-
Verify Purity: First, ensure the purity of your product using TLC or other analytical techniques. If impurities are present, further purification by column chromatography may be necessary. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[5]
-
Induce Crystallization: If the product is pure but remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the desired compound if available. Sometimes, dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears can promote crystallization upon standing.
Experimental Protocols
Protocol 1: Standard Claisen-Schmidt Condensation in Ethanol
This protocol outlines a general and widely used method for the synthesis of chalcones in a solvent.[4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Cool the mixture in an ice bath. Prepare a 40% aqueous solution of NaOH. Add the NaOH solution dropwise to the stirred reaction mixture, maintaining the temperature below 25 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC (a typical eluent is 7:3 hexane:ethyl acetate). The reaction time can vary from a few hours to overnight. The formation of a precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from ethanol.[7]
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol provides a green and efficient alternative to solvent-based methods.[5]
-
Reactant Preparation: In a mortar, combine 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq), the aromatic aldehyde (1.0 eq), and solid NaOH or KOH (1.0 eq).
-
Grinding: Grind the mixture vigorously with a pestle. The solid mixture will typically become a paste and may change color, indicating the reaction is proceeding. Continue grinding for the recommended time (often 10-30 minutes).
-
Work-up and Isolation: After the reaction is complete, add cold water to the paste and continue to grind for a few more minutes. Collect the solid product by suction filtration.
-
Purification: Wash the solid with plenty of water to remove the base, followed by a small amount of cold ethanol. The product is often of high purity, but can be recrystallized from 95% ethanol if needed.
Data Presentation
Table 1: Influence of Reaction Parameters on Chalcone Synthesis Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst | Strong Base (NaOH, KOH) | Generally High | Efficiently generates the nucleophilic enolate from the ketone.[1] |
| Weak Base (e.g., Piperidine) | Variable | May be less effective for deprotonation, leading to slower reactions.[6] | |
| Temperature | Room Temperature | Often sufficient | Minimizes side reactions.[8] |
| Elevated (40-60 °C) | Can Increase Yield | Overcomes activation energy barriers for less reactive substrates.[9] | |
| High (>65 °C) | Can Decrease Yield | Promotes side reactions like the Cannizzaro reaction and decomposition.[8] | |
| Solvent | Ethanol/Methanol | Good | Good solubility for most reactants. |
| Solvent-Free (Grinding) | Often Higher | High concentration of reactants can lead to faster reaction rates and higher yields.[10] | |
| Stoichiometry | Equimolar Reactants | Standard | A good starting point for optimization. |
| Slight Excess of Aldehyde | Can Improve Yield | Minimizes self-condensation of the ketone and Michael addition side reactions. |
Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low-yield reactions.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Derivatives from 1-(3,5-Dichlorophenyl)propan-1-one
Welcome to the technical support center for the synthesis of derivatives from 1-(3,5-Dichlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of various derivatives from this versatile starting material.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield in Claisen-Schmidt Condensation for Chalcone Synthesis
Question: I am attempting to synthesize a chalcone derivative by reacting 1-(3,5-Dichlorophenyl)propan-1-one with an aromatic aldehyde under basic conditions (e.g., NaOH or KOH in ethanol), but I am observing a very low yield or no product at all. What could be the issue?
Answer:
Low yields in Claisen-Schmidt condensations involving 1-(3,5-Dichlorophenyl)propan-1-one can be attributed to several factors, primarily related to the electronic nature of the starting material and reaction conditions.
Probable Causes & Solutions:
-
Reduced Acidity of α-Protons: The two chlorine atoms on the phenyl ring are electron-withdrawing, which should increase the acidity of the α-protons on the propan-1-one moiety, facilitating enolate formation. However, steric hindrance from the 3,5-dichloro substitution might play a role.
-
Solution: Consider using a stronger base to ensure complete enolate formation. Bases like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or dry ethanol can be more effective than NaOH or KOH.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1]
-
Solution: Systematically vary the reaction temperature. While many Claisen-Schmidt reactions are run at room temperature, some may require initial cooling to control the reaction rate and prevent side reactions, followed by warming to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents, especially water, can quench the enolate and hinder the reaction.
-
Solution: Ensure your 1-(3,5-Dichlorophenyl)propan-1-one and the aromatic aldehyde are pure. Use freshly distilled or anhydrous solvents.
-
-
Aldehyde Reactivity: The reactivity of the aromatic aldehyde is crucial. Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and favor the reaction, while strong electron-donating groups can have the opposite effect.
-
Solution: If you are using an aldehyde with strong electron-donating groups, you may need to use more forcing conditions (stronger base, higher temperature, longer reaction time).
-
Troubleshooting Workflow for Low Chalcone Yield
Caption: Troubleshooting workflow for low chalcone yield.
Problem 2: Multiple Side Products in α-Halogenation
Question: I am trying to perform an α-bromination on 1-(3,5-Dichlorophenyl)propan-1-one, but I am getting a mixture of mono- and di-brominated products, along with some unreacted starting material. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of multiple halogenated products is a common issue in the α-halogenation of ketones. The introduction of the first halogen atom can sometimes increase the acidity of the remaining α-proton, making the mono-halogenated product more reactive than the starting material, especially under basic conditions.[2]
Probable Causes & Solutions:
-
Base-Promoted Halogenation: If you are using basic conditions, polyhalogenation is highly likely. The electron-withdrawing halogen makes the remaining α-proton more acidic, leading to rapid subsequent halogenations.[2]
-
Solution: Switch to acid-catalyzed halogenation. The reaction proceeds through an enol intermediate, and the rate-determining step is typically the formation of the enol. Once the mono-halogenated product is formed, the electron-withdrawing halogen destabilizes the transition state for further enolization, thus disfavoring polyhalogenation.[2] Common acidic catalysts include acetic acid or a catalytic amount of HBr.
-
-
Stoichiometry of the Halogenating Agent: Using an excess of the halogenating agent (e.g., Br₂) will inevitably lead to polyhalogenation.
-
Solution: Carefully control the stoichiometry. Use no more than one equivalent of the halogenating agent. It is often beneficial to use a slight excess of the ketone to ensure all the halogen is consumed.
-
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity.
-
Solution: Perform the reaction at a lower temperature to better control the reaction rate and improve selectivity.
-
Recommended Protocol for Mono-α-Bromination
| Parameter | Recommendation |
| Catalyst | Acetic Acid (as solvent or co-solvent) |
| Halogenating Agent | N-Bromosuccinimide (NBS) or Br₂ (1.0 eq) |
| Temperature | 0 °C to room temperature |
| Monitoring | TLC or GC-MS to track the disappearance of starting material and formation of the mono-brominated product. |
Problem 3: Ring Deactivation in Friedel-Crafts Reactions
Question: I am attempting to use 1-(3,5-Dichlorophenyl)propan-1-one as a substrate for a Friedel-Crafts acylation on the dichlorophenyl ring, but the reaction is not proceeding. Why is this happening?
Answer:
The Friedel-Crafts reaction, both acylation and alkylation, is highly sensitive to the electronic nature of the aromatic ring. The presence of strongly deactivating groups on the ring can prevent the reaction from occurring.[3]
Probable Causes & Solutions:
-
Deactivated Aromatic Ring: The two chlorine atoms are electron-withdrawing and deactivating. Furthermore, the propanoyl group is also a meta-director and strongly deactivating. The cumulative effect of these three deactivating groups makes the 3,5-dichlorophenyl ring extremely unreactive towards electrophilic aromatic substitution like the Friedel-Crafts reaction.[3][4]
-
Solution: It is generally not feasible to perform a Friedel-Crafts reaction on this substrate. You should consider an alternative synthetic route where the desired functional group is introduced before the Friedel-Crafts acylation that forms the propan-1-one, or use a different synthetic strategy altogether, such as a cross-coupling reaction.
-
Reactivity Diagram for Friedel-Crafts Acylation
Caption: Reactivity comparison for Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for creating derivatives from 1-(3,5-Dichlorophenyl)propan-1-one?
A1: The most common synthetic transformations for this substrate involve reactions at the carbonyl group and the α-carbon. These include:
-
Claisen-Schmidt Condensation: To form chalcones, which are valuable intermediates for synthesizing heterocyclic compounds like flavonoids and pyrazolines.[5][6][7]
-
α-Halogenation: To introduce a halogen at the α-position, creating a versatile intermediate for subsequent nucleophilic substitution reactions.[2][8]
-
Mannich Reaction: To introduce an aminomethyl group at the α-position, leading to the formation of Mannich bases which are important in pharmaceutical chemistry.[9][10]
-
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Synthesis of Heterocycles: The ketone can be a precursor for the synthesis of various heterocyclic compounds such as pyrimidines, thiazoles, and benzodiazepines through condensation reactions with appropriate reagents.[1][11][12]
Q2: How does the 3,5-dichloro substitution pattern affect the reactivity of the molecule?
A2: The two chlorine atoms have a significant impact on the molecule's reactivity:
-
Aromatic Ring: They are strongly deactivating and meta-directing for electrophilic aromatic substitution, making reactions like Friedel-Crafts acylation on the ring very difficult.[3]
-
Carbonyl Group: The electron-withdrawing nature of the chlorines makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted propiophenone.
-
α-Protons: The inductive electron-withdrawing effect of the dichlorophenyl group increases the acidity of the α-protons, facilitating their removal to form an enolate, which is beneficial for reactions like the Claisen-Schmidt condensation and α-halogenation.
Q3: I am having trouble purifying my synthesized chalcone derivative. It is an oil and difficult to crystallize. What can I do?
A3: The formation of oils or non-crystalline products can be a challenge.[11] Here are some troubleshooting steps:
-
Column Chromatography: This is the most effective method for purifying oily products. Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate your product from impurities. Monitor the fractions by TLC.
-
Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane or ether) and then adding a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. Let it stand, sometimes at a lower temperature, to induce precipitation or crystallization.
-
Check for Impurities: The presence of even small amounts of impurities can inhibit crystallization. Ensure your starting materials were pure and that the reaction went to completion. Re-purification by column chromatography may be necessary.
-
Solvent Selection for Crystallization: Experiment with a variety of solvents and solvent pairs to find the right conditions for crystallization.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone from 1-(3,5-Dichlorophenyl)propan-1-one and a substituted benzaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: Cool the mixture to 10 °C in an ice bath.[5] Slowly add an aqueous solution of sodium hydroxide (e.g., 40% NaOH) dropwise while stirring.[5]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed α-Bromination
This protocol provides a method for the selective mono-bromination at the α-position.
-
Reaction Setup: Dissolve 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the red color of the bromine disappears. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a large volume of cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. International Journal of Molecular Sciences, 13(8), 10288–10311. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
- Bagyaraj E, Moorthi K, Aboobuckersithique M. (2017). Novel Chalcones of 3-(4-(4-[4-acetylphenoxy]-6-([nitrophenyl]amino)-1,3,5- triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. ChemXpress, 10(1):116.
-
ResearchGate. (n.d.). Scheme 1 synthesis of novel chalcone derivatives. [Link]
-
Kim, M. K., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1895. [Link]
-
Zhu, X., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
-
PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Accounts of Chemical Research. (2025). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
- Science-Revision.co.uk. (n.d.).
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha Halogenation. [Link]
-
ResearchGate. (2013). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. [Link]
- Journal of Chemical Research. (2025).
-
MDPI. (2025). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. [Link]
-
Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. [Link]
-
Chad's Prep. (2018, September 21). 21.3a Alpha Halogenation [Video]. YouTube. [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijirset.com [ijirset.com]
Technical Support Center: Synthesis of Pyrazoles from 1-(3,5-Dichlorophenyl)propan-1-one
<EOT>
Welcome to the technical support center for the synthesis of pyrazoles, with a specific focus on reactions involving 1-(3,5-Dichlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic process.
I. Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: I'm observing a mixture of two pyrazole isomers in my final product. How can I improve the regioselectivity of the reaction?
Answer:
The reaction of an unsymmetrical 1,3-dicarbonyl compound like 1-(3,5-Dichlorophenyl)propan-1-one with a monosubstituted hydrazine can indeed lead to the formation of two regioisomeric pyrazoles.[1][2][3] This is a common challenge in Knorr pyrazole synthesis and its variations.[4][5][6] The regioselectivity is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[7]
Root Causes & Solutions:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The 3,5-dichlorophenyl group presents significant steric bulk compared to the ethyl group. This steric hindrance can influence which carbonyl group is preferentially attacked by the hydrazine.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation.[1] These solvents can stabilize intermediates through hydrogen bonding, favoring the formation of one isomer over the other.
-
Catalyst: While often conducted under acidic conditions, the type and amount of acid catalyst can affect the reaction outcome.[4][8] Experimenting with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or even considering catalyst-free conditions under elevated temperatures might alter the isomeric ratio.
-
Temperature: Temperature can play a crucial role in controlling the reaction pathway.[9] Running the reaction at different temperatures (e.g., room temperature vs. reflux) may favor the kinetic or thermodynamic product, thus altering the isomeric ratio.
-
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity.
Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis can stem from several factors, ranging from incomplete reactions to the formation of unexpected side products.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Inactivity: If using a catalyst, ensure it is fresh and active. The amount of catalyst can also be optimized.[8][10]
-
-
Side Product Formation:
-
Formation of Pyrazoline Intermediate: The initial cyclization can form a pyrazoline, which then needs to be oxidized to the pyrazole.[3] If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be the major product. In some cases, in situ oxidation can be achieved by heating in a solvent like DMSO under an oxygen atmosphere.[11]
-
Reaction with the Dichlorophenyl Ring: While generally stable, under harsh conditions (e.g., strong bases or high temperatures), nucleophilic substitution of the chlorine atoms on the phenyl ring could occur, though this is less common.
-
-
Purification Losses: The separation of regioisomers or other closely related byproducts can be challenging and lead to significant loss of the desired product during workup and chromatography.
Optimization Table:
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Solvent | Ethanol | Switch to a higher boiling point solvent (e.g., toluene, DMF) or a deep eutectic solvent (DES).[12] | Improved solubility and reaction rate. |
| Temperature | Reflux (Ethanol) | Increase temperature (if using a higher boiling solvent) or use microwave irradiation.[13] | Faster reaction times and potentially higher conversion. |
| Catalyst | Acetic Acid (catalytic) | Screen different acid catalysts (e.g., p-TsOH, H2SO4) or Lewis acids (e.g., ZnCl2).[14][15] | Enhanced reaction rate. |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS until starting material is consumed. | Ensure complete conversion. |
Question 3: I've isolated my product, but the NMR spectrum is complex. How can I confidently characterize the pyrazole regioisomers?
Answer:
Unambiguous characterization of pyrazole regioisomers is critical. Two-dimensional (2D) NMR techniques are invaluable for this purpose.[16]
Characterization Protocol:
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts of the pyrazole ring proton and the substituents will differ between the two isomers.[17][18]
-
¹³C NMR: Obtain a carbon NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, will be distinct for each isomer.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to assign protons on the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are 2-3 bonds away. Look for long-range correlations between the N-H or N-substituent protons and the carbons of the pyrazole ring (C3 and C5).[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For N-substituted pyrazoles, a NOE between the N-substituent and a proton on the C5 substituent can confirm the regiochemistry.[16]
-
Illustrative HMBC Correlations for Isomer Identification:
Caption: Differentiating isomers with HMBC.
II. Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of pyrazoles from 1,3-dicarbonyl compounds?
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is known as the Knorr pyrazole synthesis.[4][5] The generally accepted mechanism involves the following steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Formation of a Hemiaminal/Imine: This initial attack forms a hemiaminal intermediate, which then dehydrates to form a hydrazone (an imine).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.[6][19]
Recent studies have also suggested more complex reaction pathways, including the potential for autocatalysis.[7]
Are there alternative synthetic routes to pyrazoles that might avoid these side reactions?
Yes, several other methods exist for pyrazole synthesis, some of which can offer better control over regioselectivity.
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines can produce pyrazolines, which can then be oxidized to pyrazoles.[3][20]
-
From Tosylhydrazones and Alkynes: This method can provide 1,3,5-trisubstituted pyrazoles with high regioselectivity.[11][21]
-
Multi-component Reactions: One-pot, multi-component reactions can be designed to synthesize highly substituted pyrazoles with good yields and selectivity.[22][23]
How can I purify my product if I have a mixture of regioisomers?
Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution is often necessary.
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more expensive and time-consuming.
III. Experimental Protocols
General Procedure for the Synthesis of Pyrazole from 1-(3,5-Dichlorophenyl)propan-1-one
-
Materials:
-
1-(3,5-Dichlorophenyl)propan-1-one
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., Ethanol, Acetic Acid, TFE)
-
Acid catalyst (optional, e.g., glacial acetic acid, p-TsOH)
-
-
Procedure:
-
Dissolve 1-(3,5-Dichlorophenyl)propan-1-one (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add the hydrazine (1.0-1.2 eq) to the solution. If using an acid catalyst, add it at this stage (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
IV. References
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
-
Pazo, E., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
-
Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. (n.d.). ResearchGate.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
-
Optimization of solvent, amount of catalyst, and temperature in the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. (n.d.). ResearchGate.
-
Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate.
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). MDPI.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
-
Process for the preparation of pyrazoles. (n.d.). Google Patents.
-
Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). MDPI.
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
-
Preparation of pyrazoles. (n.d.). Google Patents.
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2025). ResearchGate.
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC - NIH.
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). PMC - NIH.
-
Paal–Knorr synthesis. (n.d.). Wikipedia.
-
Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
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Technical Support Center: Optimizing Reaction Conditions for Claisen-Schmidt Condensation
Welcome to the Technical Support Center dedicated to the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of chalcones and related α,β-unsaturated ketones. Here, we address common challenges and provide practical, experience-driven solutions to optimize your reaction outcomes.
Introduction to the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and versatile crossed aldol condensation reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone or an aldehyde that possesses α-hydrogens.[1][2] This reaction is a cornerstone in synthetic organic chemistry for the formation of a carbon-carbon bond, leading to the synthesis of α,β-unsaturated ketones, most notably chalcones.[3][4] Chalcones are valuable precursors in the biosynthesis of flavonoids and serve as important scaffolds in drug discovery due to their wide range of biological activities.[3][5][6] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol.[3][7]
The selectivity of the Claisen-Schmidt reaction hinges on the inability of the aromatic aldehyde to self-condense due to the absence of α-hydrogens, thus ensuring it acts solely as the electrophile.[4][8] The enolizable ketone or aldehyde partner forms a nucleophilic enolate ion in the presence of a base, which then attacks the carbonyl carbon of the aromatic aldehyde.[9][10] Subsequent dehydration of the aldol addition product yields the stable, conjugated chalcone.[10][11]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to directly address specific issues you may encounter during your Claisen-Schmidt condensation experiments.
Issue 1: Low or No Yield of the Desired Chalcone Product
Q: I am observing a very low yield or no product formation in my Claisen-Schmidt reaction. What are the likely causes and how can I improve the yield?
A: Low or no yield is a common issue that can stem from several factors related to reactants, catalysts, and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Cause: The base catalyst (e.g., NaOH, KOH) may be old, inactive, or neutralized by acidic impurities in your reactants or solvent.[4]
-
Solution: Always use a fresh, high-purity base. Ensure all glassware is dry and reagents are pure.[12] The amount of catalyst is also critical; for solvent-free reactions, 20 mol% of solid NaOH has been shown to be effective.[12][13] It is advisable to perform small-scale experiments to optimize the catalyst loading for your specific substrates.
-
-
Reaction Conditions:
-
Cause: The reaction temperature and time may not be optimal for your specific substrates.
-
Solution: While many Claisen-Schmidt reactions proceed efficiently at room temperature, some less reactive substrates may require gentle heating.[12] Conversely, for highly reactive substrates or to minimize side reactions, cooling the reaction mixture in an ice bath may be necessary.[8][12] It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC).[3][12] If starting materials are still present after the anticipated reaction time, consider extending the duration. However, be mindful that prolonged reaction times can sometimes lead to the formation of byproducts.[12]
-
-
Reactant Quality and Stoichiometry:
-
Cause: Impurities in the aldehyde or ketone starting materials can inhibit the reaction.[12] Incorrect stoichiometry can also lead to poor yields and the formation of side products.
-
Solution: Ensure your reactants are pure. For the synthesis of symmetrical bis-chalcones (e.g., dibenzylideneacetone), a 2:1 molar ratio of the aromatic aldehyde to the ketone is required.[12] For a mono-condensation, using a slight excess of the ketone can help to suppress the formation of the di-condensation product.[12]
-
-
Solvent Choice:
-
Cause: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. An inappropriate solvent can lead to poor solubility and low reaction rates.
-
Solution: Ethanol and methanol are commonly used and effective solvents for a wide range of chalcones.[7][14] "Green chemistry" approaches, such as solvent-free grinding of the reactants with a solid catalyst, have been shown to significantly improve yields, reduce reaction times, and simplify product isolation.[6][13][15]
-
Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of your desired chalcone. The most common side reactions are:
-
Self-Condensation of the Ketone:
-
Cause: The ketone enolate can react with another molecule of the ketone instead of the aromatic aldehyde.[8] This is more likely to occur if the ketone is highly enolizable.
-
Solution: A key strategy is to slowly add the ketone to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low at any given time, favoring its reaction with the more electrophilic aldehyde which is present in a higher concentration.[8] Using a slight excess of the aldehyde can also help to push the reaction towards the desired cross-condensation product.[8]
-
-
Cannizzaro Reaction:
-
Cause: Under strongly basic conditions and at elevated temperatures, aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[4][8] This side reaction consumes your aldehyde starting material.
-
Solution: To suppress the Cannizzaro reaction, use milder basic conditions. Often, a catalytic amount of a strong base is sufficient.[8] Lowering the reaction temperature by running the reaction at room temperature or in an ice bath can significantly reduce the rate of this unwanted side reaction.[8] Slow addition of the base to the reaction mixture can also help.[8]
-
-
Michael Addition:
-
Cause: The chalcone product, being an α,β-unsaturated ketone, can act as a Michael acceptor and be attacked by another molecule of the ketone enolate.[8] This is more prevalent with higher concentrations of the enolate or extended reaction times.
-
Solution: To minimize Michael adduct formation, it is important to monitor the reaction by TLC and work up the reaction promptly once the starting materials have been consumed.[8] Using a slight excess of the aldehyde can help to ensure that the enolate is consumed in the primary condensation step.[8] Lowering the reaction temperature can also decrease the rate of the subsequent Michael addition.[8]
-
-
Formation of a Tar-like Substance:
-
Cause: The formation of a dark, tarry substance is often a result of polymerization of the aldehyde or other degradation pathways under harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[12]
-
Solution: Reduce the reaction temperature and lower the concentration of the base catalyst. Ensure a slow and controlled addition of the base to the reaction mixture.[12]
-
Issue 3: Challenges in Product Isolation and Purification
Q: I am having difficulty isolating and purifying my chalcone product. What are the best practices for workup and purification?
A: Proper isolation and purification are crucial for obtaining a high-purity chalcone.
-
Product Isolation:
-
Procedure: Once the reaction is complete (as determined by TLC), the reaction mixture is typically cooled in an ice bath to induce precipitation of the crude chalcone.[12][14] The precipitate is then collected by vacuum filtration.[14][16] The collected solid should be washed with a small amount of cold water to remove the base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[12]
-
-
Purification by Recrystallization:
-
Principle: Recrystallization is a highly effective method for purifying solid chalcones.[5] It relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[5]
-
Solvent Selection: The ideal solvent will dissolve the chalcone at an elevated temperature but not at room temperature, while impurities will either remain soluble or insoluble under these conditions.[5] 95% ethanol is a widely used and effective solvent for a broad range of chalcones.[5] Other options include methanol or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5]
-
Troubleshooting Recrystallization:
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Low Yield of Purified Crystals: This can result from using too much solvent during the dissolution step or during washing. Use a minimal amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.[5]
-
-
Experimental Protocols
Protocol 1: General Procedure for Chalcone Synthesis (Solution-Phase)
This protocol is a standard method for synthesizing chalcones in solution.[3][12]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Aromatic ketone (e.g., acetophenone derivative) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the ketone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[3]
-
Base Addition: While stirring, add the aqueous solution of NaOH or KOH dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can range from 4 to 48 hours, depending on the reactivity of the substrates.[3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[3]
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[14] Acidify the mixture with dilute HCl to a pH of 7 to precipitate the product.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the crude product with cold water.[14][16]
-
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the pure chalcone.[5][16]
Protocol 2: Solvent-Free Synthesis of α,α'-bis(benzylidene)cycloalkanones
This "green chemistry" protocol offers high yields and simplified workup.[12][13]
Materials:
-
Cycloalkanone (e.g., cyclopentanone or cyclohexanone) (1 eq)
-
Aromatic aldehyde (2 eq)
-
Solid Sodium Hydroxide (NaOH) (20 mol%)
-
Mortar and pestle
Procedure:
-
Reactant Preparation: In a mortar, combine the cycloalkanone and the aromatic aldehyde.[12]
-
Catalyst Addition: Add solid NaOH (20 mol%) to the mixture.[12]
-
Reaction: Grind the mixture with a pestle for approximately 5 minutes at room temperature. The reaction mixture will typically form a paste.[12][13]
-
Isolation and Purification: The resulting solid is often of high purity. For further purification, the product can be recrystallized from a suitable solvent like 95% ethanol.[12]
Data Presentation
Table 1: Common Solvents for Chalcone Recrystallization
| Solvent System | Boiling Point (°C) | Comments |
| 95% Ethanol | 78 | A widely used and effective solvent for a broad range of chalcones.[5] |
| Methanol | 65 | An alternative to ethanol, suitable for many chalcones.[5] |
| Ethanol/Water | Variable | Water acts as the "poor" solvent. The chalcone is dissolved in hot ethanol, and water is added dropwise until turbidity appears.[5] |
| Hexane/Ethyl Acetate | Variable | A mixed solvent system where the ratio can be adjusted to achieve optimal solubility. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst | Use fresh, high-purity base.[12] |
| Suboptimal temperature/time | Optimize temperature and monitor reaction by TLC.[12] | |
| Impure reactants | Use pure starting materials.[12] | |
| Side Products | Ketone self-condensation | Slowly add ketone to aldehyde/base mixture.[8] |
| Cannizzaro reaction | Use milder base, lower temperature.[4][8] | |
| Michael addition | Monitor reaction and work up promptly; use excess aldehyde.[8] | |
| Purification Issues | Product loss during workup | Use ice-cold washing solvents.[3] |
| Inefficient recrystallization | Optimize solvent system; use minimal hot solvent.[5] |
Visualizations
Diagram 1: Claisen-Schmidt Condensation Mechanism
Caption: The base-catalyzed mechanism of the Claisen-Schmidt condensation.
Diagram 2: Experimental Workflow for Chalcone Synthesis
Caption: A logical workflow for the synthesis and purification of chalcones.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low-yield issues.
References
- Rahman, A. F. M. M., et al. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 16(5), 4146-4156.
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. Retrieved from [https://www.umsl.edu/~orglab/documents/נ aldol/dibenzal.html]([Link] aldol/dibenzal.html)
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Rahman, M. K. (2023, November 30). What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? ResearchGate. Retrieved from [Link]
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. (2023, December 28). AIP Publishing. Retrieved from [Link]
-
The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
Sources
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- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. praxilabs.com [praxilabs.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. benchchem.com [benchchem.com]
- 13. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in 1-(3,5-Dichlorophenyl)propan-1-one Synthesis
Welcome to the technical support center for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Friedel-Crafts acylation reaction. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or non-existent. What are the most probable causes?
Low yields in the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride to form 1-(3,5-dichlorophenyl)propan-1-one are a common challenge. The primary culprits often relate to the deactivation of the aromatic ring and the stringent requirements of the catalyst.[1]
Core Issues to Investigate:
-
Deactivated Aromatic Ring: The two chlorine atoms on your starting material, 1,3-dichlorobenzene, are electron-withdrawing groups. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2] This inherent low reactivity is a major hurdle to overcome.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1][2]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product forms a stable complex with the catalyst, effectively taking it out of the reaction cycle.[1][3]
Q2: I'm using anhydrous conditions and a full equivalent of AlCl₃, but the yield is still poor. What should I try next?
When basic requirements are met and yields remain low, a more nuanced optimization of reaction parameters is necessary. Temperature, reaction time, and reagent purity play critical roles.
Optimization Strategies:
-
Temperature Control: The reaction temperature can significantly impact the yield. While some acylations work at room temperature, this reaction with a deactivated ring may require heating to overcome the activation energy barrier.[1][4] However, excessively high temperatures can lead to side reactions and decomposition, so a systematic approach to finding the optimal temperature is key.[5]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Reagent Purity: The purity of both the 1,3-dichlorobenzene and the propanoyl chloride is crucial. Impurities can compete in the reaction or interfere with the catalyst.[1] Consider purifying your starting materials if their quality is uncertain.
Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the ring to further substitution, the formation of isomers is a possibility.[1][3]
Potential Causes and Solutions:
-
Isomer Formation: The acylation of 1,3-dichlorobenzene can potentially lead to different isomers. The chlorine atoms are ortho-, para-directing, but also deactivating. The primary expected product is 1-(3,5-dichlorophenyl)propan-1-one due to the directing effects of the two chlorine atoms to the position between them. However, other isomers might form under certain conditions. Careful analysis of your product mixture by techniques like NMR or GC-MS is essential to identify the byproducts.
-
Reaction with Solvent: In some cases, the solvent itself can be acylated, especially if it is an aromatic solvent.[6] Using a non-reactive solvent like dichloromethane or 1,2-dichloroethane is advisable.
Q4: Can I use a different catalyst if AlCl₃ is not effective?
Yes, for deactivated aromatic rings, sometimes a stronger or different type of catalyst system can be more effective.
Alternative Catalytic Systems:
-
Stronger Lewis Acids: While AlCl₃ is the most common, other Lewis acids like iron(III) chloride (FeCl₃) can also be used.[7]
-
Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid), have been shown to catalyze the acylation of moderately deactivated rings.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 1-(3,5-dichlorophenyl)propan-1-one.
Caption: A stepwise workflow for troubleshooting low yields.
Reaction Mechanism Overview
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. Understanding these steps is crucial for troubleshooting.
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the propanoyl chloride to form a highly electrophilic acylium ion.[8][9] This ion is stabilized by resonance.[10]
-
Electrophilic Attack: The π-electron system of the 1,3-dichlorobenzene ring acts as a nucleophile and attacks the acylium ion.[8] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[10]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring.[8]
-
Product-Catalyst Complex: The ketone product, being a Lewis base, will complex with the strong Lewis acid catalyst.[1] An aqueous workup is required to liberate the final product.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Experimental Protocols
General Protocol for the Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one
This protocol provides a starting point for your experiments. Optimization will likely be necessary.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.
-
Aromatic Substrate Addition: Add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and then, if necessary, heat to a moderate temperature (e.g., 40-50°C). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0°C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[11]
Quantitative Data Summary
The following table summarizes key reaction parameters and their typical ranges for this type of reaction. These are starting points for optimization.
| Parameter | Recommended Range | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | A stoichiometric amount is needed to account for complexation with the ketone product.[1] An excess can help drive the reaction with a deactivated substrate. |
| Temperature | 0°C to 50°C | Initial addition at low temperature controls the exothermic reaction. Gentle heating may be required to overcome the activation energy for the deactivated ring.[4][6] |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert solvents that do not react under Friedel-Crafts conditions are preferred.[11] |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature and substrate reactivity. Monitor by TLC for completion. |
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- sathee jee. (n.d.). Friedel Crafts Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
- PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
Sources
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- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. byjus.com [byjus.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Navigating Unexpected Results
This section addresses specific issues that may arise during the synthesis and analysis of 1-(3,5-Dichlorophenyl)propan-1-one.
Question 1: My GC-MS analysis of the crude reaction mixture shows multiple peaks with the same mass-to-charge ratio as my target compound. What are these unexpected peaks?
Answer:
It is highly probable that the additional peaks are regioisomers of 1-(3,5-Dichlorophenyl)propan-1-one. The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While the goal is to introduce the propanoyl group at the 5-position, the directing effects of the two chlorine atoms on the benzene ring can lead to substitution at other positions.
The chlorine atoms are ortho, para-directing groups, but they also deactivate the ring towards electrophilic aromatic substitution. In the case of 1,3-dichlorobenzene, the primary sites of electrophilic attack are the 4- and 6-positions (ortho to one chlorine and para to the other), and to a lesser extent, the 2-position (ortho to both chlorines and sterically hindered). The desired 5-position is meta to both chlorine atoms and is electronically disfavored. Therefore, the formation of isomeric byproducts is a common issue.
The most likely isomeric byproducts you are observing are:
-
1-(2,4-Dichlorophenyl)propan-1-one: This is often the major product of the reaction, as the 4-position is electronically activated by both chlorine atoms (para to one and ortho to the other).
-
1-(2,6-Dichlorophenyl)propan-1-one: Formation of this isomer is also possible, though it may be a minor product due to steric hindrance from the two adjacent chlorine atoms.
Workflow for Isomer Identification
Caption: Workflow for identifying isomeric byproducts.
Experimental Protocol for Isomer Characterization by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between these isomers due to the different chemical environments of the aromatic protons and carbons in each structure.
-
Sample Preparation: Isolate a small sample of the crude mixture or each chromatographic peak if possible. Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
1-(3,5-Dichlorophenyl)propan-1-one (Target): You will observe two signals in the aromatic region. One signal will be a triplet (or appear as a triplet) corresponding to the proton at the 4-position, and the other will be a doublet corresponding to the two equivalent protons at the 2- and 6-positions.
-
1-(2,4-Dichlorophenyl)propan-1-one (Byproduct): You will see three distinct signals in the aromatic region, each integrating to one proton. These will likely appear as a doublet, a doublet of doublets, and another doublet.
-
1-(2,6-Dichlorophenyl)propan-1-one (Byproduct): This isomer will also show three distinct signals in the aromatic region, with different coupling patterns compared to the 2,4-isomer.
-
-
¹³C NMR Analysis: The number of signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum can also confirm the identity of the isomers.
-
1-(3,5-Dichlorophenyl)propan-1-one: Four signals in the aromatic region.
-
1-(2,4-Dichlorophenyl)propan-1-one: Six signals in the aromatic region.
-
1-(2,6-Dichlorophenyl)propan-1-one: Six signals in the aromatic region, but with different chemical shifts than the 2,4-isomer.
-
Data Summary: Expected NMR Signals for Dichlorophenylpropan-1-one Isomers
| Isomer | Aromatic ¹H NMR Signals | Aromatic ¹³C NMR Signals |
| 1-(3,5-Dichlorophenyl)propan-1-one | 2 | 4 |
| 1-(2,4-Dichlorophenyl)propan-1-one | 3 | 6 |
| 1-(2,6-Dichlorophenyl)propan-1-one | 3 | 6 |
Question 2: My reaction yield is consistently low, even after optimizing reaction time and temperature. What other byproducts could be forming?
Answer:
Low yields in Friedel-Crafts acylation can be attributed to several factors beyond isomeric products. Here are some possibilities:
-
Polysubstitution: Although less common in acylation than alkylation, it is possible for a second propanoyl group to be added to the dichlorobenzene ring, especially if the reaction conditions are harsh. However, the deactivating nature of the first acyl group makes this unlikely. More likely is polysubstitution on any more reactive aromatic species present.
-
Reaction with the Product: The ketone product can complex with the Lewis acid catalyst, effectively sequestering it and hindering the reaction. This is why more than a stoichiometric amount of catalyst is often required.
-
Decomposition of Reagents: Propanoyl chloride is moisture-sensitive and can hydrolyze to propanoic acid. The Lewis acid catalyst is also highly sensitive to moisture. Ensure all reagents and glassware are scrupulously dry.
-
Formation of Other Byproducts: Depending on the reaction conditions, other side reactions can occur. For instance, at high temperatures, rearrangements or cleavage of the propanoyl group might be possible, though less common for
Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one Derivatives
Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-dichlorophenyl)propan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of these valuable compounds.
I. Overview of the Synthesis: The Friedel-Crafts Acylation Approach
The primary and most effective method for synthesizing 1-(3,5-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a robust and widely used method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the propanoyl chloride to generate a highly electrophilic acylium ion.[4]
The resulting ketone, 1-(3,5-dichlorophenyl)propan-1-one, is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[5][6] The presence of the two deactivating chloro-substituents on the aromatic ring makes 1,3-dichlorobenzene less reactive than benzene, necessitating careful optimization of reaction conditions to achieve high yields and purity.[5][7]
II. Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of Friedel-Crafts acylation.
Caption: A typical experimental workflow for the synthesis.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1-(3,5-dichlorophenyl)propan-1-one derivatives.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[7][8] | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a fresh, unopened container of anhydrous AlCl₃. If the catalyst appears clumpy, it has likely been compromised by moisture.[8] |
| Deactivated Aromatic Ring: The two chlorine atoms on 1,3-dichlorobenzene deactivate the ring towards electrophilic substitution.[7] | - Consider using a more reactive Lewis acid or slightly elevated reaction temperatures. However, be cautious as higher temperatures can lead to side reactions.[7] | |
| Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[1] | - A stoichiometric amount (or even a slight excess) of the Lewis acid is often required for this reaction to proceed to completion.[1] | |
| Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction. | - Use high-purity 1,3-dichlorobenzene and propanoyl chloride. Consider distilling the reagents before use. | |
| Formation of Multiple Products/Isomers | Sub-optimal Reaction Temperature: Temperature can influence regioselectivity. | - Maintain a consistent and controlled reaction temperature. Starting at a lower temperature (0-5 °C) during the addition of reagents is recommended to control the exothermic reaction.[9] |
| Rearrangement of Acylium Ion (less common): While less prone to rearrangement than carbocations in alkylation, extreme conditions could lead to side products. | - Adhere to optimized and milder reaction conditions. | |
| Difficult Product Isolation/Workup | Emulsion Formation: Quenching the reaction mixture with water can lead to stable emulsions, making phase separation difficult.[8] | - Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9] - The addition of a saturated brine solution can help to break up emulsions. |
| Product Loss During Extraction: The product may have some solubility in the aqueous layer. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product. | |
| Product Purity Issues | Incomplete Reaction: Presence of starting materials in the final product. | - Monitor the reaction to completion using TLC or GC analysis before quenching. |
| Side-product Formation: Over-acylation or other side reactions. | - Optimize the stoichiometry of the reactants and the reaction time. The acyl group deactivates the ring, making a second acylation less likely, but not impossible under harsh conditions.[7] | |
| Residual Catalyst: Traces of aluminum salts in the product. | - Ensure a thorough aqueous workup, including washes with dilute acid and water, to remove all traces of the Lewis acid. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ necessary for this reaction?
A1: The product, 1-(3,5-dichlorophenyl)propan-1-one, is a ketone, which is a moderate Lewis base. It forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount or a slight excess of AlCl₃ is required to ensure there is enough active catalyst to drive the reaction to completion.[1]
Q2: Can I use other Lewis acids besides AlCl₃?
A2: Yes, other Lewis acids such as iron(III) chloride (FeCl₃) can also be used as catalysts for Friedel-Crafts acylation.[10] The choice of catalyst may influence the reaction conditions and yield. For less reactive substrates like 1,3-dichlorobenzene, a stronger Lewis acid like AlCl₃ is often preferred.
Q3: My aromatic substrate has an amine or hydroxyl group. Can I still perform a Friedel-Crafts acylation?
A3: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts acylation.[8] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[8] It is advisable to protect these functional groups before carrying out the acylation.
Q4: How can I improve the regioselectivity of the reaction?
A4: For 1,3-dichlorobenzene, the acylation is directed by the two chlorine atoms. While both are ortho, para-directing, they are also deactivating. The substitution will occur at the position that is least sterically hindered and electronically favored. In this case, acylation at the 5-position is sterically hindered by the two adjacent chlorine atoms. Acylation at the 4-position is most favorable. The choice of solvent can also influence regioselectivity in some Friedel-Crafts reactions.[8]
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, vacuum distillation is often a viable method if the product is thermally stable and has a suitable boiling point. Crystallization from an appropriate solvent system is another effective technique for obtaining high-purity material. The choice between these methods will depend on the physical properties of the specific derivative being synthesized.
V. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one
Materials:
-
1,3-Dichlorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with 1,3-dichlorobenzene (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: While stirring, slowly and portion-wise add anhydrous AlCl₃ (1.1 eq) to the cooled solution. The addition is exothermic, so maintain the temperature below 10 °C.
-
Acyl Chloride Addition: Add propanoyl chloride (1.05 eq) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be a good starting point. Adjust the polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
VI. References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(1), 80. Retrieved from [Link]
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
YouTube. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. PubChem Compound Database. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | C17H16Cl2O | CID 24726525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Reactions Involving 1-(3,5-Dichlorophenyl)propan-1-one: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in reactions involving 1-(3,5-Dichlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions in a user-friendly format. Our goal is to empower you with the knowledge to make informed decisions for successful and efficient synthesis.
The primary and most synthetically valuable transformation for a prochiral ketone like 1-(3,5-Dichlorophenyl)propan-1-one is its asymmetric reduction to the corresponding chiral alcohol, (S)- or (R)-1-(3,5-dichlorophenyl)propan-1-ol. This chiral alcohol is a key building block in the synthesis of various pharmaceutical compounds. This guide will focus on the catalyst selection and troubleshooting for this critical enantioselective reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable catalytic methods for the asymmetric reduction of 1-(3,5-Dichlorophenyl)propan-1-one?
A1: The three most robust and widely adopted catalytic systems for the asymmetric reduction of prochiral ketones are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and a borane source. It is known for its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope.
-
Noyori Asymmetric Hydrogenation: This technique utilizes a ruthenium catalyst with a chiral diphosphine ligand, such as BINAP, and hydrogen gas. It is highly efficient, with excellent enantioselectivity and high turnover numbers.
-
Biocatalysis with Ketoreductases (KREDs): This approach uses enzymes (ketoreductases) to perform the reduction with exceptional enantioselectivity under mild reaction conditions.
Q2: How do the dichloro-substituents on the phenyl ring of my substrate affect the reaction?
A2: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This has two main implications for the reduction:
-
Increased Reactivity: The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by a hydride. This can lead to faster reaction rates compared to unsubstituted acetophenone.
-
Potential for Side Reactions: While generally stable, under harsh conditions or with certain reagents, the chloro-substituents could potentially undergo side reactions, though this is less common in the recommended catalytic reductions.
Q3: How do I choose between the (S)- and (R)-enantiomer of the catalyst?
A3: The choice of catalyst enantiomer directly determines the stereochemistry of the product alcohol. For instance, in a CBS reduction, using an (S)-CBS catalyst will typically yield the (R)-alcohol, while an (R)-CBS catalyst will produce the (S)-alcohol. Similarly, for Noyori hydrogenation, the chirality of the BINAP ligand dictates the product's stereochemistry. Always consult the catalyst's documentation or relevant literature to predict the stereochemical outcome for your specific substrate.
Q4: I am observing low enantiomeric excess (ee). What are the likely causes?
A4: Low enantiomeric excess can stem from several factors:
-
Catalyst Deactivation: The catalyst may have degraded due to improper storage or handling (e.g., exposure to air or moisture).
-
Non-Catalytic Reduction: The reducing agent (e.g., borane in a CBS reduction) can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic mixture. This is more likely at higher temperatures.
-
Incorrect Catalyst or Ligand Choice: The chosen catalyst may not be optimal for your specific substrate.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all significantly impact enantioselectivity.
Troubleshooting Guides
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful tool for the enantioselective reduction of ketones. Here's a guide to common issues and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive borane source. 2. Catalyst degradation. 3. Insufficient catalyst loading. | 1. Use a fresh, anhydrous solution of the borane reagent (e.g., BH₃·THF or BH₃·SMe₂). 2. Use a freshly opened bottle of the CBS catalyst or prepare it in situ. 3. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). |
| Low Enantiomeric Excess (ee) | 1. Reaction temperature is too high, leading to background (non-catalyzed) reduction. 2. Presence of water in the reaction mixture. 3. Incorrect stoichiometry of borane. | 1. Lower the reaction temperature. Running the reaction at 0 °C or -20 °C can significantly improve ee. 2. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. 3. Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents). |
| Formation of Side Products | 1. Over-reduction of the product alcohol. 2. Reaction with the solvent. | 1. Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. 2. Ensure the solvent (typically THF) is anhydrous and free of peroxides. |
This protocol is a general guideline and may require optimization.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05-0.10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.2 equivalents) dropwise to the catalyst solution. Stir for 10-15 minutes.
-
In a separate flask, dissolve 1-(3,5-Dichlorophenyl)propan-1-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Noyori Asymmetric Hydrogenation
This method is highly effective for a wide range of ketones.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use a fresh, properly stored catalyst. 2. Increase the hydrogen pressure. 3. Ensure the substrate and solvent are of high purity. |
| Low Enantiomeric Excess (ee) | 1. Incorrect ligand choice. 2. Sub-optimal solvent or temperature. 3. Racemization of the product under reaction conditions. | 1. Screen different chiral diphosphine ligands. 2. Optimize the solvent and temperature. Protic solvents like methanol or ethanol are often used. 3. Check the stability of the product under the reaction conditions. |
This reaction should be carried out in a high-pressure reactor by trained personnel.
-
In a glovebox, charge a pressure reactor vessel with a glass insert and a stir bar with RuCl₂n (0.001-0.01 equivalents) and 1-(3,5-Dichlorophenyl)propan-1-one (1.0 equivalent).
-
Add degassed solvent (e.g., methanol or ethanol).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm) with hydrogen.
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) until the hydrogen uptake ceases.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography.
Biocatalysis with Ketoreductases (KREDs)
KREDs offer a green and highly selective alternative for ketone reduction.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Enzyme inhibition by substrate or product. 2. Inefficient cofactor regeneration. 3. Sub-optimal pH or temperature. | 1. Use a two-phase system to reduce high concentrations of substrate/product in the aqueous phase. 2. Ensure the cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH) is active. 3. Optimize the pH and temperature according to the enzyme's specifications. |
| Low Enantiomeric Excess (ee) | 1. Presence of competing endogenous reductases in whole-cell systems. 2. Incorrect choice of KRED. | 1. Use a purified KRED or an engineered E. coli strain. 2. Screen a panel of KREDs to find one with high selectivity for your substrate. |
This is a general protocol and should be adapted based on the specific KRED used.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
To a reaction vessel, add the buffer, NAD(P)H cofactor, and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the ketoreductase enzyme.
-
Dissolve 1-(3,5-Dichlorophenyl)propan-1-one in a co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. The final concentration of the co-solvent should be kept low to avoid enzyme denaturation.
-
Stir the reaction at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product.
Visualization of Key Concepts
dot digraph "Catalyst_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_start" { label="Start: 1-(3,5-Dichlorophenyl)propan-1-one"; bgcolor="#FFFFFF"; Start [label="Prochiral Ketone"]; }
subgraph "cluster_catalyst" { label="Catalyst Selection"; bgcolor="#FFFFFF"; CBS [label="CBS Reduction\n(Oxazaborolidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Noyori [label="Noyori Hydrogenation\n(Ru-BINAP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRED [label="Biocatalysis\n(Ketoreductase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Desired Product"; bgcolor="#FFFFFF"; Product [label="Chiral Alcohol:\n(S)- or (R)-1-(3,5-dichlorophenyl)propan-1-ol", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; }
Start -> CBS [label="Borane source"]; Start -> Noyori [label="H₂ gas"]; Start -> KRED [label="Cofactor (NAD(P)H)"];
CBS -> Product; Noyori -> Product; KRED -> Product; } dot
Caption: Catalyst selection workflow for the asymmetric reduction of 1-(3,5-Dichlorophenyl)propan-1-one.
dot digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_problem" { label="Problem Identification"; bgcolor="#FFFFFF"; Problem [label="Low Yield or Low ee%", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_causes" { label="Potential Causes"; bgcolor="#FFFFFF"; Catalyst [label="Catalyst Inactive?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Sub-optimal Conditions?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Reagent Quality?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_solutions" { label="Solutions"; bgcolor="#FFFFFF"; NewCatalyst [label="Use fresh catalyst", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize T, solvent, concentration", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; FreshReagents [label="Use fresh, anhydrous reagents", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Problem -> Catalyst; Problem -> Conditions; Problem -> Reagents;
Catalyst -> NewCatalyst; Conditions -> Optimize; Reagents -> FreshReagents; } dot
Caption: A simplified troubleshooting logic for asymmetric ketone reductions.
References
-
Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (2020). Microbial Biotechnology. Retrieved from [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Borane & Borane Complexes. Retrieved from [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
- Rissom, S., Beliczey, J., Giffels, G., Kragl, U., & Wandrey, C. (1999). Asymmetric reduction of acetophenone in membrane reactors: comparison of oxazaborolidine and alcohol dehydrogenase catalysed processes. Tetrahedron: Asymmetry, 10(5), 923-928.
- Google Patents. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.
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Asymmetric Carbonyl Reductions with Microbial Ketoreductases. (n.d.). Semantic Scholar. Retrieved from [Link]
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Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. (2021). ResearchGate. Retrieved from [Link]
-
Noyori Hydrogenation. (2022). YouTube. Retrieved from [Link]
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Corey-Bakshi-Shibata (CBS) Reduction. (2020). YouTube. Retrieved from [Link]
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CBS Reduction, Enantioselective Catalysis. (2021). YouTube. Retrieved from [Link]
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Noyori Asymmetric Hydrogenation. (2014). Chem-Station. Retrieved from [Link]
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Enantioselective Reduction of Ketones. (n.d.). University of Liverpool. Retrieved from [Link]
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Ground State Electron Transfer as an Initiation Mechanism for Biocatalytic C C Bond Forming Reactions. (2021). PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Google Patents. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.
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Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. (1996). Journal of the American Chemical Society. Retrieved from [Link]
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General Asymmetric Hydrogenation of Hetero-aromatic Ketones. (2011). ResearchGate. Retrieved from [Link]
-
Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
A review of asymmetric synthetic organic electrochemistry and electrocatalysis: concepts, applications, recent developments and future directions. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. (2014). Dalton Transactions. Retrieved from [Link]
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The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. Retrieved from [Link]
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Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. (2002). ResearchGate. Retrieved from [Link]
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Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. (2019). ChemSusChem. Retrieved from [Link]
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Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. (n.d.). ResearchGate. Retrieved from [Link]
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Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The reduction of acetophenone and the hydrolysis of... (n.d.). ResearchGate. Retrieved from [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (1997
preventing decomposition of 1-(3,5-Dichlorophenyl)propan-1-one during reaction
Welcome to the technical support guide for 1-(3,5-Dichlorophenyl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of using this versatile intermediate in organic synthesis. As an aryl ketone bearing strong electron-withdrawing groups, this compound exhibits specific reactivity patterns that, if not properly managed, can lead to significant decomposition and low yields. This guide provides in-depth, field-proven insights to help you anticipate and prevent common issues, ensuring the integrity of your reactions and the purity of your products.
Understanding the Molecule: Core Stability Profile
1-(3,5-Dichlorophenyl)propan-1-one is a propiophenone derivative. Its core reactivity is dictated by three main features:
-
The Electrophilic Carbonyl Carbon: The ketone group is the primary site for nucleophilic attack and reduction. The two chlorine atoms on the phenyl ring act as electron-withdrawing groups (EWGs), which inductively increase the partial positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophiles.[1][2]
-
The Acidic α-Protons: The protons on the methylene carbon adjacent to the carbonyl group (the α-position) are acidic (pKa ≈ 19-20). This allows for the formation of an enolate intermediate under basic conditions, which is a primary pathway for side reactions.
-
The Dichlorinated Phenyl Ring: The aromatic ring is deactivated by the ketone and the chlorine atoms, making it resistant to electrophilic aromatic substitution. However, the molecule as a whole is susceptible to various transformations under specific catalytic or harsh conditions.
This guide is structured to address problems stemming from these reactive sites.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a series of common experimental issues. Each question is followed by a diagnosis of the probable cause and a detailed solution.
Q1: "My reaction mixture turned dark brown/black after adding a base (e.g., NaOH, KOtBu), and my TLC plate shows a streak from the baseline. What is happening?"
Diagnosis: This is a classic sign of aldol-type condensation and subsequent polymerization. Strong bases deprotonate the α-carbon to form an enolate. This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another molecule of the ketone. This chain reaction produces high-molecular-weight oligomers and polymers, which are often highly colored and insoluble, leading to what is commonly known as "tarring out." The electron-withdrawing nature of the dichlorophenyl ring makes the carbonyl carbon even more susceptible to this attack.
Solution & Preventative Protocol: The key is to control the formation and concentration of the enolate.
-
Choice of Base: If the goal is simply deprotonation (e.g., for subsequent alkylation), use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases are less likely to act as nucleophiles themselves.
-
Temperature Control: Perform the reaction at low temperatures (-78 °C is standard for LDA reactions). This slows the rate of intermolecular side reactions, allowing your desired reaction (e.g., with an added electrophile) to proceed selectively.
-
Order of Addition: Add the ketone solution slowly to the cooled base solution (inverse addition). This ensures that the ketone is immediately deprotonated and that there is never a high concentration of both the enolate and the neutral ketone in the flask at the same time.
-
Concentration: Run the reaction at a lower concentration (e.g., 0.1-0.3 M) to reduce the frequency of intermolecular collisions.
Table 1: Comparison of Bases for α-Deprotonation
| Base | Type | Common Temperature | Key Advantage | Potential Issue |
| NaOH, KOH | Nucleophilic | RT to reflux | Inexpensive | Promotes aldol condensation |
| NaH, KH | Non-nucleophilic | 0 °C to RT | Strong, for less acidic protons | Can be slow, heterogeneous |
| LDA, LHMDS | Non-nucleophilic, hindered | -78 °C | Fast, clean enolate formation | Requires anhydrous conditions, cryogenic temps |
Q2: "I tried to reduce the ketone to an alcohol with NaBH₄ in ethanol, but the reaction is sluggish and incomplete. Why?"
Diagnosis: While aryl ketones are readily reduced, the electron-withdrawing dichlorophenyl group can influence the reactivity. More importantly, factors like reagent quality, solvent, and temperature play a crucial role. Sluggishness can result from old or deactivated sodium borohydride, insufficient equivalents, or a non-optimal solvent system.
Solution & Preventative Protocol:
-
Check Reagent Quality: Use freshly opened or properly stored NaBH₄. It can slowly decompose upon exposure to atmospheric moisture.
-
Increase Equivalents: Use a moderate excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
-
Optimize Solvent: Methanol is often a better solvent than ethanol for NaBH₄ reductions as it leads to a faster reaction rate. However, be mindful that NaBH₄ reacts with any protic solvent, so the reaction should be monitored closely.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A common mobile phase for this compound is 20-30% Ethyl Acetate in Hexanes. The product alcohol will have a lower Rf value (be less mobile) than the starting ketone.
-
Consider a Stronger Reagent: If the reaction remains slow, switching to Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (like THF or Et₂O) at 0 °C will be much more effective. Caution: LAH is a much stronger and more dangerous reagent that reacts violently with water and other protic solvents. It must be handled with extreme care under an inert atmosphere (Nitrogen or Argon).
Q3: "I ran a reaction with an oxidizing agent, and my starting material was consumed, but I can't find my expected product. My mass spec shows a peak that is 16 mass units higher than my starting ketone."
Diagnosis: You have likely performed an unintentional Baeyer-Villiger oxidation .[3][4] This reaction uses peroxyacids (like m-CPBA) or other strong oxidants to insert an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester.[5][6] For an aryl alkyl ketone, the aryl group is generally less likely to migrate than a secondary or primary alkyl group. However, the migratory aptitude can be complex. In this case, the product would be either 3,5-dichlorophenyl propanoate or ethyl 3,5-dichlorobenzoate.
Solution & Preventative Protocol:
-
Avoid Peroxides: Scrutinize your reaction conditions to ensure no peroxide-containing reagents are present, unless the Baeyer-Villiger oxidation is the desired transformation. Old bottles of ethers (like THF or diethyl ether) can form explosive peroxides and may also act as unwanted oxidants.
-
Alternative Oxidants: If you need to perform an oxidation elsewhere in the molecule, choose reagents that are not known to effect the Baeyer-Villiger reaction, such as those based on manganese (KMnO₄, MnO₂), chromium (PCC, PDC), or DMSO (Swern, Moffatt).
-
Product Characterization: Use ¹H and ¹³C NMR to confirm the structure. The formation of an ester will result in characteristic shifts in the alkyl portion of the molecule. For example, if ethyl 3,5-dichlorobenzoate is formed, you would see a quartet and a triplet characteristic of an ethyl ester, which is different from the quartet and triplet of the starting propiophenone.
Visualizing Decomposition Pathways
The following diagram illustrates the critical decision points and potential decomposition pathways for 1-(3,5-Dichlorophenyl)propan-1-one based on the reaction conditions.
Caption: Key reaction conditions and potential decomposition routes.
Frequently Asked Questions (FAQs)
Q: How should I store 1-(3,5-Dichlorophenyl)propan-1-one? A: Store it in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases, acids, and oxidizing agents. Long-term storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidative degradation.
Q: Can I use Clemmensen or Wolff-Kishner reduction on this compound? A: Yes. Both the Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH, heat) reductions are effective for converting the ketone to a methylene group (-CH₂-).[7][8] The choice depends on the stability of other functional groups in your molecule. Use the Clemmensen reduction for base-sensitive compounds and the Wolff-Kishner for acid-sensitive compounds.[8]
Q: What is the best way to monitor reaction progress and purity? A: Thin Layer Chromatography (TLC) is the fastest method for real-time monitoring. For rigorous purity analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[9][10] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used to create highly UV-active derivatives for HPLC analysis if detection is an issue.[10]
Q: Are there any known safety hazards? A: According to its material safety data sheet, this compound may cause skin and eye irritation and may be harmful if swallowed. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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- 10. epa.gov [epa.gov]
comparing antimicrobial activity of 1-(3,5-Dichlorophenyl)propan-1-one derivatives
Exploring Antimicrobial Literature
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Synthesizing Foundational Knowledge
I'm now focusing on synthesizing the data I've gathered. I've begun structuring the introduction to highlight the urgent need for new antimicrobials, followed by an overview of the key chemical features of 1-(3,5-Dichlorophenyl)propan-1-one derivatives. My next step involves creating detailed, step-by-step testing protocols based on the literature, including a visual workflow using Graphviz to enhance clarity. I aim to build a strong theoretical foundation for the project.
Mapping a Research Plan
Currently, I'm fleshing out my research strategy. I'm focusing on finding established antimicrobial testing protocols (CLSI, EUCAST). I'm also identifying specific 1-(3,5-Dichlorophenyl)propan-1-one derivatives with known antimicrobial activity. I'll compare these derivatives against existing antibiotics and build a detailed comparison guide. The guide will include MIC values, cytotoxicity data, and a structure-activity relationships analysis presented visually using Graphviz. I plan to provide a complete and fully referenced guide for the user.
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Chalcones Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the realm of medicinal chemistry, chalcones—a class of aromatic ketones with an α,β-unsaturated carbonyl system—are of significant interest due to their diverse pharmacological activities. Ensuring the precise atomic arrangement of these synthesized chalcones is paramount for reproducible biological data and the advancement of drug discovery programs. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this validation, supported by experimental data and field-proven insights.
The Indispensable Role of NMR in Chalcone Structural Elucidation
While other techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial pieces of the structural puzzle—molecular weight and functional groups, respectively—NMR spectroscopy offers an unparalleled, detailed map of the entire carbon-hydrogen framework.[1] It allows for the unambiguous determination of connectivity, stereochemistry, and even subtle electronic effects within the molecule, making it the gold standard for the structural validation of small organic molecules like chalcones.[2]
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a unique "fingerprint" of the molecule's structure. For chalcones, this is particularly valuable for:
-
Confirming the α,β-unsaturated system: The characteristic chemical shifts of the vinylic protons (H-α and H-β) are a clear indicator of the chalcone backbone.
-
Determining stereochemistry: The coupling constant (J-value) between H-α and H-β definitively establishes the E (trans) or Z (cis) configuration of the double bond.
-
Assigning aromatic substituents: The splitting patterns and chemical shifts of the aromatic protons reveal the substitution pattern on both phenyl rings.
-
Verifying the overall carbon skeleton: ¹³C NMR provides a count of unique carbon atoms and their hybridization state.
A Practical Workflow for NMR-Based Validation of Chalcones
The following protocol outlines a robust, self-validating system for the structural confirmation of a synthesized chalcone.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified chalcone.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.[3]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.[3]
-
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is appropriate for most chalcones.[1]
-
-
2D NMR Acquisition (if necessary):
-
For chalcones with complex or overlapping signals, especially in the aromatic region, 2D NMR experiments are crucial for unambiguous assignment.[4]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, which is essential for piecing together the molecular skeleton.[5][6]
-
Interpreting the NMR Data: A Step-by-Step Guide
The true expertise lies in the interpretation of the acquired spectra. The following logical progression ensures a thorough and accurate structural assignment.
¹H NMR Spectrum Analysis
-
Identify Key Regions:
-
Vinylic Protons (H-α and H-β): Look for two doublets in the region of δ 6.5-8.5 ppm.[8] The H-β proton, being further downfield due to deshielding by the phenyl ring, typically appears at a higher ppm value than H-α.[9]
-
Aromatic Protons: These appear as a complex set of signals between δ 6.9-8.1 ppm.[3]
-
Substituent Protons: Protons from groups like methoxy (-OCH₃) will have characteristic shifts (around δ 3.8 ppm).[7]
-
-
Determine Stereochemistry from Coupling Constants (J):
-
The most critical piece of information for chalcone stereochemistry is the coupling constant between H-α and H-β.
-
A large coupling constant, typically in the range of 15-16 Hz , confirms a trans (E) configuration , which is the most common and thermodynamically stable form.[8]
-
A smaller coupling constant (around 8-12 Hz) would indicate a cis (Z) configuration.[8]
-
-
Assign Aromatic Protons:
-
Use the integration values to determine the number of protons for each signal.
-
Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of adjacent protons. Protons ortho to a substituent will often appear as doublets, while those with two neighbors will be triplets (or more complex multiplets).
-
Protons ortho to the carbonyl group are typically shifted downfield due to its electron-withdrawing nature.
-
¹³C NMR Spectrum Analysis
-
Identify Key Carbon Signals:
-
Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing in the range of δ 186-197 ppm .[8]
-
Vinylic Carbons (C-α and C-β): These appear between δ 116-146 ppm . C-β is generally more downfield than C-α.[8]
-
Aromatic Carbons: Resonances for the aromatic rings are found between δ 110-160 ppm .[10]
-
-
Correlate with ¹H Data:
-
The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the proposed structure.
-
Use HSQC to directly link each proton signal to its attached carbon.
-
Use HMBC to confirm long-range correlations. For example, the H-α and H-β protons should show correlations to the carbonyl carbon.
-
Comparative Data for Substituted Chalcones
The electronic nature of substituents on the aromatic rings significantly influences the chemical shifts. The following table summarizes typical NMR data for representative chalcones.
| Compound | H-α (δ, ppm) | H-β (δ, ppm) | Jαβ (Hz) | C=O (δ, ppm) | C-α (δ, ppm) | C-β (δ, ppm) | Solvent |
| Chalcone (unsubstituted) | ~7.12 | ~8.00 | ~14.9 | ~190.5 | ~125.5 | ~144.9 | CDCl₃ |
| 4-Methoxy Chalcone (EDG) | ~7.35 | ~7.80 | ~15.5 | ~189.0 | ~121.0 | ~145.0 | CDCl₃ |
| 4-Nitro Chalcone (EWG) | ~7.70 | ~7.95 | ~15.6 | ~189.5 | ~128.0 | ~142.0 | DMSO-d₆ |
| 2'-Hydroxy Chalcone | ~7.65 | ~7.87 | ~15.5 | ~193.5 | ~122.0 | ~140.0 | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from multiple sources.[8][11]
NMR in Context: A Comparison with Other Techniques
While NMR is the most definitive single technique, a multi-faceted approach provides the most robust structural proof.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, stereochemistry, connectivity | Unambiguous structure determination, non-destructive.[12] | Lower sensitivity, requires soluble sample, expensive instrumentation.[12] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | High sensitivity, small sample amount needed | Does not provide stereochemical information, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C=C, Ar-H) | Fast, inexpensive, good for initial functional group identification | Provides limited information on the overall structure, not definitive alone.[13] |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous proof of structure and stereochemistry | Requires a suitable single crystal, which can be difficult to grow.[14] |
Conclusion: The Bedrock of Chalcone Chemistry
For any researcher working on the synthesis of chalcones for drug development or other applications, a thorough understanding and application of NMR spectroscopy are non-negotiable. It is the only technique that provides a complete and unambiguous picture of the molecular structure in solution. By following a systematic workflow of data acquisition and a logical interpretation strategy, often supplemented by 2D NMR techniques, scientists can ensure the integrity of their synthesized compounds. This foundational step of structural validation is what lends credibility to all subsequent biological and pharmacological evaluations, making NMR the bedrock upon which reliable chalcone research is built.
References
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AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
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Chem 302L. (2014). Chalcone 1H NMR Assignment. YouTube. Available at: [Link]
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Al-Juboori, A. A. J., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]
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Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Parker, W. O. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Available at: [Link]
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AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Available at: [Link]
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University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (2025). Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as Hyphenated Technique. Available at: [Link]
-
IPL.org. (n.d.). Nmr Spectroscopy Advantages And Disadvantages. Available at: [Link]
-
Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. Available at: [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]
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The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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Clardy, J., & Schroeder, F. C. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available at: [Link]
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Royal Society of Chemistry. (2022). Synthesis of chalcone. Available at: [Link]
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ResearchGate. (n.d.). The comparison of IR spectra of chalcone (A) and synthesized compound (B). Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003066). Available at: [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]
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Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
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The Scientist. (2012). How2: Interpret a carbon-13 NMR spectrum. YouTube. Available at: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]
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Evranos Aksöz, B., & Ertan, R. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
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comparative study of 1-(3,5-Dichlorophenyl)propan-1-one and other propiophenones
An In-Depth Comparative Analysis for Drug Development Professionals: 1-(3,5-Dichlorophenyl)propan-1-one and its Propiophenone Analogs
Introduction: The Propiophenone Scaffold in Modern Chemistry
Propiophenone, a simple aryl ketone, represents a foundational scaffold in the realms of organic synthesis and medicinal chemistry. Characterized by a benzene ring attached to a propanoyl group, its structure serves as a versatile starting point for synthesizing a diverse array of more complex molecules.[][2][3] Propiophenone and its derivatives are not merely synthetic curiosities; they are integral intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[][2] The true value of this scaffold lies in its susceptibility to chemical modification. By substituting the aryl ring or the alkyl chain, chemists can fine-tune the molecule's steric and electronic properties, leading to compounds with a wide spectrum of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial effects.[][4][5]
This guide focuses on a specific, halogenated derivative: 1-(3,5-Dichlorophenyl)propan-1-one .[6][7][8] The introduction of two chlorine atoms at the meta positions of the phenyl ring drastically alters the molecule's physicochemical properties and reactivity compared to its parent compound. We will objectively compare this dichlorinated ketone with other key propiophenones, providing the experimental context and data necessary for researchers in drug discovery and development to understand its potential and applications.
Structural and Physicochemical Comparison
The functional and biological profile of a molecule is fundamentally dictated by its structure. The addition of substituents to the basic propiophenone skeleton can profoundly impact properties like lipophilicity, metabolic stability, and receptor binding affinity. Below is a comparison of 1-(3,5-Dichlorophenyl)propan-1-one with unsubstituted propiophenone and the widely used antidepressant, Bupropion, which is a propiophenone derivative.
Caption: Friedel-Crafts synthesis workflow.
The primary value of 1-(3,5-Dichlorophenyl)propan-1-one lies in its role as a chemical intermediate. [7]The ketone's alpha-carbon can be readily functionalized, for example, through bromination to yield 2-bromo-1-(3,5-dichlorophenyl)propan-1-one. [9]This bromo-intermediate is a key precursor for synthesizing a variety of bupropion analogues and other pharmacologically active molecules by introducing different amine groups. [10]The dichlorophenyl moiety is often incorporated to enhance the biological efficacy of the final products, such as in fungicides and potential enzyme inhibitors. [7]
Comparative Pharmacological and Biological Activities
While the parent propiophenone has limited direct biological application, it serves as a precursor to numerous drugs. [2][3]The true pharmacological diversity emerges from its substituted derivatives.
| Compound/Class | Key Biological/Pharmacological Activities | Example Application/Use |
| Propiophenone | Synthetic precursor [2] | Intermediate for ephedrine and various pharmaceuticals. [][2] |
| 1-(3,5-Dichlorophenyl)propan-1-one | Synthetic intermediate for pharmaceuticals and agrochemicals. [7][11] | Building block for fungicides and research compounds like CB2 inverse agonists. [7][12] |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor (NDRI). [3] | Antidepressant and smoking cessation aid. [13] |
| Propafenone | Anti-arrhythmic agent (sodium channel blocker). [] | Treatment of cardiac arrhythmias. [14] |
| Hydroxypropiophenones | Adrenergic beta-antagonists. [3] | Treatment of hypertension and cardiac conditions. [3] |
| Other Derivatives | Antidiabetic, anticancer, phytotoxic, local anesthetic. [][4][15] | Experimental therapeutics and agricultural chemicals. [15] |
The 3,5-dichloro substitution pattern, as seen in our target molecule, is a recurring motif in compounds designed for specific biological targets. For instance, bupropion analogues with this substitution have been evaluated as potential treatments for cocaine addiction. [10]This highlights a key principle in drug design: halogenation is a powerful tool for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to a target protein.
Protocols for Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and quality of any chemical compound used in research and development. [16]The following are standard, validated protocols for the analysis of propiophenones.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of non-volatile compounds like propiophenones due to its high resolution and compatibility with various detectors. [16][17]A reversed-phase method is typically employed.
Caption: General workflow for HPLC purity analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the propiophenone sample. Dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock with the mobile phase to a final concentration of approximately 0.1 mg/mL. [16]2. Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). [14] * Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% A / 40% B, linearly increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min. [14][18] * Column Temperature: 30-40 °C. [14][18] * Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the peak area of the main component as a percentage of the total area of all observed peaks.
Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile compounds. It provides both retention time data and a mass spectrum that serves as a molecular fingerprint. [16] Detailed Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate. [16]2. Instrumentation:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Interface: Transfer line temperature of 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: The resulting mass spectrum is compared against a known reference spectrum or analyzed for characteristic fragmentation patterns to confirm the structure. For 1-(3,5-Dichlorophenyl)propan-1-one, the spectrum should show a molecular ion peak (M+) at m/z 202 (for ³⁵Cl isotopes) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
Functional Group and Structural Elucidation by Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming atom connectivity and the substitution pattern on the aromatic ring. [16]A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. All propiophenones will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. [16]
Conclusion and Future Perspectives
The comparative analysis reveals that 1-(3,5-Dichlorophenyl)propan-1-one is a distinct entity within the broader propiophenone family. While unsubstituted propiophenone and its more complex derivatives like Bupropion have well-defined roles as precursors or active pharmaceutical ingredients, the value of the dichlorinated analog lies in its strategic utility as a synthetic building block. [7]The 3,5-dichloro substitution imparts increased lipophilicity and metabolic stability, making it an attractive moiety to incorporate into novel drug candidates. Its primary role is not as an end-product but as a key intermediate that allows for the systematic exploration of chemical space, particularly in the development of new central nervous system agents and agrochemicals.
Future research should focus on leveraging this intermediate to synthesize and screen libraries of novel compounds. By varying the amine or other nucleophiles that displace the alpha-bromo derivative, researchers can generate a wide range of molecules. Subsequent structure-activity relationship (SAR) studies on these new derivatives could uncover candidates with enhanced potency, selectivity, or improved pharmacokinetic profiles for a variety of therapeutic targets, from ion channels to G-protein coupled receptors.
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The Chromatographic Crucible: A Comparative Guide to Assessing Purity of Synthesized Compounds via HPLC
In the meticulous world of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. An impurity, even at trace levels, can derail a research project, compromise therapeutic efficacy, or pose a significant safety risk.[1] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity assessment, offering a powerful combination of high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth exploration of HPLC for the purity analysis of synthesized compounds. We will delve into the causality behind experimental choices, compare HPLC with orthogonal analytical techniques, and provide actionable protocols to ensure the scientific integrity of your results.
The "Why" of Purity: More Than Just a Percentage
Before we delve into the technicalities of HPLC, it is crucial to understand the profound implications of compound purity. Impurities can be broadly categorized as:
-
Organic Impurities: Arising from starting materials, by-products, intermediates, and degradation products.[1]
-
Inorganic Impurities: Metallic or non-metallic elements, often originating from catalysts or manufacturing equipment.
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[1]
The presence of these impurities can have far-reaching consequences, from altering the physicochemical properties of a compound to eliciting unintended biological responses. Therefore, a robust and validated analytical method for purity determination is non-negotiable.
HPLC: The Workhorse of Purity Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] This separation allows for the identification and quantification of both the main compound and any impurities present.
The HPLC Workflow: A Systematic Approach
The process of purity analysis by HPLC can be visualized as a logical sequence of steps, each critical for obtaining reliable data.
Caption: A typical workflow for purity assessment using HPLC.
Developing a Robust HPLC Method for Purity Analysis
A well-developed HPLC method is the cornerstone of accurate purity determination. The goal is to achieve adequate separation of the main peak from all potential impurities.
The Method Development Funnel
The process of developing an HPLC method can be visualized as a funnel, starting with broad choices and progressively refining the parameters.
Caption: The logical flow of HPLC method development.
HPLC in a Comparative Landscape: Orthogonal Techniques
While HPLC is a powerful tool, relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture of a compound's purity.[4]
| Technique | Principle | Strengths for Purity Analysis | Limitations for Purity Analysis |
| HPLC-UV | Differential partitioning between liquid mobile and solid stationary phases, with UV detection. | High resolution for non-volatile compounds, excellent for separating isomers, robust and reproducible.[2] | Requires chromophores for detection, potential for co-elution, may not detect non-UV active impurities.[5] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and thermally stable compounds, fast analysis times. | Not suitable for non-volatile or thermally labile compounds without derivatization.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Provides molecular weight information for impurity identification, high sensitivity and selectivity.[6] | More complex instrumentation, response can be compound-dependent, higher cost. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | An absolute quantitative method, provides structural information for impurity identification, does not require reference standards for each impurity.[4][7] | Lower sensitivity compared to HPLC, requires more sample, can be complex for mixtures with overlapping signals.[4] |
Experimental Protocols: Putting Theory into Practice
System Suitability Testing (SST): The Self-Validating System
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.[8] This is a non-negotiable step in regulated environments.[9]
Objective: To verify the precision, resolution, and overall performance of the HPLC system.
Procedure:
-
Prepare a system suitability solution containing the main compound and known or potential impurities at a relevant concentration.
-
Inject the SST solution multiple times (typically 5-6 replicate injections).
-
Evaluate the following parameters against predefined acceptance criteria:
-
Precision (%RSD): The relative standard deviation of the peak area and retention time for the main peak should be ≤ 2.0%.[9]
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.[10]
-
Tailing Factor (Tf): The tailing factor for the main peak should be ≤ 2.0.[10]
-
Theoretical Plates (N): Should be > 2000 for the main peak.[10]
-
Acceptance Criteria: All parameters must meet the predefined criteria before proceeding with sample analysis.
Purity Assessment of a Hypothetical Synthesized Compound: "Compound X"
Objective: To determine the purity of a newly synthesized batch of "Compound X" using a validated HPLC method.
HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve "Compound X" in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
System Suitability: Perform the SST as described above.
-
Sample Analysis: Inject the prepared sample solution onto the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Example Data and Interpretation:
| Peak | Retention Time (min) | Area | % Area |
| 1 | 5.2 | 15,000 | 0.5 |
| Compound X | 10.8 | 2,955,000 | 98.5 |
| 3 | 12.1 | 30,000 | 1.0 |
In this example, the purity of "Compound X" is determined to be 98.5% by area percent. The two observed impurities would require further investigation for identification and characterization, potentially using LC-MS.
Conclusion: A Multi-faceted Approach to Purity
Assessing the purity of synthesized compounds is a critical and multifaceted process. While HPLC remains the cornerstone of purity analysis, a comprehensive understanding of its principles, coupled with the use of orthogonal techniques, is essential for ensuring the highest level of scientific integrity. By implementing robust, self-validating protocols and critically evaluating the data, researchers can have confidence in the quality of their synthesized compounds, paving the way for successful and reproducible scientific endeavors.
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC - NIH. [Link]
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SOP for Verification of System Suitability test. (2025). Pharma Times Official. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. [Link]
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Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. [Link]
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System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories SOP 22951 Rev. 03. Bio-Rad. [Link]
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The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. Zaporozhye Medical Journal. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]
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Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. [Link]
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Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
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Impurities Application Notebook. Waters. [Link]
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HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf. [Link]
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Purity comparison by NMR and HPLC. ResearchGate. [Link]
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A Comparative Analysis of the Antifungal Efficacy of Novel Dichlorophenyl-Containing Compounds and Established Antimycotic Agents
An in-depth guide for researchers, scientists, and drug development professionals.
Executive Summary: The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of emerging 1-(3,5-dichlorophenyl)propan-1-one analogs and related compounds against established antifungal drugs. By examining quantitative experimental data, detailing the standardized methodologies used for evaluation, and exploring mechanistic insights, we aim to provide a comprehensive resource for researchers in the field of antimicrobial drug discovery.
Introduction: The Evolving Landscape of Antifungal Therapy
Invasive fungal diseases represent a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The current clinical armamentarium of antifungal drugs is primarily limited to a few classes, each with distinct mechanisms of action and limitations.
-
Existing Drug Classes: The most widely used antifungal agents include the polyenes (e.g., Amphotericin B), which bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death; the azoles (e.g., fluconazole, itraconazole), which inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis[1][2]; and the echinocandins (e.g., caspofungin), which inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall[1].
-
The Need for Innovation: The efficacy of these drugs is threatened by the emergence of resistant strains and can be limited by host toxicity. This has spurred the search for new chemical scaffolds with novel mechanisms of action. Among these, compounds featuring a dichlorophenyl moiety have shown significant promise in preclinical studies, exhibiting potent activity against a range of fungal pathogens[3][4]. This guide focuses on comparing the in vitro performance of these investigational analogs to that of current gold-standard therapies.
Comparative Efficacy Analysis: In Vitro Antifungal Activity
The primary metric for evaluating the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism[5][6]. The table below synthesizes data from studies evaluating dichlorophenyl-containing analogs against various fungi, benchmarked against established drugs like ketoconazole.
| Compound/Drug | Fungal Species | MIC Range (μg/mL) | Reference |
| Bis(4-chlorophenyl) Isoxazolidine Analog 18 | Trichophyton spp. | 0.2 - 0.8 | [3] |
| Microsporum spp. | 0.2 - 0.8 | [3] | |
| Candida albicans | 1.6 - 3.1 | [3] | |
| Aspergillus fumigatus | 3.1 - 6.2 | [3] | |
| Bis(4-chlorophenyl) Isoxazolidine Analog 19 | Trichophyton spp. | 0.2 - 0.8 | [3] |
| Microsporum spp. | 0.2 - 0.8 | [3] | |
| Candida albicans | 0.8 - 1.6 | [3] | |
| Aspergillus fumigatus | 3.1 - 6.2 | [3] | |
| Ketoconazole (Reference Drug) | Trichophyton spp. | 0.2 - 1.6 | [3] |
| Microsporum spp. | 0.2 - 1.6 | [3] | |
| Candida albicans | 0.8 - 6.2 | [3] | |
| Aspergillus fumigatus | 1.6 - 20.0 | [3] | |
| Terbinafine (Reference Drug) | Dermatophytes | 0.001 - 0.03 | [7] |
| Itraconazole (Reference Drug) | Dermatophytes | 0.015 - 0.25 | [7] |
| Fluconazole (Reference Drug) | Dermatophytes | 0.25 - 8 | [7] |
Analysis of Efficacy Data: The data indicates that isoxazolidine derivatives containing a dichlorophenyl structure (analogs 18 and 19) exhibit potent antifungal activity, particularly against dermatophytes like Trichophyton and Microsporum species.[3] Their efficacy is comparable, and in some cases superior, to the established azole antifungal, ketoconazole.[3] However, highly potent agents like terbinafine remain the most active systemic drugs against dermatophytes in vitro.[7]
Mechanistic Insights: How Antifungals Work
Understanding the mechanism of action is critical for drug development, offering insights into potential resistance pathways and opportunities for synergistic combinations.
Established Mechanisms: As depicted below, the azole class of antifungals, a common comparator, functions by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the arrest of fungal growth.[1]
Caption: Mechanism of action for azole antifungal drugs.
Putative Mechanisms of Dichlorophenyl Analogs: For many novel compounds, the precise mechanism is still under investigation. Structure-activity relationship (SAR) studies on triazine and pyrazole derivatives suggest that the lipophilicity and electronic properties conferred by halogenated phenyl rings, such as the dichlorophenyl group, are critical for antifungal activity.[4][8][9] These moieties may enhance the compound's ability to penetrate the fungal cell wall and disrupt membrane function or interfere with key metabolic enzymes, warranting further target deconvolution studies.
Methodological Deep Dive: A Protocol for Antifungal Susceptibility Testing
To ensure that efficacy data is reliable and comparable across different studies and laboratories, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established gold-standard methods.[5][10][11] The broth microdilution method is a cornerstone of this testing.
Causality in Protocol Design: The choice of each parameter in the broth microdilution assay is deliberate. RPMI-1640 medium is used because it is a defined medium that supports the growth of most clinically relevant fungi.[7] A standardized inoculum size is critical because a higher density of fungal cells can falsely elevate the MIC.[11] Serial two-fold dilutions are used to precisely determine the minimum concentration at which inhibition occurs.[10][11]
Caption: Standardized workflow for the broth microdilution assay.
Detailed Step-by-Step Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38 Standards)
-
Preparation of Antifungal Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Plate Preparation: Using a 96-well microtiter plate, add culture medium (RPMI-1640 buffered with MOPS) to all wells. Perform a two-fold serial dilution of the antifungal stock solution across the plate to achieve the desired final concentration range. Leave columns for a drug-free growth control and a medium-only sterility control.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Harvest the cells/spores and suspend them in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density. Further dilute this suspension in RPMI medium to achieve the final standardized inoculum concentration.[11]
-
Inoculation: Add the standardized fungal inoculum to each well, except for the sterility control wells.
-
Incubation: Seal the plate and incubate at 35°C. Incubation times vary by organism: typically 24 hours for Candida species and 48-72 hours for molds like Aspergillus or dermatophytes.[5][7]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration in which there is a significant (e.g., ≥50% for azoles against yeasts) inhibition of growth compared to the drug-free growth control.[5]
Discussion and Future Directions
The comparative data reveals that 1-(3,5-dichlorophenyl)propan-1-one analogs and related heterocyclic structures are a promising avenue for the development of new antifungal agents.[3] Their potent in vitro activity against a range of pathogens, including clinically relevant dermatophytes and yeasts, positions them as valuable lead compounds.
However, several critical steps remain on the path to clinical translation:
-
Toxicity and Selectivity: A crucial next step is to evaluate the cytotoxicity of these compounds against mammalian cell lines to establish a therapeutic index. High antifungal potency must be paired with low host toxicity.
-
In Vivo Efficacy: Promising in vitro MIC values do not always translate to in vivo success. Animal models of fungal infection are necessary to assess the compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a biological system.
-
Mechanism of Action Studies: Elucidating the precise molecular target is essential. This knowledge can guide lead optimization to improve potency and selectivity, and help predict and overcome potential resistance mechanisms.
Conclusion
The exploration of novel chemical scaffolds is paramount in the fight against fungal diseases. Compounds based on the 1-(3,5-dichlorophenyl)propan-1-one framework have demonstrated compelling in vitro antifungal efficacy, often comparable to existing drugs. While further extensive preclinical evaluation is required, these analogs represent a scientifically validated starting point for the development of the next generation of antimycotic therapies.
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Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(3,5-Dichlorophenyl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-(3,5-dichlorophenyl)propan-1-one scaffold presents a compelling starting point for the design of novel therapeutic agents. The strategic placement of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic and lipophilic properties, often enhancing its interaction with biological targets. This guide offers an in-depth analysis of the structure-activity relationships (SAR) for derivatives of this core structure, drawing upon experimental data from analogous chemical series to predict and rationalize their potential as anticonvulsant and cytotoxic agents. By understanding the causal relationships between structural modifications and biological outcomes, researchers can more effectively navigate the optimization of lead compounds.
The Pharmacophoric Significance of the 1-(3,5-Dichlorophenyl)propan-1-one Core
The 1-(3,5-dichlorophenyl)propan-1-one moiety can be deconstructed into three key pharmacophoric regions, each amenable to modification for SAR studies:
-
The 3,5-Dichlorophenyl Ring (Aryl Moiety): The dichloro substitution pattern is a well-established feature in many bioactive molecules. The chlorine atoms act as bioisosteres of a methyl group, increasing lipophilicity and facilitating passage across biological membranes. Their electron-withdrawing nature can also modulate the reactivity of the adjacent carbonyl group and influence aromatic interactions with target proteins.
-
The Propan-1-one Linker: This three-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. The carbonyl group is a key hydrogen bond acceptor and can participate in crucial polar interactions.
-
The Terminal Moiety: The terminus of the propane chain offers a prime location for introducing a wide variety of substituents to probe for additional binding interactions and to modulate the overall physicochemical properties of the molecule.
Comparative Analysis of Biological Activities
Anticonvulsant Activity: Insights from Related Scaffolds
The development of novel antiepileptic drugs (AEDs) is an ongoing effort, with a significant need for agents that are effective against drug-resistant forms of epilepsy.[1] The 1-(3,5-dichlorophenyl)propan-1-one scaffold shares structural similarities with known anticonvulsants, suggesting its potential in this therapeutic area. SAR studies on related compounds, such as phenylmethylenehydantoins and other dichlorophenyl-containing molecules, provide valuable insights.[2][3]
Key SAR Principles for Anticonvulsant Activity (Inferred):
-
Aryl Ring Substitution: The presence of halogen atoms on the phenyl ring is often correlated with enhanced anticonvulsant activity.[2] Specifically, dichlorophenyl moieties are found in several compounds with anticonvulsant properties.
-
The Carbonyl Group: The ketone functionality is a common feature in many anticonvulsants and is likely crucial for receptor binding, possibly through hydrogen bonding.
-
Modifications at the Terminal Position: The introduction of various heterocyclic or substituted phenyl rings at the C3 position of the propanone chain can significantly impact activity. For instance, in a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, chlorine substitution at the 2 and 2,4 positions of a terminal phenyl ring resulted in significant anticonvulsant activity.[1]
Table 1: Predicted Anticonvulsant Activity of Hypothetical 1-(3,5-Dichlorophenyl)propan-1-one Derivatives Based on Analogous SAR
| Compound ID | R (Substitution at C3) | Predicted Anticonvulsant Activity | Rationale |
| 1 | -H | Baseline | Unsubstituted terminal position. |
| 2 | -Phenyl | Moderate | Introduction of a second aromatic ring often enhances activity. |
| 3 | -4-Chlorophenyl | High | Halogen substitution on the terminal phenyl ring is predicted to increase potency.[1] |
| 4 | -2,4-Dichlorophenyl | Very High | Dichloro substitution on the terminal phenyl ring is predicted to further enhance potency.[1] |
| 5 | -4-Methoxyphenyl | Moderate to Low | Electron-donating groups may be less favorable than electron-withdrawing groups. |
| 6 | -Pyridyl | Moderate | A heterocyclic ring can introduce additional polar contacts and improve solubility.[4] |
Experimental Protocols
To validate the predicted anticonvulsant activity of novel 1-(3,5-dichlorophenyl)propan-1-one derivatives, the following well-established preclinical screening models are recommended.
Protocol 1: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 10% aqueous DMSO) and administered intraperitoneally (i.p.) at various doses.[5]
-
Induction of Seizures: After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.[5]
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.
Methodology:
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: Test compounds are administered as described in the MES test.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The ability of the compound to prevent clonic seizures for a defined period (e.g., 30 minutes) is observed.
-
Data Analysis: The ED₅₀ is determined.
Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery
The 3,5-dichlorophenyl moiety is also present in compounds that exhibit cytotoxicity against various cancer cell lines. This suggests that derivatives of 1-(3,5-dichlorophenyl)propan-1-one could be explored as potential anticancer agents.
Key SAR Principles for Cytotoxic Activity (Inferred):
-
Dichlorophenyl Group: This group is a key feature in several cytotoxic compounds. For example, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione has been shown to be cytotoxic in HepG2 cells.[6]
-
Modifications of the Propan-1-one Linker: The introduction of unsaturation, such as in chalcones (1,3-diaryl-2-propen-1-ones), often enhances cytotoxic activity.[7]
-
Terminal Substitutions: The nature of the substituent at the end of the propane chain can dramatically influence cytotoxicity. Aromatic and heterocyclic rings with various substituents can modulate the compound's interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 2: Predicted Cytotoxic Activity of Hypothetical 1-(3,5-Dichlorophenyl)propan-1-one Derivatives and Analogs
| Compound ID | Structural Modification | Predicted Cytotoxic Activity | Rationale |
| 1 | 1-(3,5-Dichlorophenyl)propan-1-one | Low to Moderate | The basic scaffold may possess some inherent cytotoxicity. |
| 7 | 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | Moderate | Addition of a terminal phenyl group can increase lipophilicity and potential for hydrophobic interactions. |
| 8 | (E)-1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one (Chalcone analog) | High | The α,β-unsaturated ketone (chalcone) motif is a known pharmacophore for cytotoxicity.[7] |
| 9 | 1-(3,5-Dichlorophenyl)-3-(4-nitrophenyl)propan-1-one | High | The nitro group is a strong electron-withdrawing group that can enhance activity. |
| 10 | 1-(3,5-Dichlorophenyl)-3-(N-morpholino)propan-1-one | Moderate | The morpholino group can improve solubility and may interact with specific targets. |
Experimental Protocols
The following in vitro assay is fundamental for determining the cytotoxic potential of new chemical entities.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be used.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The concentration that inhibits 50% of cell growth (IC₅₀) is calculated.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural components of the 1-(3,5-dichlorophenyl)propan-1-one scaffold and the proposed workflow for its evaluation.
Caption: Key pharmacophoric regions of the 1-(3,5-dichlorophenyl)propan-1-one scaffold.
Caption: Proposed workflow for the design and evaluation of novel derivatives.
Conclusion and Future Directions
The 1-(3,5-dichlorophenyl)propan-1-one scaffold represents a promising starting point for the development of novel anticonvulsant and cytotoxic agents. While this guide provides a predictive framework based on the SAR of analogous compounds, it underscores the necessity for the synthesis and systematic biological evaluation of a dedicated library of these derivatives. Such studies will be crucial to validate the inferred SAR, identify lead compounds with potent and selective activity, and ultimately unlock the full therapeutic potential of this chemical class. Future work should focus on exploring a diverse range of substituents at the terminal position of the propane chain and further investigating the mechanism of action of the most promising candidates.
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A Comparative Guide to the Fungicidal Activity of Heterocyclic Derivatives
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] This crisis underscores an urgent need for novel, more effective antifungal agents.[1] Heterocyclic compounds, organic structures containing at least one atom other than carbon within a ring, form the backbone of many successful pharmaceuticals and agrochemicals, and they are a particularly fertile ground for the discovery of new fungicidal agents.[3][4][5]
This guide offers an in-depth comparison of the fungicidal activity of prominent classes of heterocyclic derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the mechanistic rationale and experimental context necessary for informed research and development. We will delve into the mechanisms of action, structure-activity relationships, and the critical methodologies used to evaluate and compare these potent compounds.
Key Classes of Fungicidal Heterocyclic Compounds
The vast chemical space of heterocyclic compounds has yielded several classes of potent antifungal agents. This guide will focus on two of the most significant and extensively studied families: the Azoles and the Benzimidazoles, which have become cornerstones of antifungal therapy and research.
1. The Azole Antifungals: Potent Inhibitors of Fungal Sterol Biosynthesis
The azole class, broadly divided into triazoles (containing a five-membered ring with three nitrogen atoms) and imidazoles (with two nitrogen atoms), represents a major pillar of antifungal therapy.[6][7][8] First-generation triazoles like fluconazole and itraconazole, and second-generation agents such as voriconazole and posaconazole, are widely used to treat both superficial and life-threatening systemic mycoses.[6][7][9]
The primary fungicidal or fungistatic effect of azole derivatives stems from their targeted disruption of the fungal cell membrane's integrity.[6][9] They achieve this by inhibiting a crucial fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[7][9][10] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes.[10][11]
Inhibition of this enzyme leads to two critical downstream effects:
-
Ergosterol Depletion: The lack of ergosterol compromises the membrane's structural integrity and fluidity, affecting the function of membrane-bound proteins and ultimately hindering fungal growth.[9][10]
-
Toxic Sterol Accumulation: The blockage of the pathway causes a buildup of toxic 14α-methylated sterol precursors, which further disrupts the membrane architecture and is believed to contribute significantly to the antifungal effect.[10]
The selective toxicity of azoles is a key feature of their clinical success; they exhibit a much higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterparts.[9][12]
Protocol 2: In Vivo Efficacy Assessment in a Murine Model
Animal models are indispensable for evaluating the therapeutic potential of a compound under physiological conditions. [13]A systemic candidiasis model in mice is a common choice. [14] Causality Behind Experimental Choices:
-
Immunocompromised Model: Often, mice are rendered neutropenic (e.g., with cyclophosphamide) to mimic the immunocompromised state of patients who are most vulnerable to invasive fungal infections. This ensures the infection can be reliably established.
-
Infection Route: Intravenous (IV) injection of the pathogen (e.g., C. albicans) leads to a disseminated infection, affecting target organs like the kidneys, which is relevant to human systemic disease.
-
Evaluation Criteria: Survival analysis provides a clear measure of the drug's ability to prevent mortality. Fungal burden in target organs (measured as Colony Forming Units per gram of tissue) provides a quantitative measure of the drug's ability to clear the infection. [14] Step-by-Step Methodology:
-
Acclimatization: House mice in a controlled environment for a period of acclimatization.
-
Immunosuppression (Optional): Administer immunosuppressive agents (e.g., cyclophosphamide) on specific days prior to infection.
-
Infection: Prepare a standardized inoculum of the fungal pathogen. Infect mice via the lateral tail vein with a predetermined lethal or sublethal dose of the fungus.
-
Treatment: Randomize infected mice into groups: vehicle control, positive control (e.g., fluconazole), and test compound groups (at various doses). Administer treatment at set intervals (e.g., once or twice daily) for a defined period.
-
Monitoring and Survival: Monitor the animals daily for clinical signs of illness and record mortality. Continue for a set period (e.g., 14-21 days) to generate survival curves.
-
Fungal Burden Assessment: At a predetermined endpoint (e.g., 3-5 days post-infection), a separate cohort of animals is euthanized. Target organs (typically kidneys) are aseptically removed, weighed, and homogenized.
-
Quantification: Serial dilutions of the tissue homogenates are plated on agar. After incubation, colonies are counted to determine the CFU per gram of tissue.
Conclusion
Heterocyclic derivatives, particularly azoles and benzimidazoles, remain at the forefront of antifungal drug discovery. This guide highlights the superior and broad-spectrum activity of triazoles like voriconazole, which act by inhibiting ergosterol biosynthesis. It also showcases the promise of novel benzimidazole derivatives, which demonstrate significant potency, sometimes exceeding that of established agents against specific agricultural pathogens. The structure-activity relationships discussed underscore the critical role of targeted chemical modifications in enhancing fungicidal effects.
For researchers in this field, a deep understanding of the standardized in vitro and in vivo testing methodologies is paramount. The protocols detailed herein provide a self-validating framework for generating reliable and comparable data, which is the essential foundation for advancing promising new heterocyclic compounds from the laboratory to clinical application. Future research will undoubtedly continue to explore the vast chemical diversity of heterocycles to identify novel scaffolds and mechanisms of action to combat the growing threat of fungal disease.
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- A brief review on heterocyclic compounds with promising antifungal activity against Candida species.
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A Comparative In Vitro Analysis of Novel 1-(3,5-Dichlorophenyl)propan-1-one Derivatives in Anticancer and Anti-inflammatory Screening
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The 1-(3,5-dichlorophenyl)propan-1-one scaffold has emerged as a promising starting point for the synthesis of new bioactive molecules. The presence of the dichlorophenyl moiety is a key feature in various compounds with demonstrated biological activities, including anticancer and anti-inflammatory effects. This guide provides a comprehensive in vitro comparison of novel compounds derived from this scaffold, evaluating their performance against established alternatives and detailing the experimental methodologies to support these findings. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to assess the potential of these novel compounds.
This guide will delve into the in vitro evaluation of these compounds, with a particular focus on a novel urea derivative, 1,3-bis(3,5-dichlorophenyl)urea, for its anticancer properties, and a discussion on the potential for developing anti-inflammatory agents from the same backbone. We will explore the causality behind the selection of specific in vitro assays, provide detailed, step-by-step protocols for their execution, and present a comparative analysis of the data generated.
Anticancer Activity: A Case Study of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)
A significant derivative of the dichlorophenyl scaffold is 1,3-bis(3,5-dichlorophenyl)urea, designated as COH-SR4. This compound has been investigated for its potential as an anticancer agent, particularly in lung cancer. In vitro studies are the first crucial step in evaluating the potential of such a compound. They provide a controlled environment to assess a compound's direct effects on cancer cells and to elucidate its mechanism of action.
Comparative Cytotoxicity Analysis
The initial evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration at which it inhibits 50% of cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Below is a comparison of the cytotoxic activity of COH-SR4 with doxorubicin, a standard chemotherapeutic agent, and a representative chalcone, a class of natural products known for their anticancer properties.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| COH-SR4 | H358 | Lung Cancer | Not specified, but effective inhibition shown | |
| Doxorubicin | JIMT-1 | Breast Cancer | 0.214 | |
| MDA-MB-468 | Breast Cancer | 0.0212 | ||
| Xanthohumol (Chalcone) | MDA-MB-231 | Breast Cancer | 6.7 | |
| Hs578T | Breast Cancer | 18.1 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Unraveling the Cellular Impact
Beyond cytotoxicity, understanding the mechanism by which a compound induces cell death is critical. Key cellular processes to investigate include the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle.
Apoptosis is a preferred mode of cancer cell death for therapeutic agents as it minimizes inflammation and damage to surrounding tissues. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
COH-SR4 has been shown to induce apoptosis in lung cancer cells. This is a significant finding, as the ability to trigger this programmed cell death pathway is a hallmark of many effective anticancer drugs.
Signaling Pathway: Intrinsic Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer drugs. It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis signaling pathway induced by a novel anticancer agent.
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Cell cycle analysis using flow cytometry with propidium iodide staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
COH-SR4 has been observed to cause a G0/G1 cell cycle arrest in lung cancer cells. This indicates that the compound interferes with the cell's preparation for DNA synthesis, a critical step for cell division.
Signaling Pathway: Cell Cycle Regulation
The progression through the cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). The G1/S checkpoint is a critical control point that is often dysregulated in cancer.
Caption: Simplified diagram of G1/S cell cycle checkpoint regulation by a novel compound.
Potential for Anti-inflammatory Activity
The 1-(3,5-dichlorophenyl)propan-1-one scaffold also holds potential for the development of novel anti-inflammatory agents. Inflammation is a key pathological feature of many chronic diseases, and the development of new anti-inflammatory drugs with better safety profiles is an ongoing research priority.
Comparative In Vitro Anti-inflammatory Assays
A common strategy for screening anti-inflammatory compounds in vitro is to assess their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages. Key targets include cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Below is a hypothetical comparison of a
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 1-(3,5-Dichlorophenyl)propan-1-one Derivatives
Introduction: The Challenge of Specificity in Small Molecule Detection
In the realm of analytical chemistry and immunodiagnostics, the development of highly specific antibodies for small molecules is a formidable challenge. These low molecular weight compounds, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2] The resulting antibodies' ability to distinguish between the target analyte and structurally similar molecules—a property known as specificity—is paramount for the accuracy and reliability of any immunoassay. This guide provides an in-depth comparison of antibody cross-reactivity for a specific class of compounds: derivatives of 1-(3,5-Dichlorophenyl)propan-1-one.
This chemical structure is the core component of several dicarboximide fungicides, such as iprodione, which are widely used in agriculture to protect crops from fungal diseases.[3][4] Consequently, monitoring their residue levels in food and environmental samples is crucial for consumer safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for this purpose.[5][6][7] However, the success of these assays hinges on the specificity of the antibodies used. This guide will explore the nuances of antibody cross-reactivity with these compounds, providing experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Understanding the Molecular Basis of Cross-Reactivity
Cross-reactivity occurs when an antibody binds to molecules other than the specific antigen used to generate it.[8][9][10] This phenomenon is governed by the structural similarity between the target analyte and its analogs. For antibodies raised against haptens like 1-(3,5-Dichlorophenyl)propan-1-one derivatives, even minor modifications to the molecule's structure can significantly impact antibody binding affinity.[8] The design of the hapten used for immunization is a critical factor influencing the resulting antibody's specificity.[1][11] By exposing or concealing certain functional groups during hapten synthesis, one can direct the immune response to generate antibodies that recognize specific epitopes of the target molecule.[11]
The following diagram illustrates the general principle of a competitive ELISA, a common format for detecting small molecules like dicarboximide fungicides.
Caption: Workflow of a competitive ELISA for small molecule detection.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is quantified by its cross-reactivity with structurally related compounds. This is typically determined by competitive ELISA, where the concentration of the analog required to inhibit the antibody binding by 50% (IC50) is compared to the IC50 of the target analyte. The cross-reactivity percentage is calculated as:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Analog) x 100
Below is a compilation of cross-reactivity data for antibodies raised against iprodione, a prominent fungicide with the 1-(3,5-dichlorophenyl) core structure. This data is synthesized from various studies to provide a comparative overview.
| Compound | Structure | Modification from Iprodione | Antibody A Cross-Reactivity (%) | Antibody B Cross-Reactivity (%) |
| Iprodione | 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide | Target Analyte | 100 | 100 |
| Procymidone | 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Different heterocyclic ring | < 10 | < 5 |
| Vinclozolin | (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | Different heterocyclic ring | < 5 | < 1 |
| Iprodione Metabolite | 3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide | Loss of isopropyl group | ~ 50-70 | ~ 60 |
| Other Pesticides | e.g., Carbendazim, Thiabendazole | Structurally unrelated | Not Detected | Not Detected |
Note: The cross-reactivity values are approximate and can vary based on the specific antibody and assay conditions.[3]
From the data, it is evident that modifications to the heterocyclic ring attached to the 3,5-dichlorophenyl group, as seen in procymidone and vinclozolin, significantly reduce antibody recognition.[4] This suggests that the antibodies are highly specific to the imidazolidine-dione portion of the iprodione molecule. The notable cross-reactivity with the iprodione metabolite, which lacks the N-isopropyl group, indicates that this part of the molecule is less critical for antibody binding compared to the core ring structures. The lack of cross-reactivity with structurally dissimilar pesticides demonstrates the high specificity of these antibodies.[3]
The following diagram illustrates the chemical structures of iprodione and some of its derivatives, highlighting the regions of structural variation.
Caption: Structures of Iprodione and cross-reactive analogs.
Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)
This section provides a detailed, step-by-step methodology for performing an indirect competitive ELISA to determine the cross-reactivity of antibodies against 1-(3,5-Dichlorophenyl)propan-1-one derivatives.
Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (hapten conjugated to a carrier protein like OVA or BSA)
-
Primary antibody (specific for the target analyte)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Target analyte and its structural analogs for standards and samples
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the hapten-protein conjugate on the solid phase, which will compete with the free analyte in the sample for antibody binding.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 250 µL of washing buffer per well.
-
Rationale: This removes any unbound coating antigen.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Rationale: This step blocks any remaining non-specific binding sites on the well surface to reduce background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard analyte and the test compounds in a suitable buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the diluted primary antibody for 30 minutes at 37°C.
-
After washing the blocked plate three times, transfer 100 µL of the pre-incubated mixture to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
Rationale: This is the competitive step where the free analyte in the sample and the coated antigen compete for the limited number of primary antibody binding sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with washing buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Rationale: The secondary antibody binds to the primary antibody that is captured on the plate.
-
-
Substrate Reaction and Measurement:
-
Wash the plate five times with washing buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Rationale: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Conclusion and Future Perspectives
The development of highly specific antibodies against 1-(3,5-Dichlorophenyl)propan-1-one derivatives is achievable through rational hapten design and rigorous screening. The available data on iprodione-specific antibodies demonstrates that high specificity can be obtained, with minimal cross-reactivity to other structurally related fungicides. The key determinant of specificity appears to be the heterocyclic ring system attached to the dichlorophenyl core.
For researchers and professionals in drug development and food safety, understanding the principles of antibody cross-reactivity is essential for the development and validation of reliable immunoassays. Future efforts in this field could focus on the generation of monoclonal antibodies with even greater specificity, potentially targeting unique epitopes on the 1-(3,5-Dichlorophenyl)propan-1-one core itself. Additionally, the development of multiplex immunoassays capable of simultaneously detecting several fungicide residues would be a significant advancement in the field.[2]
References
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Development of a colloidal gold immunochromatographic test strip for the rapid detection of iprodione. Analytical Methods (RSC Publishing). Available at: [Link]
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Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate. Available at: [Link]
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Development of an ELISA for the detection of the residues of the fungicide iprovalicarb. PubMed. Available at: [Link]
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Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]
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Fungal Glucosylceramide-Specific Camelid Single Domain Antibodies Are Characterized by Broad Spectrum Antifungal Activity. Frontiers in Microbiology. Available at: [Link]
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Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. PMC. Available at: [Link]
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Detection and Molecular Characterization of Resistance to the Dicarboximide and Benzamide Fungicides in Botrytis cinerea From Tomato in Hubei Province, China. PubMed. Available at: [Link]
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1-(3,5-Dichlorophenyl)propan-1-one. PubChem. Available at: [Link]
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Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. PubMed Central. Available at: [Link]
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Dicarboximide (DCA) [Group 2] resistance management strategy. New Zealand Plant Protection Society. Available at: [Link]
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Investigation of the antifungal activity of the dicarboximide fungicide iprodione against Bipolaris maydis. PubMed. Available at: [Link]
-
Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI Bookshelf. Available at: [Link]
-
Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine. PubMed. Available at: [Link]
-
Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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A Selected History and Future of Immunoassay Development and Applications in Clinical Chemistry. ResearchGate. Available at: [Link]
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The cross-reactivity values of the fluoroquinolone compounds in the studied systems. ResearchGate. Available at: [Link]
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Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. PMC - NIH. Available at: [Link]
-
Cross reactivity of monoclonal antibodies with nitrofurans and other compounds. ResearchGate. Available at: [Link]
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Development of a versatile enzyme immunoassay for non-invasive assessment of glucocorticoid metabolites in a diversity of taxonomic species. PubMed. Available at: [Link]
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Monoclonal anti-dipeptide antibodies cross-react with detyrosinated and glutamylated forms of tubulins. PubMed. Available at: [Link]
-
Dicarboximide fungicides. Wikipedia. Available at: [Link]
-
Hapten synthesis and development of an indirect competitive enzyme-linked immunosorbent assay for chlorpromazine in pork, chicken and swine liver. Analytical Methods (RSC Publishing). Available at: [Link]
-
A Highly Sensitive and Group-Specific Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of AFB1 in Agriculture and Aquiculture Products. MDPI. Available at: [Link]
-
ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests. Gold Standard Diagnostics. Available at: [Link]
-
Development of Ic-ELISA and Colloidal Gold Lateral Flow Immunoassay for the Determination of Cypermethrin in Agricultural Samples. MDPI. Available at: [Link]
-
Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease. PubMed. Available at: [Link]
-
Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. PubMed. Available at: [Link]
- Haptens and immunoreactive agents and use thereof for producing family antibodies and immunoassays for quinolones. Google Patents.
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a colloidal gold immunochromatographic test strip for the rapid detection of iprodione - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Dicarboximide fungicides - Wikipedia [en.wikipedia.org]
- 5. Development of an ELISA for the detection of the residues of the fungicide iprovalicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one: An Efficiency Benchmark
Welcome to a comprehensive guide benchmarking the synthesis efficiency of various routes to 1-(3,5-Dichlorophenyl)propan-1-one. This document is tailored for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of the available synthetic strategies for this key chemical intermediate. Our focus is on providing not just protocols, but a thorough analysis of the underlying chemistry and process efficiency to aid in informed decision-making for your research and development endeavors.
Introduction: The Significance of 1-(3,5-Dichlorophenyl)propan-1-one
1-(3,5-Dichlorophenyl)propan-1-one is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its dichlorinated phenyl ring and propanone side chain offer versatile handles for further chemical modifications, making it a valuable precursor in the development of new chemical entities. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide will compare and contrast the most common and effective methods for its preparation.
Synthetic Route Analysis
We will explore two primary synthetic strategies for 1-(3,5-Dichlorophenyl)propan-1-one: the classical Friedel-Crafts acylation and a modern palladium-catalyzed cross-coupling approach. Each route will be evaluated based on yield, reaction conditions, substrate scope, and overall process efficiency.
Route 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] This method involves the reaction of an acylating agent, in this case, propanoyl chloride, with an aromatic ring, 1,3-dichlorobenzene, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of 1,3-dichlorobenzene as the starting material is strategic; the two chlorine atoms are meta-directing, which favors the formation of the desired 1,3,5-substituted product.
dot graph "Friedel_Crafts_Acylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1,3-Dichlorobenzene", fillcolor="#4285F4"]; B [label="Propanoyl Chloride", fillcolor="#4285F4"]; C [label="AlCl3 (Catalyst)", fillcolor="#EA4335"]; D [label="Acylium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="1-(3,5-Dichlorophenyl)propan-1-one", fillcolor="#34A853"]; F [label="HCl", fillcolor="#5F6368"];
// Edges A -> D [label="Electrophilic Attack"]; B -> D [label="Forms Complex", headport="n", tailport="n"]; C -> B [label="Activates", style=dashed]; D -> E [label="Aromatic Substitution"]; E -> F [label="Byproduct", style=dashed]; } "Friedel-Crafts Acylation Workflow"
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Performance Metrics
| Metric | Friedel-Crafts Acylation |
| Typical Yield | 60-75% |
| Reaction Time | 3-5 hours |
| Reagents | 1,3-Dichlorobenzene, Propanoyl Chloride, AlCl₃ |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature |
| Advantages | - Well-established and reliable method.[1] - Uses readily available and inexpensive starting materials. |
| Disadvantages | - Requires stoichiometric amounts of Lewis acid catalyst, which can be difficult to handle and dispose of. - The work-up procedure is often cumbersome. - Generates corrosive HCl gas as a byproduct.[1] |
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers more elegant and efficient alternatives to classical methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ketones. One such approach involves the coupling of an aryl halide with an acyl anion equivalent.
Conceptual Framework
This strategy relies on the catalytic cycle of a palladium complex to couple an aryl bromide (e.g., 1-bromo-3,5-dichlorobenzene) with a suitable propanoyl source. Various acyl anion equivalents or their precursors can be employed.
dot graph "Palladium_Catalyzed_Coupling" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1-Bromo-3,5-dichlorobenzene", fillcolor="#4285F4"]; B [label="Acyl Anion Equivalent", fillcolor="#4285F4"]; C [label="Pd Catalyst & Ligand", fillcolor="#EA4335"]; D [label="Oxidative Addition", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Transmetalation", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="1-(3,5-Dichlorophenyl)propan-1-one", fillcolor="#34A853"];
// Edges A -> D [label="Pd(0)"]; B -> E; C -> A [style=dashed]; D -> E [label="Ar-Pd(II)-Br"]; E -> F; F -> G [label="Product Release"]; F -> C [label="Regenerates Catalyst", style=dashed]; } "Palladium-Catalyzed Cross-Coupling Cycle"
Illustrative Protocol: Palladium-Catalyzed Carbonylative Suzuki Coupling
A notable example of this approach is the carbonylative Suzuki coupling, which utilizes carbon monoxide as the carbonyl source.[3]
-
Reaction Setup: In a pressure-rated vial, combine 1-bromo-3,5-dichlorobenzene (1.0 eq), an appropriate boronic acid or ester (e.g., ethylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like toluene or dioxane.
-
Carbon Monoxide Atmosphere: Purge the vial with carbon monoxide gas and maintain a positive pressure (typically a balloon or a controlled pressure system).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. The residue is then purified by column chromatography.
Performance Metrics
| Metric | Palladium-Catalyzed Coupling |
| Typical Yield | 75-90% |
| Reaction Time | 12-24 hours |
| Reagents | 1-Bromo-3,5-dichlorobenzene, Ethylboronic acid, CO, Pd catalyst, Base |
| Solvent | Toluene, Dioxane |
| Temperature | 80-100 °C |
| Advantages | - High yields and excellent functional group tolerance.[3] - Catalytic use of palladium is more atom-economical than stoichiometric Lewis acids. - Milder reaction conditions compared to some Friedel-Crafts protocols. |
| Disadvantages | - Requires a more specialized setup (handling of CO gas). - Palladium catalysts and specialized reagents can be more expensive. - Longer reaction times may be necessary. |
Comparative Analysis and Conclusion
| Feature | Friedel-Crafts Acylation | Palladium-Catalyzed Coupling |
| Efficiency (Yield) | Moderate to Good (60-75%) | Good to Excellent (75-90%) |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate (catalyst and ligand cost) |
| Scalability | Well-established for large scale | Can be challenging due to catalyst cost and CO handling |
| Environmental Impact | Higher (stoichiometric waste) | Lower (catalytic, more atom-economical) |
| Safety Concerns | Corrosive reagents and byproducts | Toxic CO gas, pyrophoric reagents possible |
Recommendation
For laboratory-scale synthesis where high purity and yield are paramount, and the cost of the catalyst is not a primary constraint, the palladium-catalyzed cross-coupling methods offer a superior approach. The milder conditions and broader functional group tolerance are significant advantages in complex synthetic sequences.
For large-scale industrial production where cost is a major driver, the Friedel-Crafts acylation remains a viable, albeit less elegant, option. Process optimization to manage waste streams and improve safety is crucial for its successful implementation on a larger scale.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, available equipment, and economic considerations. This guide provides the foundational data and insights to make an informed decision tailored to your specific synthetic needs.
References
-
Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800–14801. [Link]
-
The Hartwig Group. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. (2011). [Link]
-
Solis, F. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]
Sources
A Senior Scientist's Guide to the Proper Disposal of 1-(3,5-Dichlorophenyl)propan-1-one
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of reagents and byproducts is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-first protocol for the safe disposal of 1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are intrinsically linked to the process itself.
Hazard Assessment & Chemical Profile: Know Your Waste
Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical properties and associated hazards is essential. This foundational knowledge dictates the necessary personal protective equipment (PPE), segregation protocols, and emergency procedures.
1-(3,5-Dichlorophenyl)propan-1-one is an irritant and is harmful if ingested.[1] Its halogenated nature places it in a specific category of chemical waste that is subject to stringent environmental regulations due to the potential for forming persistent organic pollutants if disposed of improperly.
Table 1: Chemical & Hazard Profile of 1-(3,5-Dichlorophenyl)propan-1-one
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | [1] |
| CAS Number | 92821-92-6 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O | [1][4] |
| Molecular Weight | 203.07 g/mol | [1][5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
The causality is clear: the compound's status as a skin, eye, and respiratory irritant mandates the use of comprehensive PPE and handling within a controlled environment like a chemical fume hood.[1][6][7] The acute oral toxicity underscores the importance of preventing ingestion through strict hygiene protocols.[1][4]
The Regulatory Framework: Halogenated Waste
The presence of carbon-halogen bonds in 1-(3,5-Dichlorophenyl)propan-1-one classifies it as a halogenated organic compound . This is the single most important factor determining its disposal pathway. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).
Halogenated organic wastes are typically assigned specific hazardous waste codes, often falling into the "F-listed" category for wastes from non-specific sources if they are part of a spent solvent mixture (e.g., F001, F002).[8][9][10] Regardless of the specific code, the guiding principle is that halogenated waste streams must be segregated from non-halogenated streams to prevent cross-contamination and to facilitate proper treatment.[11] The ultimate disposal method for these compounds is typically high-temperature incineration at a licensed facility, as land disposal is heavily restricted.[12][13]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that 1-(3,5-Dichlorophenyl)propan-1-one waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Experimental Protocol: Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE. This includes:
-
Waste Segregation: This is a critical control point.
-
Designate a specific waste container solely for "Halogenated Organic Waste."
-
Crucially, do not mix 1-(3,5-Dichlorophenyl)propan-1-one waste with non-halogenated solvents, strong acids, bases, or oxidizers.[11] Mixing can lead to dangerous reactions and renders the entire waste volume more complex and costly to dispose of.
-
-
Containerization and Labeling:
-
Use only compatible, high-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid.[11]
-
The container must be clearly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(3,5-Dichlorophenyl)propan-1-one" and any other components in the waste stream.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Fill the container to no more than 75% of its total capacity.[11] This headspace is essential to accommodate vapor expansion with temperature fluctuations, preventing pressure buildup and potential container failure.
-
-
Storage Pending Disposal:
-
Arranging Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash; this is illegal and environmentally hazardous.
-
Provide the EH&S team with accurate information about the waste composition to ensure it is transported and destroyed correctly.
-
Emergency Procedures: Spill Management
In the event of a spill, a rapid and systematic response is crucial to protect personnel and the environment.
dot
Caption: Spill response workflow for 1-(3,5-Dichlorophenyl)propan-1-one.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others and restrict access to the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: Use a spill kit with a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.[11]
-
Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, sealable hazardous waste container.[11][15]
-
Decontamination: Clean the spill surface thoroughly with soap and water, collecting the decontamination materials as hazardous waste as well.[11]
The Disposal Pathway: From Lab to Destruction
The journey of the waste container does not end at the laboratory storage area. Understanding the complete lifecycle reinforces the importance of meticulous segregation and labeling at the source.
dot
Caption: Lifecycle of 1-(3,5-Dichlorophenyl)propan-1-one waste management.
The primary and most effective disposal technology for halogenated organic compounds is high-temperature thermal treatment (incineration) .[12] This process occurs in specialized facilities equipped with robust emission control systems ("scrubbers") to neutralize harmful byproducts like hydrogen chloride gas. This method ensures the complete destruction of the organic molecule, converting it into carbon dioxide, water, and inorganic salts, thereby preventing its persistence in the environment.
By adhering to this comprehensive guide, you ensure that your work with 1-(3,5-Dichlorophenyl)propan-1-one is conducted with the highest standards of safety, professional responsibility, and environmental integrity.
References
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1-(3,5-Dichlorophenyl)propan-1-one - PubChem . National Center for Biotechnology Information. [Link]
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1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory) . Occupational Safety and Health Administration (OSHA). [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]
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EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . University of Maryland. [Link]
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Waste Code - RCRAInfo - EPA . U.S. Environmental Protection Agency (EPA). [Link]
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- 15. fishersci.com [fishersci.com]
Mastering the Safe Handling of 1-(3,5-Dichlorophenyl)propan-1-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone, is one such compound that requires a thorough understanding of its properties to ensure safe and effective use in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive understanding of its intrinsic hazards is the foundation of a robust safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(3,5-Dichlorophenyl)propan-1-one is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The dichlorinated phenyl ring is a key structural feature that contributes to its reactivity and toxicological profile. Halogenated aromatic compounds can exhibit a range of biological activities, and it is this awareness that should inform our handling practices. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our personal protective equipment (PPE) and handling procedures must be meticulously selected to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a passive exercise but an active risk management strategy. The following table summarizes the recommended PPE for handling 1-(3,5-Dichlorophenyl)propan-1-one, categorized by the level of protection required for different laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Rubber Gloves¹ | Safety Glasses with Side Shields | Fully-buttoned Laboratory Coat | N95 Respirator (if dust is generated) |
| Solution Preparation and Transfers | Chemical Fume Hood | Nitrile Rubber Gloves¹ | Chemical Splash Goggles | Chemical-resistant Laboratory Coat | Not generally required if handled in a fume hood |
| Running Reactions and Work-up | Chemical Fume Hood | Nitrile Rubber Gloves¹ | Chemical Splash Goggles and Face Shield | Chemical-resistant Laboratory Coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical Fume Hood (if possible) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Chemical-resistant Apron or Coveralls | Air-Purifying Respirator (APR) with organic vapor cartridges |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a well-defined workflow is critical to minimizing the risk of exposure and ensuring the integrity of your experiment. The following diagram and procedural steps outline a comprehensive approach to handling 1-(3,5-Dichlorophenyl)propan-1-one from receipt to disposal.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
